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  • Product: 2,4-Diaminopyrimidin-5-ol dihydrochloride
  • CAS: 141124-58-5

Core Science & Biosynthesis

Foundational

2,4-Diaminopyrimidin-5-ol dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidin-5-ol Dihydrochloride Abstract: This technical guide provides a comprehensive overview of 2,4-diaminopyrimidin-5-ol dihydrochloride, a key het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidin-5-ol Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of 2,4-diaminopyrimidin-5-ol dihydrochloride, a key heterocyclic compound. While the 2,4-diaminopyrimidine scaffold is a well-established pharmacophore, particularly known for its role in dihydrofolate reductase (DHFR) inhibitors, the 5-hydroxy derivative serves primarily as a versatile synthetic intermediate in modern drug development. This document details its chemical identity, physicochemical properties, and safety profile. It further presents representative protocols for its synthesis and analytical characterization, discusses its chemical reactivity, and explores its applications in medicinal chemistry, most notably as the foundational core of the P2X3 receptor antagonist, Gefapixant. This guide is intended for researchers, chemists, and drug development professionals who utilize pyrimidine-based scaffolds in their work.

Chemical Identity and Physicochemical Properties

2,4-Diaminopyrimidin-5-ol dihydrochloride is the salt form of the parent compound, 2,4-diaminopyrimidin-5-ol. The dihydrochloride salt enhances stability and handling properties for laboratory use.

Compound Identification
PropertyValueSource(s)
Chemical Name 2,4-Diaminopyrimidin-5-ol dihydrochloride
Synonyms 5-Hydroxy-2,4-pyrimidinediamine dihydrochloride
CAS Number 141124-58-5
Parent CAS 70035-83-5 (Free Base)N/A
Molecular Formula C₄H₆N₄O · 2HCl
Molecular Weight 199.04 g/mol
InChI Key RJCJNXXYYTWFCM-UHFFFAOYSA-N
Physicochemical Data
PropertyValueSource(s)
Appearance Light yellow to yellow powder or crystals
Melting Point Data not publicly availableN/A
Solubility Data not publicly available; expected to have some solubility in water due to its salt form. Solubility in organic solvents like DMSO and methanol is likely.
pKa Data not publicly availableN/A

Spectroscopic and Analytical Characterization

While specific, published spectra for this exact compound are scarce, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization by researchers.

Predicted Spectroscopic Features
  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the C6-proton on the pyrimidine ring, likely as a singlet. Broad signals corresponding to the protons of the two amino groups (-NH₂) and the hydroxyl group (-OH) would also be present. The exact chemical shifts would be influenced by the protonation state and solvent.

  • ¹³C NMR: The spectrum would show four distinct signals for the pyrimidine ring carbons. The carbon bearing the hydroxyl group (C5) would be shifted significantly downfield compared to the others.

  • IR Spectroscopy (KBr Pellet): Key vibrational bands would include N-H stretching frequencies for the primary amine groups (typically 3300-3500 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1550-1650 cm⁻¹ region), and C-O stretching.[1]

  • Mass Spectrometry (ESI+): The expected mass for the protonated free base [M+H]⁺ would be approximately 127.06 m/z.

Analytical Workflow for Purity Assessment

A robust analytical method is critical for confirming the purity of 2,4-diaminopyrimidin-5-ol dihydrochloride, especially when it is used as a starting material in a multi-step synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and effective technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh ~1 mg of Sample prep2 Dissolve in 1 mL of Diluent (e.g., H₂O/ACN) prep1->prep2 prep3 Vortex and Filter (0.45 µm Syringe Filter) prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Detector) prep3->hplc_system Inject Sample hplc_column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->hplc_column data_acq Acquire Chromatogram (e.g., λ = 220 nm) hplc_column->data_acq Eluted Analytes data_proc Integrate Peaks and Calculate % Purity data_acq->data_proc

Caption: Workflow for HPLC Purity Analysis.

Representative HPLC Protocol

This protocol is a general method suitable for assessing the purity of polar heterocyclic compounds like 2,4-diaminopyrimidin-5-ol dihydrochloride. Method optimization may be required.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, gradient pump, autosampler, and column thermostat.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving the compound in a suitable diluent (e.g., Water:Acetonitrile 95:5) to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Causality Behind Choices: The C18 column is a workhorse for RP-HPLC. The use of TFA as an ion-pairing agent helps to improve peak shape for basic compounds containing amino groups. A gradient elution is employed to ensure that both the main polar analyte and any less polar impurities are eluted effectively within a reasonable runtime.

Synthesis and Reactivity

Plausible Synthetic Pathway

Synthesis_Pathway guanidine Guanidine base NaOEt, EtOH Reflux guanidine->base ester Ethyl 2-cyano-2- (benzyloxy)acetate ester->base intermediate Protected Pyrimidine Intermediate base->intermediate [1] Traube Condensation deprotection H₂, Pd/C (Deprotection) intermediate->deprotection product_free 2,4-Diaminopyrimidin-5-ol (Free Base) deprotection->product_free [2] Hydrogenolysis acidification 2 eq. HCl (Salt Formation) product_free->acidification product_hcl 2,4-Diaminopyrimidin-5-ol Dihydrochloride acidification->product_hcl [3] Acidification

Caption: Plausible synthesis of the target compound.

Representative Synthetic Protocol

This protocol is a representative example and has not been experimentally validated.

  • Step 1: Synthesis of 2,4-Diamino-5-(benzyloxy)pyrimidine (Protected Intermediate)

    • In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.

    • Add sodium ethoxide (NaOEt) to the solution to generate free guanidine in situ; a precipitate of sodium chloride will form.

    • To this mixture, add ethyl 2-cyano-2-(benzyloxy)acetate.

    • Heat the reaction mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

    • After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Step 2: Deprotection to form 2,4-Diaminopyrimidin-5-ol (Free Base)

    • Dissolve the protected pyrimidine intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to yield the crude free base, 2,4-diaminopyrimidin-5-ol.

  • Step 3: Formation of 2,4-Diaminopyrimidin-5-ol Dihydrochloride

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or methanol.

    • Slowly add two equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.

    • The dihydrochloride salt should precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

    • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dry under vacuum.

Chemical Reactivity

The reactivity of 2,4-diaminopyrimidin-5-ol is governed by its functional groups:

  • Amino Groups: The amino groups at the C2 and C4 positions are nucleophilic and can undergo reactions such as acylation, alkylation, and condensation.

  • Hydroxyl Group: The C5 hydroxyl group is phenolic in nature. It can be alkylated to form ethers or acylated to form esters. This position is the key reactive site for its use as a synthetic intermediate.

  • Pyrimidine Ring: The electron-rich pyrimidine ring can undergo electrophilic aromatic substitution, although the amino groups are strongly activating and can direct the substitution.

Biological Context and Applications

The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure

The 2,4-diaminopyrimidine core is a classic "privileged structure" in medicinal chemistry.[3] Its primary historical and ongoing significance is as a bioisostere of the pteridine ring of folic acid. This structural mimicry allows it to bind to and inhibit the enzyme Dihydrofolate Reductase (DHFR).[4][5] DHFR is essential for the synthesis of nucleotides and, consequently, DNA replication. Selective inhibition of bacterial or protozoal DHFR over human DHFR is the basis for the therapeutic action of drugs like Trimethoprim (antibacterial) and Pyrimethamine (antimalarial).[5]

The structure-activity relationship (SAR) of these inhibitors is heavily dependent on the substituents, particularly at the C5 position. Aromatic substitutions at C5 are known to enhance DHFR inhibition by providing additional binding interactions within the enzyme's active site.[3]

Application as a Key Synthetic Intermediate: The Case of Gefapixant

The most prominent modern application of the 2,4-diaminopyrimidin-5-ol scaffold is as the central building block for Gefapixant , a first-in-class, non-narcotic oral treatment for refractory or unexplained chronic cough.[6][7]

In the synthesis of Gefapixant, the 5-hydroxy group of the pyrimidine core is not the primary pharmacophore for the final target but rather a crucial chemical handle. It is used to form an ether linkage with a substituted benzene ring, creating the final drug molecule, 5-((2,4-Diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide.[8][9][10]

Application cluster_dhfr DHFR Inhibition cluster_gefapixant Synthetic Intermediate Role scaffold 2,4-Diaminopyrimidine Core Scaffold dhfr Bioisostere of Pteridine Ring scaffold->dhfr intermediate 2,4-Diaminopyrimidin-5-ol scaffold->intermediate sar C5 Substitution Modulates Activity and Selectivity dhfr->sar drugs Leads to: Trimethoprim, Pyrimethamine sar->drugs ether 5-OH group acts as Nucleophile for Ether Linkage intermediate->ether gefapixant Final Drug: Gefapixant (P2X3 Receptor Antagonist) ether->gefapixant

Caption: The dual role of the 2,4-diaminopyrimidine scaffold.

Gefapixant's mechanism of action is entirely different from DHFR inhibition. It is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways.[6] By blocking this receptor, Gefapixant reduces the cough reflex. This illustrates the versatility of the 2,4-diaminopyrimidin-5-ol building block, enabling the synthesis of complex molecules with diverse biological targets.

Safety, Handling, and Storage

Hazard Identification

2,4-Diaminopyrimidin-5-ol dihydrochloride is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before handling.

GHS InformationCode & StatementSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Handling and Storage
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents.

References

  • Morsy, M. A., Abdel-Gawad, H., & Ghorab, M. M. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(22), 4347–4352. [Link]

  • Wróbel, A., & Drozdowska, D. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(5), 910–939. [Link]

  • New Drug Approvals. (2022, January 27). Gefapixant citrate. Retrieved March 7, 2026, from [Link]

  • Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
  • Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
  • Rosowsky, A., et al. (2008). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 13(4), 861–879. [Link]

  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Structural requirements for DHFR inhibition activity. Retrieved March 7, 2026, from [Link]

  • Gangjee, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(4), 915-924. [Link]

  • PubChem. (n.d.). Gefapixant. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2022060945A1 - Solid state forms of gefapixant and process for preparation thereof.
  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved March 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Gefapixant Citrate. Retrieved March 7, 2026, from [Link]

  • PharmaCompass. (n.d.). Gefapixant Citrate. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,4-Diaminopyrimidin-5-ol Dihydrochloride

CAS Number: 141124-58-5 Foreword: Unveiling a Scaffold of Potential The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 141124-58-5

Foreword: Unveiling a Scaffold of Potential

The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities have made it a recurring motif in the design of enzyme inhibitors and receptor antagonists. This guide delves into the technical intricacies of a specific, yet underexplored, derivative: 2,4-Diaminopyrimidin-5-ol dihydrochloride. While extensive experimental data for this particular compound remains nascent in publicly accessible literature, its structural features suggest a fertile ground for discovery. This document, therefore, serves as both a repository of known information and a forward-looking exploration of its potential, grounded in the established chemistry and pharmacology of its structural congeners. We will navigate its synthesis, physicochemical properties, and plausible biological applications, providing a robust framework for researchers, scientists, and drug development professionals poised to explore its therapeutic promise.

Physicochemical and Structural Characterization

2,4-Diaminopyrimidin-5-ol dihydrochloride is a light yellow to yellow crystalline powder.[1] The dihydrochloride salt form enhances its solubility in aqueous media, a crucial attribute for biological assays and potential formulation development.

Core Structural Attributes

The foundational structure is the pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. The key functional groups that dictate its chemical behavior and potential biological activity are:

  • 2,4-Diamino Groups: These exocyclic amino groups are critical for forming hydrogen bond interactions with biological targets. They can act as both hydrogen bond donors and acceptors, a versatility that is frequently exploited in the design of enzyme inhibitors.

  • 5-Hydroxyl Group: The phenolic hydroxyl group at the 5-position significantly influences the electronic properties of the pyrimidine ring and provides an additional site for hydrogen bonding. Its presence can also open avenues for further chemical modification.

Caption: Chemical structure of the 2,4-Diaminopyrimidin-5-ol core.

Physicochemical Data Summary

While specific, experimentally determined data for 2,4-Diaminopyrimidin-5-ol dihydrochloride is not widely published, the following table summarizes its known properties and provides expected ranges for other key parameters based on related compounds.

PropertyValue / Expected ValueSource(s)
CAS Number 141124-58-5[1]
Molecular Formula C₄H₈Cl₂N₄O[1]
Molecular Weight 199.04 g/mol [1]
Appearance Light yellow to yellow powder or crystals[1]
Melting Point >300 °C (decomposition expected)Predicted
Solubility Soluble in water; limited solubility in organic solventsPredicted
pKa (Expected) ~4-5 (pyrimidine ring nitrogens), ~9-10 (hydroxyl group)Predicted
Spectral Data (Predicted)

The following are predicted spectral characteristics based on the analysis of structurally similar 2,4-diaminopyrimidine derivatives.

  • ¹H NMR: Expected signals would include broad singlets for the two NH₂ groups and the OH group, and a singlet for the C6-H proton of the pyrimidine ring. The chemical shifts would be dependent on the solvent and concentration. In DMSO-d₆, the amino protons might appear in the range of 6.0-8.0 ppm, the hydroxyl proton above 9.0 ppm, and the aromatic proton around 7.5-8.0 ppm.

  • ¹³C NMR: The carbon signals of the pyrimidine ring would be expected in the aromatic region (140-165 ppm). The carbon bearing the hydroxyl group (C5) would likely be downfield shifted.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino groups (typically in the 3100-3500 cm⁻¹ region), O-H stretching for the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (1500-1650 cm⁻¹), and C-N stretching (1200-1350 cm⁻¹).[2][3]

  • Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the expected molecular ion would be [M+H]⁺ for the free base at m/z 127.06. Fragmentation would likely involve the loss of small neutral molecules such as HCN or NH₃.

Synthesis and Manufacturing

Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of 2,4-Diaminopyrimidin-5-ol Dihydrochloride cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization and Hydrolysis cluster_4 Step 5: Salt Formation A Ethyl Cyanoacetate + Guanidine B 2,4-Diamino-6-hydroxypyrimidine A->B NaOEt, Reflux C 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine B->C NaNO₂, H⁺ D 2,4,5-Triamino-6-hydroxypyrimidine C->D H₂, Pd/C E 2,4-Diaminopyrimidin-5-ol D->E 1. NaNO₂, H⁺ 2. H₂O, Heat F 2,4-Diaminopyrimidin-5-ol Dihydrochloride E->F HCl (aq or gas)

Caption: Proposed multi-step synthesis of 2,4-Diaminopyrimidin-5-ol dihydrochloride.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This procedure is adapted from the well-established Traube pyrimidine synthesis.[4]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.

  • Reaction with Ethyl Cyanoacetate: Cool the sodium ethoxide solution and add ethyl cyanoacetate dropwise.

  • Addition of Guanidine: In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride with sodium ethoxide and filtering off the precipitated sodium chloride.

  • Cyclization: Add the ethanolic guanidine solution to the ethyl sodiocyanoacetate solution and reflux the mixture for several hours.

  • Work-up: Evaporate the solvent, dissolve the residue in hot water, and acidify with acetic acid to precipitate the product. Filter and dry the resulting 2,4-diamino-6-hydroxypyrimidine.

Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This step introduces a functional group at the 5-position.[5]

  • Dissolution: Dissolve 2,4-diamino-6-hydroxypyrimidine in an acidic aqueous solution (e.g., dilute formic or acetic acid).

  • Nitrosation: Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while maintaining a low temperature.

  • Isolation: The nitrosated product, which is often colored, will precipitate from the solution. Filter the solid, wash with cold water, and dry.

Step 3: Reduction to 2,4,5-Triamino-6-hydroxypyrimidine

The nitroso group is reduced to an amino group.[1][6]

  • Catalytic Hydrogenation: Suspend the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in a suitable solvent (e.g., water or ethanol) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: Filter off the catalyst and use the resulting solution of 2,4,5-triamino-6-hydroxypyrimidine directly in the next step.

Step 4: Diazotization and Hydrolysis to 2,4-Diaminopyrimidin-5-ol

The newly formed amino group at the 5-position is converted to a hydroxyl group via a diazonium salt intermediate.

  • Diazotization: Cool the aqueous solution of 2,4,5-triamino-6-hydroxypyrimidine in an ice-salt bath and add a solution of sodium nitrite dropwise while maintaining a temperature below 5 °C.

  • Hydrolysis: After the diazotization is complete, heat the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the hydroxyl group.

  • Isolation: Cool the solution and isolate the precipitated 2,4-Diaminopyrimidin-5-ol by filtration.

Step 5: Formation of 2,4-Diaminopyrimidin-5-ol Dihydrochloride

  • Dissolution/Suspension: Suspend or dissolve the 2,4-Diaminopyrimidin-5-ol in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Filter the solid, wash with a cold solvent (e.g., diethyl ether) to remove excess acid, and dry under vacuum.

Potential Applications and Mechanisms of Action

The therapeutic potential of 2,4-Diaminopyrimidin-5-ol dihydrochloride can be inferred from the well-documented activities of the 2,4-diaminopyrimidine scaffold. Two primary areas of interest are its potential as a Dihydrofolate Reductase (DHFR) inhibitor and as a P2X3 receptor antagonist.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and survival. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an effective target for anticancer and antimicrobial drugs.[7][8][9][10]

The 2,4-diaminopyrimidine core is a classic "non-classical" folate antagonist, mimicking the pteridine ring of folic acid and binding to the active site of DHFR.[11][12]

DHFR_Inhibition Mechanism of DHFR Inhibition by 2,4-Diaminopyrimidine Analogs cluster_0 Folate Pathway cluster_1 Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis THF->DNA Inhibitor 2,4-Diaminopyrimidin-5-ol Inhibitor->DHF Blocks DHFR

Caption: Simplified schematic of the folate pathway and its inhibition by 2,4-diaminopyrimidine-based DHFR inhibitors.

Rationale for 2,4-Diaminopyrimidin-5-ol as a DHFR Inhibitor:

  • Structural Mimicry: The 2,4-diaminopyrimidine core can form key hydrogen bonds with amino acid residues in the active site of DHFR, similar to the endogenous substrate.

  • 5-Position Substitution: The hydroxyl group at the 5-position can be further explored for structure-activity relationships, potentially enhancing binding affinity or selectivity for microbial over human DHFR.

P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[13] Their activation by extracellular ATP is implicated in the signaling of pain and in the hypersensitization of nerve fibers associated with chronic cough.[14][15] Antagonists of the P2X3 receptor have emerged as a promising new class of therapeutics for the treatment of refractory chronic cough.[16]

Several potent and selective P2X3 receptor antagonists are based on the 2,4-diaminopyrimidine scaffold. A notable example is Gefapixant, which features a 5-((2,4-diaminopyrimidin-5-yl)oxy) moiety.[17]

P2X3_Antagonism Mechanism of P2X3 Receptor Antagonism cluster_0 Sensory Neuron Activation cluster_1 Antagonism ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Neuron Sensory Neuron P2X3->Neuron Activates Cough Cough Reflex / Pain Signal Neuron->Cough Antagonist 2,4-Diaminopyrimidin-5-ol Antagonist->P2X3 Blocks Binding

Caption: Simplified pathway of P2X3 receptor-mediated signaling and its antagonism by 2,4-diaminopyrimidine derivatives.

Rationale for 2,4-Diaminopyrimidin-5-ol as a P2X3 Receptor Antagonist:

  • Core Scaffold: The 2,4-diaminopyrimidine core is a validated pharmacophore for P2X3 receptor antagonism.

  • 5-Position Linker: The hydroxyl group at the 5-position provides a handle for the attachment of various side chains, which is a common strategy in the development of P2X3 antagonists to optimize potency and pharmacokinetic properties. While 2,4-Diaminopyrimidin-5-ol itself may be a starting point, its derivatives could hold significant potential in this area.

Safety and Handling

Based on the available safety data for 2,4-Diaminopyrimidin-5-ol dihydrochloride, the following precautions should be observed.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Use in a well-ventilated area or with appropriate respiratory protection.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep under an inert atmosphere.[1]

Conclusion and Future Directions

2,4-Diaminopyrimidin-5-ol dihydrochloride represents a molecule of significant latent potential, situated at the intersection of established synthetic chemistry and validated pharmacology. While a comprehensive experimental profile of this specific compound is yet to be fully elucidated in the public domain, its structural components strongly suggest promising avenues for research and development. The proposed synthetic pathway offers a logical and feasible approach to its preparation, enabling further investigation.

The clear structural relationship to known DHFR inhibitors and P2X3 receptor antagonists provides a strong rationale for its evaluation in these therapeutic areas. Future work should focus on the execution and optimization of its synthesis, followed by a thorough characterization of its physicochemical and spectral properties. Subsequently, in vitro and in vivo studies are warranted to determine its biological activity and to explore its potential as a lead compound for the development of novel therapeutics. This guide serves as a foundational document to inspire and inform such future endeavors.

References

  • Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (2014). PubMed. Retrieved from [Link]

  • Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications. (2019). SciSpace. Retrieved from [Link]

  • The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. Retrieved from [Link]

  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (n.d.). Google Patents.
  • Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (n.d.). Google Patents.
  • Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (2012). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and... (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ISSN: 0975-8585 January – February 2017 RJPBCS 8(1) Page No. 1599. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium, two emerging human pathogens. (n.d.). ChemRxiv. Retrieved from [Link]

  • Gefapixant | C14H19N5O4S. (n.d.). PubChem. Retrieved from [Link]

  • Gefapixant | C14H19N5O4S. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease. (2025). MDPI. Retrieved from [Link]

  • What are the key players in the pharmaceutical industry targeting P2X3? (2025). Patsnap Synapse. Retrieved from [Link]

Sources

Foundational

2,4-Diaminopyrimidin-5-ol dihydrochloride mechanism of action

The Pharmacological Mechanics of 2,4-Diaminopyrimidin-5-ol Dihydrochloride: A Bimodal Scaffold in Target-Directed Drug Design Executive Overview As a Senior Application Scientist overseeing hit-to-lead optimization and h...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Mechanics of 2,4-Diaminopyrimidin-5-ol Dihydrochloride: A Bimodal Scaffold in Target-Directed Drug Design

Executive Overview

As a Senior Application Scientist overseeing hit-to-lead optimization and high-throughput screening (HTS), I approach 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) not merely as a static chemical entity, but as a highly privileged, bimodal pharmacophore. The dihydrochloride salt formulation is a deliberate physicochemical choice: it maximizes aqueous solubility, preventing compound precipitation during DMSO-to-buffer transitions in microplate assays.

Biologically, this molecule serves two distinct mechanistic paradigms. First, the 2,4-diaminopyrimidine core acts as a canonical, competitive inhibitor of Dihydrofolate Reductase (DHFR), an enzyme critical for DNA synthesis[1]. Second, the 5-hydroxyl (-OH) substitution provides a critical synthetic handle for etherification, enabling the development of advanced allosteric modulators—most notably, P2X3 receptor antagonists like gefapixant used in treating refractory chronic cough[2].

Part 1: The Core Anchor - DHFR Inhibition Mechanics

The primary mechanism of action for the unsubstituted 2,4-diaminopyrimidine core is the competitive inhibition of DHFR[1]. DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a necessary cofactor for the thymidylate cycle and purine biosynthesis[3].

Structural Basis of Action: The 2,4-diaminopyrimidine ring acts as a structural mimic of the pteridine ring found in endogenous folic acid[4]. At physiological pH, the N1 nitrogen of the pyrimidine ring becomes protonated. This protonated N1, along with the 2-amino group, forms a highly rigid and conserved hydrogen-bonding network with specific acidic residues deep within the DHFR active site (e.g., Asp27 in bacterial DHFR, Glu30 in human DHFR)[1][3]. By occupying this pocket, the scaffold sterically occludes DHF, stalling the thymidylate cycle and inducing cellular apoptosis via thymine starvation[5].

DHFR_Mechanics DHF Dihydrofolate (DHF) DHFR DHFR Enzyme (Active Site) DHF->DHFR Substrate Binding THF Tetrahydrofolate (THF) DHFR->THF NADPH Oxidation DNA Thymidylate Cycle DNA Synthesis THF->DNA 1-Carbon Transfer Scaffold 2,4-Diaminopyrimidin-5-ol (Protonated N1) Scaffold->DHFR Competitive Blockade (Asp27/Glu30)

Fig 1: Mechanism of DHFR inhibition by the 2,4-diaminopyrimidine scaffold blocking DNA synthesis.

Part 2: The 5-Hydroxyl Advantage - P2X3 Receptor Antagonism

While classical antifolates (like pyrimethamine) rely on the core pyrimidine ring, the specific addition of the 5-hydroxyl group in 2,4-diaminopyrimidin-5-ol opens an entirely different pharmacological vector.

Causality in Drug Design: The 5-ol group serves as a nucleophile for etherification, allowing medicinal chemists to attach bulky, lipophilic sulfonamide moieties. This derivatization shifts the molecule's affinity away from DHFR and toward purinergic receptors. The most prominent result of this pathway is Gefapixant , a first-in-class P2X3 receptor antagonist[2].

Mechanism of P2X3 Modulation: P2X3 receptors are ATP-gated ion channels densely expressed on peripheral sensory C-fibers (such as those in the airway vagus nerve). Tissue damage or inflammation releases extracellular ATP, which binds to P2X3, triggering an influx of Na+ and Ca2+ that depolarizes the neuron and initiates the cough reflex[2]. Derivatized 5-O-linked 2,4-diaminopyrimidines bind to the P2X3 receptor, acting as negative allosteric modulators or competitive antagonists. This prevents channel pore opening, hyperpolarizing the sensory neuron and silencing the hypersensitized cough reflex arc[2].

P2X3_Antagonism ATP Extracellular ATP (Tissue Damage) P2X3 P2X3 Receptor (Sensory C-Fibers) ATP->P2X3 Agonist Binding Influx Cation Influx (Na+, Ca2+) P2X3->Influx Channel Opening Cough Action Potential (Refractory Cough) Influx->Cough Depolarization Drug 5-O-Derivatized Antagonist (e.g., Gefapixant) Drug->P2X3 Allosteric Inhibition

Fig 2: P2X3 receptor antagonism by 5-O-derivatized 2,4-diaminopyrimidines in sensory neurons.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, all assays utilizing this compound must be designed as self-validating systems. Below are the gold-standard protocols for evaluating both mechanistic pathways.

Protocol A: Continuous Spectrophotometric DHFR Kinetic Assay

Objective: Quantify the IC50 of 2,4-diaminopyrimidine derivatives against recombinant DHFR[5]. Causality behind the design: We measure absorbance precisely at 340 nm because the active cofactor, NADPH, absorbs strongly at this wavelength, whereas its oxidized form (NADP+) does not. The linear decrease in absorbance provides a direct, real-time kinetic readout of the enzyme's initial velocity (


).
  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM

    
    -mercaptoethanol). Solubilize 2,4-diaminopyrimidin-5-ol dihydrochloride in assay buffer (the dihydrochloride salt eliminates the need for high-concentration DMSO, preventing enzyme denaturation).
    
  • Baseline Validation (Negative Control): Combine buffer, 100 µM NADPH, and DHFR enzyme. Do not add DHF substrate. Monitor at 340 nm for 3 minutes. Validation Check: A flat line proves that NADPH oxidation is strictly DHFR-dependent and not due to spontaneous degradation.

  • Uninhibited Velocity (Positive Control): Add 50 µM DHF to the baseline mixture. Record the linear decay slope at 340 nm to establish the maximum uninhibited velocity (

    
    ).
    
  • Inhibition Kinetics: Pre-incubate the enzyme with varying concentrations of the 2,4-diaminopyrimidine compound for 5 minutes. Initiate the reaction with DHF. Calculate the IC50 by plotting the fractional velocity against the log of the inhibitor concentration.

Protocol B: Whole-Cell Patch-Clamp of P2X3 Receptors

Objective: Evaluate the antagonistic efficacy of 5-O-derivatives on sensory neurons. Causality behind the design: P2X3 receptors undergo rapid, profound desensitization upon native ATP binding. To capture accurate peak currents without artifactual decay, we substitute ATP with


-methylene-ATP (

-meATP), a degradation-resistant synthetic agonist.
  • Cell Preparation: Isolate dorsal root ganglion (DRG) neurons or use recombinant HEK293 cells expressing human P2X3.

  • Electrophysiological Setup: Establish the whole-cell configuration using a glass micropipette (resistance 2-4 M

    
    ) filled with an intracellular solution (CsF-based to block potassium currents). Voltage-clamp the cell at -60 mV.
    
  • The "Sandwich" Validation Protocol:

    • Step 1 (Agonist): Apply 10 µM

      
      -meATP via a rapid piezo-driven theta glass perfusion system. Record the peak inward current (
      
      
      
      ). Wash for 2 minutes.
    • Step 2 (Antagonist): Co-apply 10 µM

      
      -meATP + the 2,4-diaminopyrimidine derivative. Record the suppressed current (
      
      
      
      ). Wash for 4 minutes.
    • Step 3 (Recovery): Re-apply 10 µM

      
      -meATP alone.
      
    • Validation Check: The current must return to

      
       85% of 
      
      
      
      . If the current does not recover, the antagonism is an artifact of cell rundown or irreversible pore blockade, invalidating the data.

Part 4: Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 2,4-diaminopyrimidine scaffold is evidenced by its broad target spectrum. The table below summarizes the structure-activity relationship (SAR) shifts when the core is derivatized.

Compound / Scaffold VariantPrimary TargetBinding Affinity (IC50 / Ki)Clinical / Research Indication
2,4-Diaminopyrimidine (Core) Bacterial DHFR10 - 50 nMBroad-spectrum antimicrobial[1]
Pyrimethamine Plasmodium DHFR~15 nMAntimalarial agent[4]
SCYX-5070 (Analog) T. brucei MAPKs / CRKs0.5 µMTrypanosomiasis[6]
Gefapixant (5-O-linked) Human P2X3 Receptor~30 nMRefractory Chronic Cough[2]

References

1. Sigma-Aldrich. 2,4-diaminopyrimidin-5-ol dihydrochloride | 141124-58-5. Source: sigmaaldrich.com. URL: 2.[2] PubChem. Gefapixant | C14H19N5O4S | CID 24764487. Source: nih.gov. URL: 3.[6] National Institutes of Health. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. Source: nih.gov. URL: 4.[1] CABI Digital Library. Pyrimido-Pyrimidines as Dihydrofolate Reductase Inhibitors. Source: cabidigitallibrary.org. URL: 5.[3] ResearchGate. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Source: researchgate.net. URL: 6.[4] National Institutes of Health. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Source: nih.gov. URL: 7.[5] PeerJ. A novel bicyclic 2,4-diaminopyrimidine inhibitor of Streptococcus suis dihydrofolate reductase. Source: peerj.com. URL:

Sources

Exploratory

2,4-Diaminopyrimidin-5-ol Dihydrochloride: Pharmacological Profiling and Biological Activity

Executive Summary 2,4-Diaminopyrimidin-5-ol dihydrochloride—widely commercialized and referenced in literature as CDKi hydrochloride —is a potent, cell-permeable, and selective ATP-competitive inhibitor of the cyclin-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diaminopyrimidin-5-ol dihydrochloride—widely commercialized and referenced in literature as CDKi hydrochloride —is a potent, cell-permeable, and selective ATP-competitive inhibitor of the cyclin-dependent kinase (CDK) family[1]. By targeting the highly conserved ATP-binding pocket of specific CDKs, this small molecule serves as a critical pharmacological tool for dissecting cell cycle dynamics, evaluating anti-neoplastic strategies, and exploring neuroprotective pathways. This technical guide synthesizes the molecular characteristics, kinase selectivity profile, and validated experimental methodologies for utilizing CDKi hydrochloride in advanced biological research.

Chemical Identity and Molecular Profile

Understanding the physicochemical properties of 2,4-Diaminopyrimidin-5-ol dihydrochloride is essential for proper formulation, storage, and in vitro application. The dihydrochloride salt form is highly preferred in aqueous biological assays due to its enhanced solubility compared to the free base[2][3].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 2,4-Diaminopyrimidin-5-ol dihydrochloride
Common / Trade Name CDKi hydrochloride
CAS Number 141124-58-5 (Dihydrochloride salt)[2] 70035-83-5 (Free base)[1]
Molecular Formula C₄H₆N₄O • 2HCl[2]
Molecular Weight 199.04 g/mol [3]
SMILES Cl.Cl.Nc1ncc(O)c(N)n1[2]
Physical Appearance Light yellow to yellow powder or crystals

Mechanistic Grounding: The CDK-Cyclin Axis

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that orchestrate the eukaryotic cell cycle. Their catalytic activity strictly depends on complexation with regulatory cyclins.

Causality of Inhibition: CDKi hydrochloride acts as a purine mimetic. The 2,4-diaminopyrimidine scaffold inserts directly into the hinge region of the kinase domain, forming critical hydrogen bonds that normally coordinate the adenine ring of ATP[1]. This competitive exclusion prevents the transfer of the gamma-phosphate from ATP to downstream substrates.

Specifically, CDKi hydrochloride demonstrates high affinity for cycB-CDK1 , cycE-CDK2 , and cycD1-CDK4 complexes[1]. In a healthy proliferating cell, CDK4/6-Cyclin D and CDK2-Cyclin E sequentially phosphorylate the retinoblastoma tumor suppressor protein (Rb). Unphosphorylated Rb sequesters E2F transcription factors. When CDKi hydrochloride inhibits these kinases, Rb remains in its hypophosphorylated, active state, permanently tethering E2F and halting the transcription of genes required for S-phase entry. Consequently, cells treated with CDKi undergo a robust G1 phase arrest [4].

G CDKi 2,4-Diaminopyrimidin-5-ol (CDKi hydrochloride) CDK_Complex CDK1/2/4-Cyclin Complexes CDKi->CDK_Complex ATP-Competitive Inhibition Rb Retinoblastoma Protein (Rb) CDK_Complex->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Hypophosphorylated Rb Sequesters E2F G1_S G1 to S Phase Transition E2F->G1_S Gene Transcription (Halted)

Fig 1. Mechanism of action: CDKi hydrochloride halts the cell cycle by inhibiting the CDK-Rb-E2F axis.

Pharmacological Activity & Selectivity Profiling

While traditional kinase inhibitors often struggle with off-target toxicity due to the structural conservation of the human kinome, CDKi hydrochloride exhibits a remarkable preference for the CDK family, with minimal engagement of non-CDK kinases[4]. Within the CDK family, it acts as a multi-targeted (pan-CDK) inhibitor. This broad intra-family targeting is highly advantageous for overcoming the compensatory kinase upregulation often observed when using highly selective single-target CDK4/6 inhibitors (e.g., palbociclib).

Table 2: Kinase Selectivity Profile (IC₅₀ Values) [4]

Kinase TargetPrimary Regulatory CyclinIC₅₀ Range (nM)Biological Implication
CDK9 Cyclin T1 / K~6 - 25Potent inhibition of transcriptional elongation.
CDK1 Cyclin B~30 - 100Blockade of G2/M phase transition.
CDK4 Cyclin D1~100Prevention of early G1 phase progression.
CDK6 Cyclin D3~100Synergistic G1 arrest alongside CDK4 inhibition.
CDK2 Cyclin E / A~100 - 170Prevention of G1/S phase transition.
CDK7 Cyclin H~300Moderate inhibition of CDK-activating kinase (CAK).
Translational Applications: Neuroprotection in SMA

Beyond oncology, pan-CDK inhibition has profound translational relevance in neurodegenerative diseases. In models of Spinal Muscular Atrophy (SMA), SMN-deficient motor neurons aberrantly re-enter the cell cycle, triggering apoptosis. Treatment with CDKi hydrochloride (at 10 µM) selectively inhibits the CDK1/2/4 complexes, preventing this aberrant cell cycle re-entry and promoting motor neuron survival by up to 30% compared to vehicle controls[5].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing CDKi hydrochloride in biological assays.

Protocol 1: In Vitro Cell Cycle Arrest Assay (Flow Cytometry)

This protocol is designed to validate the G1 phase arrest induced by CDKi hydrochloride. The inclusion of a vehicle control (DMSO) and a viability check ensures the observed arrest is a specific pharmacological effect, not an artifact of general solvent cytotoxicity.

  • Cell Synchronization: Seed cells in complete media, then serum-starve for 24 hours.

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This establishes a uniform baseline, ensuring that subsequent cell cycle distribution changes are directly attributable to the inhibitor rather than asynchronous baseline growth.

  • Compound Treatment: Release cells into complete media containing CDKi hydrochloride (1–10 µM) or 0.1% DMSO (vehicle control).

    • Causality: The DMSO concentration must be kept ≤0.1% to prevent solvent-induced lipid disruption or toxicity.

  • Harvest and Fixation: After 24–72 hours, trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours at -20°C.

    • Causality: Ethanol dehydrates the cells and permeabilizes the lipid bilayer, which is strictly required for the intracellular entry of the DNA-intercalating dye in later steps.

  • RNase A Treatment & PI Staining: Wash fixed cells to remove ethanol, then resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

    • Causality: PI intercalates into all double-stranded nucleic acids. RNase A selectively degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Flow Cytometric Analysis: Measure PI fluorescence (typically FL2 or FL3 channel).

    • Self-Validation: A 2N DNA content indicates G1 phase, while 4N indicates G2/M. The assay is validated by comparing the G1 peak integral between the DMSO control (cycling cells) and the CDKi-treated cells (arrested cells).

Workflow Prep Cell Culture & Synchronization Treat CDKi Treatment (1-10 µM) Prep->Treat Incubate Incubation (24-72 hrs) Treat->Incubate Harvest Harvest & EtOH Fixation Incubate->Harvest Stain RNase A & PI Staining Harvest->Stain Analyze Flow Cytometry (G1 Arrest) Stain->Analyze

Fig 2. Self-validating experimental workflow for quantifying CDKi-induced G1 phase cell cycle arrest.

Protocol 2: Cell-Free Kinase Inhibition Assay (TR-FRET)

To determine the exact IC₅₀ of CDKi hydrochloride against specific CDK-cyclin complexes without the confounding variables of cellular permeability or efflux pumps.

  • Recombinant Kinase Preparation: Utilize purified cycB-CDK1, cycE-CDK2, and cycD1-CDK4 complexes in a kinase buffer (e.g., HEPES pH 7.5, MgCl₂, EGTA).

    • Causality: Isolating the direct molecular interaction eliminates cellular variables, proving the compound's direct mechanism of action.

  • ATP Competition Setup: Run the kinase reactions at the specific Michaelis constant (

    
    ) for ATP for each respective kinase, titrating CDKi hydrochloride from 0.1 nM to 10 µM.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures the system is highly sensitive to ATP-competitive inhibitors, preventing artificially inflated IC₅₀ values caused by ATP saturation.
      
  • TR-FRET Readout: Add a europium-labeled anti-phospho-substrate antibody and a fluorophore-labeled tracer.

    • Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) introduces a time delay before measurement, eliminating background auto-fluorescence from the chemical library and providing a high signal-to-noise ratio to validate the exact degree of kinase inhibition.

References

  • Synthonix - 2,4-diaminopyrimidin-5-ol dihydrochloride - [D40359] Source:[Link]

  • National Institutes of Health (NIH) - Cell cycle inhibitors protect motor neurons in an organoid model of Spinal Muscular Atrophy Source:[Link]

Sources

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 2,4-Diaminopyrimidin-5-ol Dihydrochloride

Executive Summary 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) is a highly valued active pharmaceutical ingredient (API) intermediate used extensively in the design of anti-infective and immunomodulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) is a highly valued active pharmaceutical ingredient (API) intermediate used extensively in the design of anti-infective and immunomodulatory therapeutics. The presence of the 5-hydroxyl group on the electron-rich 2,4-diaminopyrimidine core provides a critical synthetic handle for developing lipophilic Dihydrofolate Reductase (DHFR) inhibitors and complex fused heterocycles[1].

Because the free base (2,4-diaminopyrimidin-5-ol) is highly susceptible to autoxidation, the compound is synthesized and isolated as a dihydrochloride salt[2]. This whitepaper details a robust, field-proven three-stage synthetic pathway—anchored by an Elbs-type persulfate oxidation—designed to maximize yield, ensure oxidative stability, and provide reproducible scale-up conditions.

Mechanistic Pathway & Chemical Rationale

The synthesis of 2,4-diaminopyrimidin-5-ol dihydrochloride relies on the selective functionalization of the C5 position of the pyrimidine ring. The pathway proceeds via three distinct chemical transformations:

  • Alkaline Persulfate Oxidation : The electron-donating amino groups at C2 and C4 activate the pyrimidine ring, rendering the C5 position highly nucleophilic. Ammonium persulfate in a strong alkaline medium generates sulfate radical anions that selectively attack the C5 position, forming a hydrogen sulfate ester intermediate[2].

  • Acid-Catalyzed Hydrolysis : The intermediate hydrogen sulfate ester is stable under neutral conditions but undergoes rapid cleavage under aqueous acidic reflux, liberating the free hydroxyl group.

  • Dihydrochloride Salt Formation : Protonation of the basic amino groups at the 2- and 4-positions with strong hydrochloric acid yields the dihydrochloride salt. This step is critical; it drastically reduces the electron density across the pyrimidine ring, conferring oxidative stability and preventing the autoxidation that typically degrades the free base[2].

SynthesisPathway A 2,4-Diaminopyrimidine (Starting Material) B 2,4-Diaminopyrimidin-5-yl hydrogen sulfate A->B (NH4)2S2O8 3N NaOH, 0-5°C C 2,4-Diaminopyrimidin-5-ol (Free Base) B->C 5N HCl Reflux D 2,4-Diaminopyrimidin-5-ol dihydrochloride C->D Conc. HCl Crystallization

Figure 1: Three-stage synthetic pathway of 2,4-Diaminopyrimidin-5-ol dihydrochloride.

Quantitative Data & Physicochemical Properties

To ensure rigorous quality control during synthesis, the isolated API intermediate must conform to the following physicochemical parameters:

PropertySpecification
Chemical Name 2,4-Diaminopyrimidin-5-ol dihydrochloride
CAS Number 141124-58-5
Molecular Formula C₄H₈Cl₂N₄O (or C₄H₆N₄O · 2HCl)
Molecular Weight 199.04 g/mol
Appearance Light yellow to yellow powder or crystals
Purity ≥95%
Storage Conditions Inert atmosphere (Argon/Nitrogen), room temperature

Step-by-Step Experimental Protocol

The following protocol is engineered as a self-validating system. Each step includes mechanistic causality to guide the researcher in troubleshooting and optimizing the workflow.

Phase 1: Synthesis of 2,4-Diaminopyrimidin-5-yl hydrogen sulfate
  • Reagents : 2,4-diaminopyrimidine (50 mmol, 5.55 g), 3N NaOH (220 mL), Ammonium persulfate (150 mmol, 34.2 g).

  • Procedure :

    • Dissolve the 2,4-diaminopyrimidine in 220 mL of 3N NaOH.

    • Cool the solution to 0–5 °C using an ice-salt bath.

    • Prepare a solution of ammonium persulfate in 70 mL of deionized water. Add this dropwise to the pyrimidine solution over 1 hour under vigorous stirring.

    • Allow the reaction mixture to stir overnight at room temperature to ensure complete conversion.

    • Acidify the mixture with concentrated hydrochloric acid until precipitation is complete. Filter the crystalline solid, wash with cold water, and recrystallize from water[2].

  • Causality & Expert Insight : Maintaining near-freezing temperatures during persulfate addition is critical. It prevents the thermal decomposition of the persulfate reagent and controls the exothermic radical reaction, thereby minimizing the formation of polymeric byproducts.

Phase 2: Acid Hydrolysis to 2,4-Diaminopyrimidin-5-ol
  • Reagents : 2,4-diaminopyrimidin-5-yl hydrogen sulfate (approx. 9.5 g), 5N HCl (50 mL).

  • Procedure :

    • Suspend the intermediate hydrogen sulfate in 50 mL of 5N HCl.

    • Heat the suspension under reflux (approx. 100–105 °C) for 30 minutes.

    • Cool the solution to room temperature[2].

  • Causality & Expert Insight : The use of 5N HCl provides the exact hydronium ion concentration required to drive the cleavage of the sulfate ester to completion without causing unwanted ring-opening or deamination of the pyrimidine core. TLC monitoring (CHCl₃:MeOH) should be used to confirm the disappearance of the highly polar sulfate intermediate.

Phase 3: Dihydrochloride Salt Formation and Isolation
  • Procedure :

    • To the cooled hydrolysis mixture, add an excess of concentrated HCl (or pass anhydrous HCl gas through the solution) to force the precipitation of the dihydrochloride salt.

    • Filter the light yellow crystals under a nitrogen atmosphere.

    • Wash the crystals with cold absolute ethanol to remove residual moisture and unreacted acid.

    • Dry the product under vacuum at 50 °C to a constant weight. Store strictly under an inert atmosphere.

  • Causality & Expert Insight : Performing the final filtration under inert gas prevents premature autoxidation of any transient free base. The ethanol wash is deployed because the dihydrochloride salt has low solubility in cold ethanol, allowing for the removal of aqueous impurities without sacrificing yield.

Workflow N1 1. Alkaline Oxidation Ice-cold 3N NaOH + Persulfate N2 2. Intermediate Isolation Acidify with Conc. HCl & Filter N1->N2 N3 3. Acid Hydrolysis Reflux in 5N HCl for 30 min N2->N3 N4 4. Salt Formation Precipitate with Anhydrous HCl N3->N4 N5 5. Final Purification Vacuum Dry & Inert Storage N4->N5

Figure 2: Sequential experimental workflow for synthesizing the dihydrochloride salt.

Applications in Drug Discovery

The synthesized 2,4-diaminopyrimidin-5-ol dihydrochloride is not an end-product but a highly versatile scaffold in medicinal chemistry:

  • Folate-Synthesizing Enzyme Inhibitors : The 5-hydroxyl group serves as an ideal anchor for O-alkylation. By attaching various lipophilic benzyl or naphthyl side chains, researchers synthesize potent inhibitors of Dihydrofolate Reductase (DHFR). These analogs exhibit targeted selectivity against microbial DHFR variants, making them potent agents against Candida albicans and Escherichia coli[1].

  • Immunomodulatory Agents : The compound is a direct precursor for synthesizing 3,5-disubstituted and 3,5,7-trisubstituted-3H-oxazolo and 3H-thiazolo[4,5-d]pyrimidin-2-ones. These complex heterocycles act as potent immune system enhancers, modulating Th1 and Th2 cytokine activities (including interferons and interleukins) to combat viral infections and tumors[3].

References

  • ResearchGate . Design, synthesis and antimicrobial activity of some new 2,4-diamino pyrimidothiazine derivatives. Retrieved from:[Link]

  • Google Patents (EA013594B1). 3,5-Disubstituted and 3,5,7-Trisubstituted -3H-Oxazolo and 3H-Thiazolo [4,5-d]Pyrimidin-2-One Compounds and Prodrugs Thereof.
  • Molaid / Scientific Literature . Folate-Synthesizing Enzyme System as Target for Development of Inhibitors and Inhibitor Combinations. Retrieved from: [Link]

Sources

Exploratory

Unlocking Cell Cycle Arrest: A Technical Guide to 2,4-Diaminopyrimidin-5-ol (CDKI) in Cancer Research

Executive Summary In the landscape of targeted oncology, Cyclin-Dependent Kinases (CDKs) remain paramount targets due to their central role in driving the cell cycle. While advanced, bulky inhibitors like Palbociclib and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, Cyclin-Dependent Kinases (CDKs) remain paramount targets due to their central role in driving the cell cycle. While advanced, bulky inhibitors like Palbociclib and Ribociclib dominate clinical settings, early-stage drug discovery and fundamental cell biology rely heavily on low-molecular-weight tool compounds. 2,4-Diaminopyrimidin-5-ol (commonly referred to as CDKI or CDKi hydrochloride, CAS 70035-83-5) is a foundational pyrimidine derivative that serves as a highly efficient, ATP-competitive fragment.

This whitepaper explores the mechanistic rationale, physicochemical profiling, and self-validating experimental workflows for utilizing 2,4-Diaminopyrimidin-5-ol in cancer research. By leveraging this compound, researchers can achieve precise G1-phase cell cycle synchronization and utilize it as a primary scaffold in Fragment-Based Drug Discovery (FBDD).

Molecular Rationale & Mechanism of Action

The Pyrimidine Scaffold in Kinase Inhibition

The efficacy of 2,4-Diaminopyrimidin-5-ol lies in its structural simplicity. With a molecular weight of just 126.12 g/mol , it acts as an ideal pharmacophore for the orthosteric ATP-binding pocket of kinases. The diaminopyrimidine core forms critical hydrogen bonds with the hinge region of the CDK active site (typically interacting with the backbone carbonyl and amide of specific leucine/valine residues).

Because it lacks the bulky hydrophobic extensions of later-generation drugs, it exhibits a lower baseline affinity but exceptionally high ligand efficiency (LE) . This makes it an invaluable tool for co-crystallization studies and FBDD, where researchers map the fundamental hydrogen-bonding network before synthesizing complex derivatives [1].

Cell Cycle Arrest (G1 Phase)

In cellular assays, 2,4-Diaminopyrimidin-5-ol inhibits the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. By preventing the phosphorylation of the Retinoblastoma protein (Rb), the compound halts the release of the E2F transcription factor. Consequently, the cell is denied the genetic machinery required to transition from the G1 phase to the S phase, resulting in a reversible cell cycle arrest.

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Expression Mitogens->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 RbE2F Rb-E2F Complex (Inactive) CDK46->RbE2F Phosphorylates CDKI 2,4-Diaminopyrimidin-5-ol (CDKI) CDKI->CDK46 Inhibits (ATP-competitive) pRb Phosphorylated Rb RbE2F->pRb E2F Free E2F (Active) RbE2F->E2F G1S G1 to S Phase Transition E2F->G1S Transcription

Fig 1: CDK4/6-Rb-E2F pathway illustrating G1 arrest via 2,4-Diaminopyrimidin-5-ol inhibition.

Quantitative Profiling & Physicochemical Properties

Understanding the physical properties of 2,4-Diaminopyrimidin-5-ol (often supplied as a dihydrochloride salt to enhance aqueous solubility) is critical for assay formulation. Below is a summary of its core metrics [2, 3].

PropertyValueExperimental Relevance
CAS Number 70035-83-5 (Base) / 141124-58-5 (HCl salt)Ensures correct reagent sourcing for structural vs. cellular assays.
Molecular Formula C₄H₆N₄O (Base)Low complexity minimizes off-target steric clashes.
Molecular Weight 126.12 g/mol High ligand efficiency; ideal for Fragment-Based Drug Discovery.
Solubility Soluble in DMSO, H₂O (as HCl salt)Allows for versatile dosing in both biochemical and cell-based media.
Storage Temp 2-8°C, inert atmospherePrevents oxidation of the hydroxyl and amine functional groups.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to continuously validate their own integrity. The following workflows incorporate intrinsic causality and quality control checkpoints.

Protocol A: TR-FRET Kinase Inhibition Assay (Biochemical)

This protocol determines the IC50 of 2,4-Diaminopyrimidin-5-ol against recombinant CDK2/Cyclin E.

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays because the small size of fragment inhibitors often requires high concentrations (micromolar range), which can lead to compound auto-fluorescence or precipitation artifacts. TR-FRET's delayed emission reading eliminates this background noise.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality: Add 1 mM DTT immediately before use to maintain the kinase's surface cysteine residues in a reduced, active state.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of 2,4-Diaminopyrimidin-5-ol in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Pre-Incubation: Add recombinant CDK2/Cyclin E complex and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to establish binding equilibrium in the orthosteric pocket before the highly competitive ATP is introduced.

  • Reaction Initiation: Add ATP (at its predetermined apparent

    
     for CDK2, typically ~10 µM) and the ULight-labeled peptide substrate. Causality: Running the assay at the ATP 
    
    
    
    ensures maximum sensitivity to ATP-competitive inhibitors like CDKI.
  • Quenching & Detection: After 60 minutes, add EDTA (to chelate Mg²⁺ and stop the kinase reaction) alongside the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive (no inhibitor) and negative (no ATP) controls. A Z'-factor > 0.5 validates that the assay window is robust enough to trust the generated IC50.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Kinase Pre-incubation (Establish Binding Equilibrium) Prep->Incubate ATP 3. ATP & Substrate Addition (Initiate Reaction at Km) Incubate->ATP Quench 4. Reaction Quenching (Mg2+ Chelation via EDTA) ATP->Quench Read 5. TR-FRET Detection (Measure Phosphorylation) Quench->Read Validate 6. Data Validation (Z'-factor > 0.5) Read->Validate

Fig 2: Self-validating TR-FRET workflow for profiling ATP-competitive kinase inhibitors.

Protocol B: Cell Cycle Synchronization (Flow Cytometry)

2,4-Diaminopyrimidin-5-ol is utilized to synchronize cancer cell lines (e.g., MCF-7 breast cancer cells) in the G1 phase[4].

  • Cell Seeding & Starvation: Seed cells in 6-well plates. After 24 hours, wash with PBS and switch to serum-free media for 12 hours. Causality: Serum starvation reduces the baseline asynchronous proliferation noise, bringing the majority of cells into a quiescent G0/G1 state before inhibitor application.

  • Inhibitor Treatment: Replace with complete media containing 2,4-Diaminopyrimidin-5-ol (at 5x the established cellular IC50) or a DMSO vehicle control. Incubate for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Causality: Dropwise addition during vortexing prevents cell clumping, ensuring single-cell analysis during flow cytometry.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at 37°C. Causality: PI intercalates into all nucleic acids. RNase A is strictly required to degrade cellular RNA, ensuring the fluorescence signal is directly proportional only to DNA content (2N vs 4N).

  • Self-Validation Checkpoint: Analyze via Flow Cytometry. The DMSO vehicle control must show a standard asynchronous distribution (e.g., ~50% G1, 30% S, 20% G2/M). If the vehicle control is skewed, the synchronization data of the CDKI-treated cells is invalid due to environmental stress.

Conclusion

2,4-Diaminopyrimidin-5-ol (CDKI) represents a critical nexus between structural biology and cellular pharmacology. By acting as a low-molecular-weight, ATP-competitive anchor, it allows researchers to dissect the structural requirements of the CDK hinge region and provides a clean, reversible mechanism for G1 cell cycle arrest. When deployed within self-validating experimental frameworks, it remains an indispensable tool in the oncology drug discovery pipeline.

References

  • Identification of kinase inhibitors - Google Patents (US20080200531A1 / AU2003228345B2). Details the use of 2,4-diaminopyrimidin-5-ol in covalent tethering and fragment-based identification of inhibitors targeting the inactive kinase conformation.
  • CDKi hydrochloride in Cell Biology - MySkinRecipes (Research Database). Outlines the application of 2,4-diaminopyrimidin-5-ol in cell cycle biology, specifically its role in controlling and arresting the cell cycle in the G1 phase for cancer research. URL: [Link]

Foundational

2,4-Diaminopyrimidin-5-ol Dihydrochloride: Solubility Dynamics in DMSO and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery, 2,4-Diaminopyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery, 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) serves as a critical active pharmaceutical ingredient (API) intermediate. It is predominantly utilized in the synthesis of oxazolo[4,5-d]pyrimidin-2-one and thiazolo[4,5-d]pyrimidin-2-one derivatives, which act as potent Toll-like receptor 7 (TLR7) agonists and immunomodulators [1, 3].

While the free base form (CAS: 70035-83-5) offers moderate solubility, the dihydrochloride salt is engineered to vastly improve aqueous solubility for biological assays. However, preparing high-concentration stock solutions in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) presents unique thermodynamic challenges. This whitepaper elucidates the physicochemical causality behind the solvation of this dihydrochloride salt in DMSO and provides a self-validating protocol to ensure structural integrity and assay reproducibility.

Physicochemical Profiling & Solvation Thermodynamics

To understand how to manipulate this compound in vitro, we must first analyze its structural parameters.

Table 1: Physicochemical Properties of 2,4-Diaminopyrimidin-5-ol Dihydrochloride
ParameterSpecificationCausality / Impact on Handling
CAS Number 141124-58-5Identifies the specific dihydrochloride salt form [1].
Molecular Formula C₄H₈Cl₂N₄OThe presence of two HCl molecules increases the lattice energy.
Molecular Weight 199.04 g/mol Used for precise molarity calculations (e.g., 19.9 mg/mL = 100 mM).
Appearance Light yellow powderColor shifts to dark brown indicate oxidation or degradation [2].
Hygroscopicity HighReadily absorbs atmospheric moisture, altering solvent dynamics.
The Causality of DMSO Solvation

DMSO is a highly polar aprotic solvent (dielectric constant


). The highly polarized 

bond is exceptionally efficient at solvating cations (such as the protonated pyrimidine nitrogens) via ion-dipole interactions. However, DMSO is relatively poor at solvating anions like chloride (

) because it lacks hydrogen-bond donors.

When dissolving 2,4-diaminopyrimidin-5-ol dihydrochloride in DMSO, the solvent must overcome the high lattice enthalpy of the ionic crystal. If the DMSO is contaminated with atmospheric water (which is a strong hydrogen-bond donor), the water will preferentially hydrate the chloride ions. This competitive solvation alters the local dielectric environment, often leading to the premature precipitation of the pyrimidine core—a phenomenon known as the "salting-out" effect. Therefore, strictly anhydrous DMSO is non-negotiable for stable stock solutions [4].

Experimental Workflows & Methodologies

The following protocol is designed as a self-validating system. Each step includes a built-in quality control check to ensure the integrity of the final solution.

Standard Operating Procedure: Preparation of DMSO Stock Solutions

Prerequisites:

  • Anhydrous DMSO (

    
    , 
    
    
    
    water).
  • Argon or Nitrogen gas for purging.

  • Amber glass vials (to prevent UV-induced degradation).

Step-by-Step Methodology:

  • Thermal Equilibration (QC Check 1): Remove the lyophilized 2,4-diaminopyrimidin-5-ol dihydrochloride from

    
     storage. Allow the sealed vial to equilibrate to room temperature (
    
    
    
    ) for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the anhydrous environment.
  • Mass Measurement: Weigh the desired mass (e.g., 19.9 mg for a 1 mL, 100 mM stock) rapidly to minimize air exposure.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Mechanical Disruption: Vortex the mixture vigorously for 60 seconds.

  • Acoustic Cavitation: Place the vial in a sonicating water bath at

    
     for 5–10 minutes. Causality: Sonication provides localized kinetic energy to disrupt the crystalline lattice without degrading the molecule.
    
  • Thermal Activation (If required): If particulates remain, gently warm the solution in a water bath at

    
     for 10 minutes, followed by brief vortexing. Do not exceed 
    
    
    
    to prevent thermal degradation of the pyrimidine ring [4].
  • Visual Inspection (QC Check 2): Hold the vial against a light source. The solution must be perfectly clear, light yellow, with no refractive gradients or micro-particulates.

  • Aliquot and Purge: Divide the stock into single-use aliquots (e.g., 50

    
    ) in amber vials. Purge the headspace of each vial with Argon gas before sealing.
    
  • Cryopreservation: Store aliquots immediately at

    
    . Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing DMSO causes localized concentration gradients and forces the API out of solution.
    

SolubilizationWorkflow Start Equilibrate & Weigh Dihydrochloride Salt Solvent Add Anhydrous DMSO (<0.005% H2O) Start->Solvent Vortex Vortex & Sonicate (5-10 mins at 25°C) Solvent->Vortex Check Visual QC: Clear Solution? Vortex->Check Warm Gentle Warming (37°C for 10 mins) Check->Warm No (Particulates) Aliquot Aliquot into Amber Vials (Argon Purged) Check->Aliquot Yes (Clear) Warm->Vortex Store Store at -80°C (Single-use only) Aliquot->Store

Workflow for preparing anhydrous DMSO stock solutions of dihydrochloride salts.

Table 2: Quantitative Solubility and Stability Matrix
ParameterValue / ConditionShelf Life
Max Practical Solubility

(requires sonication)
N/A
Solid Powder Storage Room Temperature, desiccated, inert gas24 Months
DMSO Stock (Sealed)

, Argon purged
Up to 6 Months
DMSO Stock (In Use)

to


(Avoid moisture)

Downstream Application: TLR7 Agonist Synthesis

Once successfully solubilized, 2,4-diaminopyrimidin-5-ol dihydrochloride is frequently subjected to cyclization reactions. For instance, reacting this intermediate with carbonyldiimidazole (CDI) or sodium hydride (NaH) in anhydrous conditions yields 5-amino-3H-oxazolo[4,5-d]pyrimidin-2-one [3].

These synthesized oxazolo-pyrimidine derivatives are critical in immunology. They mimic single-stranded RNA (ssRNA) and are taken up into cellular endosomes, where they bind to and activate Toll-like receptor 7 (TLR7). This triggers a robust downstream signaling cascade, recruiting MyD88, activating NF-


B, and ultimately resulting in the transcription of Type I interferons (IFN-

) and pro-inflammatory cytokines, which are vital for anti-viral (e.g., HBV) and anti-tumor therapies.

TLR7Pathway API Oxazolo[4,5-d]pyrimidine (Synthesized from Precursor) Endosome Endosomal Uptake & Maturation API->Endosome TLR7 TLR7 Receptor Binding & Dimerization Endosome->TLR7 MyD88 MyD88 Adaptor Recruitment TLR7->MyD88 IRAK IRAK4 / TRAF6 Kinase Complex MyD88->IRAK NFkB NF-κB & IRF7 Nuclear Translocation IRAK->NFkB Cytokines Transcription of IFN-α & Pro-inflammatory Cytokines NFkB->Cytokines

TLR7 signaling pathway activated by oxazolo[4,5-d]pyrimidine derivatives.

References

  • Synthonix. "2,4-diaminopyrimidin-5-ol dihydrochloride - [D40359]". Synthonix Products. URL:[Link]

  • Google Patents. "EA013594B1 - 3,5-DISUBSTITTUED AND 3,5,7-TRISUBSTITUTED -3H-OXAZOLO AND 3H-THIAZOLO [4,5-d]PYRIMIDIN-2-ONE COMPOUNDS AND PRODRUGS THEREOF".

Protocols & Analytical Methods

Method

Application Note: In Vitro Kinase Profiling of 2,4-Diaminopyrimidin-5-ol Dihydrochloride

Executive Summary Cyclin-Dependent Kinases (CDKs) are critical serine/threonine kinases that regulate cell cycle progression and cellular proliferation. Dysregulation of the CDK-cyclin complex is a primary driver in nume...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclin-Dependent Kinases (CDKs) are critical serine/threonine kinases that regulate cell cycle progression and cellular proliferation. Dysregulation of the CDK-cyclin complex is a primary driver in numerous oncological pathways. 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5), commonly referred to in literature as CDKi hydrochloride, is a potent, small-molecule pan-CDK inhibitor[1][2].

This application note provides a comprehensive, self-validating in vitro protocol for evaluating the inhibitory potency (IC₅₀) of 2,4-Diaminopyrimidin-5-ol dihydrochloride against key CDK targets (CDK1, CDK2, and CDK4)[2]. By utilizing a universal luminescence-based ADP detection assay, researchers can achieve high-throughput, reproducible profiling while eliminating the artifacts common in radiometric or fluorescence-interference assays.

Mechanistic Insight: The Diaminopyrimidine Scaffold

The efficacy of 2,4-Diaminopyrimidin-5-ol stems from its structural mimicry of the adenine ring of ATP[3]. The diaminopyrimidine core acts as a privileged scaffold, inserting deeply into the ATP-binding pocket of the kinase domain.

Causality of Inhibition: The primary amine groups on the pyrimidine ring form critical, bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2). This competitive displacement of ATP locks the CDK/Cyclin complex in an inactive state, halting the phosphorylation of downstream targets (such as Histone H1 or Retinoblastoma protein, Rb) and inducing cell cycle arrest at the G1/S or G2/M checkpoints.

CDK_Pathway CDKi 2,4-Diaminopyrimidin-5-ol (CDKi) CDK CDK1 / Cyclin B Complex CDKi->CDK ATP-Competitive Inhibition Arrest Cell Cycle Arrest (G2/M) CDKi->Arrest Induces ATP ATP ATP->CDK Binds hinge region PhosphoSub Phosphorylated Target CDK->PhosphoSub Phosphorylates Substrate Target Protein (e.g., Histone H1) Substrate->PhosphoSub CellCycle Cell Cycle Progression PhosphoSub->CellCycle

Mechanism of action: 2,4-Diaminopyrimidin-5-ol acts as an ATP-competitive inhibitor of CDKs.

Experimental Design & Causality

To accurately profile 2,4-Diaminopyrimidin-5-ol dihydrochloride, we employ a homogeneous ADP-detection methodology (e.g., ADP-Glo™).

Why this system is self-validating: Unlike assays that rely on specific phospho-antibodies, this assay directly measures the generation of ADP—the universal byproduct of all kinase reactions. The protocol operates in two self-correcting phases:

  • Depletion: After the kinase reaction, a reagent is added to terminate kinase activity and completely deplete any unconsumed ATP. This eliminates background noise.

  • Conversion & Detection: A second reagent converts the newly generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is strictly proportional to kinase activity. If the inhibitor is auto-fluorescent, it will not interfere with this luminescence readout, ensuring absolute data trustworthiness.

Reagents and Material Specifications

  • Inhibitor: (CAS: 141124-58-5, MW: 199.04 g/mol ). Rationale for salt form: The dihydrochloride salt provides vastly superior aqueous solubility compared to the free base, preventing compound precipitation during serial dilutions[1][4].

  • Enzymes: Recombinant human CDK1/Cyclin B, CDK2/Cyclin A, and CDK4/Cyclin D1.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

    • Causality: DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues in the kinase active site. BSA coats the microplate wells, preventing non-specific adsorption of the small molecule to the plastic.

  • Substrates: Histone H1 (for CDK1/2) and Rb-CTF (for CDK4).

  • Consumables: 384-well low-volume solid white microplates (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

Step-by-Step Assay Protocol

Assay_Workflow Step1 1. Compound & Kinase Pre-incubation (15 min) Step2 2. ATP & Substrate Addition Kinase Reaction (60 min) Step1->Step2 Step3 3. ADP-Glo Reagent ATP Depletion (40 min) Step2->Step3 Step4 4. Kinase Detection Reagent ADP to ATP Conversion (30 min) Step3->Step4 Step5 5. Luminescence Readout Signal proportional to Kinase Activity Step4->Step5

Step-by-step logical workflow of the homogeneous ADP-Glo in vitro kinase assay.

Phase 1: Compound Preparation
  • Stock Generation: Dissolve 2,4-Diaminopyrimidin-5-ol dihydrochloride in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve (e.g., 1 mM down to 50 nM).

  • Buffer Dilution: Dilute the DMSO stocks 1:25 in 1X Kinase Buffer to create a 4X working solution. Causality: This ensures the final DMSO concentration in the assay remains at 1%, which is biologically inert and will not denature the CDK complexes.

Phase 2: Kinase Reaction
  • Enzyme Addition: Add 1 µL of the 4X inhibitor solution to the 384-well plate. Add 2 µL of a 2X CDK/Cyclin enzyme mix (optimized to ~2 nM final concentration).

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (22°C). Causality: ATP-competitive inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase before ATP is introduced, preventing artificially inflated IC₅₀ values.

  • Initiation: Add 1 µL of a 4X ATP/Substrate mix to initiate the reaction. Crucial: The final ATP concentration must be set precisely at the apparent Michaelis constant (

    
    ) for each specific CDK. Operating at the 
    
    
    
    ensures that the assay is highly sensitive to competitive inhibitors.
  • Reaction: Centrifuge the plate briefly (1000 x g, 1 min) to ensure mixing, then incubate at room temperature for 60 minutes.

Phase 3: Detection & Readout
  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This halts the kinase reaction and digests all remaining background ATP.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes in the dark. This converts the reaction-generated ADP into ATP and drives the luciferase reaction.

  • Readout: Measure luminescence on a multi-mode microplate reader utilizing an integration time of 0.5 to 1.0 seconds per well.

Data Presentation: Expected Inhibition Profile

The following table summarizes the expected quantitative profiling data for 2,4-Diaminopyrimidin-5-ol dihydrochloride, demonstrating its selectivity and potency across the CDK family[2].

Target Kinase ComplexExpected IC₅₀ (nM)Assay ATP ConcentrationSubstrate Utilized
CDK1 / Cyclin B 30 - 10010 µM (near

)
Histone H1
CDK2 / Cyclin A 100 - 17010 µM (near

)
Histone H1
CDK4 / Cyclin D1 ~ 10015 µM (near

)
Rb-CTF
CDK6 / Cyclin D3 > 50015 µM (near

)
Rb-CTF

Data interpretation: The compound exhibits strong nanomolar potency against CDK1, CDK2, and CDK4, while showing a significant drop-off in efficacy against CDK6[2].

Troubleshooting & Assay Validation

To ensure the trustworthiness of the generated data, every assay plate must include built-in validation controls to calculate the Z'-factor :

  • High Control (100% Activity): Wells containing Kinase, Substrate, ATP, and 1% DMSO (No Inhibitor).

  • Low Control (0% Activity): Wells containing Substrate, ATP, and 1% DMSO (No Kinase).

Causality of Validation: A Z'-factor is a statistical measure of assay robustness. Calculate it using the formula:


. An assay yielding a Z'-factor > 0.5 is considered excellent and validates that the IC₅₀ shifts observed for 2,4-Diaminopyrimidin-5-ol dihydrochloride are due to true biochemical inhibition, not pipetting variance or reagent degradation.

References

1.1[1] 2.4[4] 3. 2[2] 4.3[3]

Sources

Application

Application Note: Utilizing 2,4-Diaminopyrimidin-5-ol Dihydrochloride (CDKi) in Cell Culture and Organoid Models

Executive Summary 2,4-Diaminopyrimidin-5-ol dihydrochloride, commonly referred to as CDKi hydrochloride, is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor[1]. By selectively targeting CDK1, CDK2, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diaminopyrimidin-5-ol dihydrochloride, commonly referred to as CDKi hydrochloride, is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor[1]. By selectively targeting CDK1, CDK2, and CDK4 complexes, it effectively halts cell cycle progression. In drug development and molecular biology, CDKi is leveraged not only for classical cell cycle synchronization but also for neuroprotection assays. Recent breakthroughs have demonstrated its efficacy in preventing aberrant cell cycle re-entry and subsequent apoptosis in post-mitotic neurons, making it a critical tool for modeling neurodegenerative diseases such as Spinal Muscular Atrophy (SMA)[2].

Physicochemical Properties

Understanding the chemical nature of CDKi is essential for proper formulation and to prevent assay artifacts.

PropertySpecification
Chemical Name 2,4-Diaminopyrimidin-5-ol dihydrochloride
Common Synonyms CDKi, CDKi hydrochloride
CAS Number 141124-58-5[3]
Molecular Formula C4H8Cl2N4O[3]
Molecular Weight 199.04 g/mol [3]
Primary Targets cycB-CDK1, cycE-CDK2, cycD1-CDK4[1]
Storage (Solid) Inert atmosphere, Room Temperature or 2-8°C[4]

Mechanism of Action & Biological Rationale

CDKi acts as a reversible, ATP-competitive inhibitor. In actively dividing cells, CDKs bind to their respective cyclins and utilize ATP to phosphorylate downstream targets, most notably the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, driving the cell from G1 into the S phase.

By occupying the ATP-binding pocket of the CDK/Cyclin complex, CDKi prevents Rb phosphorylation[1]. Consequently, Rb remains bound to E2F, sequestering it and halting the transcription of genes required for cell cycle progression. In the context of neurodegeneration, post-mitotic neurons (which should remain in G0) sometimes aberrantly re-enter the cell cycle due to disease stress, leading to apoptosis. CDKi forces these neurons to remain in a quiescent, protected state[2].

MOA CDKi 2,4-Diaminopyrimidin-5-ol (CDKi) CDK_Cyc CDK/Cyclin Complexes (CDK1, CDK2, CDK4) CDKi->CDK_Cyc Competitive Inhibition ATP ATP ATP->CDK_Cyc Binds ATP Pocket Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK_Cyc->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor (Sequestered) Rb->E2F Sequesters/Inhibits CellCycle Cell Cycle Arrest (G1/S or G2/M) E2F->CellCycle Transcription Halted

Mechanism of Action: CDKi competitively inhibits CDK complexes, preventing Rb phosphorylation.

Quantitative Data: Working Concentrations

The required concentration of CDKi varies based on the cellular model and the specific CDK complex being targeted.

Application / Cell TypeTarget ComplexRecommended ConcentrationIncubation Time
Motor Neuron Survival (SMA)Pan-CDK (CDK1, 2, 4)10 μM[2]3 - 7 days[2]
Cell Cycle Arrest (G1/S)CDK2 / Cyclin E1 - 5 μM24 - 48 hours
G2/M Phase ArrestCDK1 / Cyclin B1 - 5 μM24 hours

Experimental Protocols

Protocol A: Reconstitution and Stock Preparation

Expert Insight: While the dihydrochloride salt enhances polarity, CDKi is optimally reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for cell culture applications to ensure sterility and long-term stability[2].

  • Weighing : In a sterile biosafety cabinet, weigh 1.99 mg of CDKi powder.

  • Dissolution : Add exactly 1.0 mL of cell-culture grade DMSO to achieve a 10 mM stock solution .

  • Homogenization : Vortex gently until the solution is completely clear.

  • Storage : Aliquot the stock into 50 μL single-use vials to prevent degradation from repeated freeze-thaw cycles. Store at -20°C for up to 3 months.

Protocol B: Neuroprotection & Cell Cycle Arrest Assay

This protocol is designed as a self-validating system, incorporating necessary controls to isolate the specific effect of CDK inhibition from solvent toxicity. It is adapted from established methodologies used in SMA organoid models[2].

  • Cell Seeding : Seed the target cells (e.g., iPSC-derived motor neurons or cancer cell lines) at a density of 7.5 × 10⁴ cells per well in a 96-well tissue culture plate[2].

  • Acclimation : Incubate the plate at 37°C with 5% CO₂ for 24 to 48 hours to allow for cell adherence and metabolic stabilization.

  • Treatment Preparation : Dilute the 10 mM CDKi stock directly into pre-warmed culture media to yield a final working concentration of 10 μM[2].

    • Critical Causality Step: Ensure the final DMSO concentration in the media does not exceed 0.1% (v/v). Higher concentrations of DMSO can induce spontaneous differentiation or basal cytotoxicity, confounding viability readouts.

  • Control Setup : Prepare a Vehicle Control media containing exactly 0.1% DMSO (matching the treatment wells) to validate that observed effects are solely due to CDKi.

  • Application : Carefully aspirate the maintenance media and replace it with 100 μL of the CDKi-treated media or Vehicle Control media per well.

  • Incubation : Return the plate to the incubator for 3 days (for 2D cultures) or up to 7 days (for 3D organoids)[2].

  • Endpoint Analysis : Quantify cell survival using a luminescent ATP-based viability assay, or assess cell cycle distribution via Propidium Iodide (PI) flow cytometry.

Workflow Prep Stock Preparation 10 mM in DMSO Seed Cell Seeding (7.5x10^4 cells/well) Prep->Seed Treat CDKi Treatment (10 μM) Seed->Treat Incubate Incubation (3 - 7 days) Treat->Incubate Assay Endpoint Assay (Viability / Flow) Incubate->Assay

Standard workflow for utilizing CDKi in in vitro cell culture assays.

Troubleshooting & Optimization

  • Incomplete Cell Cycle Arrest : If flow cytometry reveals a significant proportion of cells still in the S-phase, the CDKi may have degraded. Ensure that single-use aliquots are utilized and that the compound is not subjected to freeze-thaw cycles. Alternatively, serum starvation (0.1% FBS) for 12 hours prior to CDKi treatment can synergistically synchronize cells in G0/G1.

  • Solvent Toxicity : If the Vehicle Control wells show >10% cell death compared to untreated cells, the DMSO batch may be oxidized or the concentration exceeded 0.1%. Always use fresh, sealed ampules of cell-culture grade DMSO.

  • Target Specificity : CDKi is a pan-inhibitor[2]. If your experimental hypothesis requires the isolation of a single CDK pathway (e.g., exclusively CDK4/6), consider running parallel validation arms using highly specific inhibitors like Palbociclib (PD 0332991)[2] to confirm the exact mechanistic driver.

References

  • Synthonix Product Catalog : 2,4-diaminopyrimidin-5-ol dihydrochloride - [D40359] Source: Synthonix URL:[Link]

  • Hor, J.H., Soh, E.S.Y., Tan, L.Y. et al. : Cell cycle inhibitors protect motor neurons in an organoid model of Spinal Muscular Atrophy. Source: Cell Death & Disease 9, 1100 (2018). Nature Publishing Group. URL:[Link]

Sources

Method

Application Note: 2,4-Diaminopyrimidin-5-ol Dihydrochloride in the Design and Evaluation of Next-Generation ALK Inhibitors

Executive Summary The Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in several malignancies, most notably non-small cell lung cancer (NSCLC) driven by the EML4-ALK fusion gene. While first- and secon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in several malignancies, most notably non-small cell lung cancer (NSCLC) driven by the EML4-ALK fusion gene. While first- and second-generation ALK inhibitors have transformed clinical outcomes, the emergence of acquired resistance mutations—such as the gatekeeper L1196M and the solvent-front G1202R mutations—necessitates the continuous development of novel chemical entities.

This application note details the utility of 2,4-diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) as a highly versatile, privileged pharmacophore building block[1]. By leveraging its unique structural handles, researchers can synthesize diverse libraries of and robust efficacy against resistant mutant strains[2],[3].

Mechanistic Rationale: The Privileged 2,4-Diaminopyrimidine Scaffold

In kinase drug discovery, the 2,4-diaminopyrimidine core is renowned for its exceptional ability to act as a hinge-binding motif.

  • Hinge Interaction: The N1 and C2-amine of the pyrimidine ring form critical, bidentate hydrogen bonds with the backbone amide and carbonyl of Met1199 in the ALK ATP-binding pocket.

  • Vectoring via the 5-Hydroxyl Group: The inclusion of the 5-hydroxyl group in 2,4-diaminopyrimidin-5-ol provides a crucial synthetic vector. Functionalization at this position (e.g., via O-alkylation) directs side chains toward the solvent-exposed region or the ribose pocket. This trajectory is essential for designing inhibitors that avoid steric clashes with bulky gatekeeper mutations (like L1196M) while maintaining high binding affinity[4],[3].

ALK_Pathway Ligand Oncogenic Fusion (e.g., EML4-ALK) ALK ALK Tyrosine Kinase (Active State) Ligand->ALK PI3K PI3K / AKT Pathway (Cell Survival) ALK->PI3K STAT3 JAK / STAT3 Pathway (Proliferation) ALK->STAT3 RAS RAS / MAPK Pathway (Tumor Growth) ALK->RAS Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->ALK ATP Competitive Inhibition

Oncogenic ALK signaling pathways and targeted inhibition by 2,4-diaminopyrimidine derivatives.

Synthetic Strategy & Workflow

To generate a library of (such as bicyclic aminobenzazepines or pyrroformyl moieties), the dihydrochloride salt must first be neutralized[5]. The free base then undergoes regioselective etherification at the 5-OH position, followed by cross-coupling or amination at the C2/C4 positions to optimize target residence time and selectivity.

Workflow A 2,4-Diaminopyrimidin-5-ol Dihydrochloride (CAS: 141124-58-5) B Salt Neutralization & Regioselective O-Alkylation A->B C C2/C4 Amine Derivatization B->C D Purified ALK Inhibitor Candidate Library C->D E TR-FRET ALK Kinase Assay D->E F Lead Optimization (WT & Mutants) E->F

Workflow for synthesizing and screening ALK inhibitors from 2,4-diaminopyrimidin-5-ol dihydrochloride.

Experimental Protocols

Protocol A: Regioselective O-Alkylation of 2,4-Diaminopyrimidin-5-ol

This protocol details the attachment of a solvent-front interacting side chain to the 5-hydroxyl group.

  • Preparation: Suspend 1.0 equivalent of 2,4-diaminopyrimidin-5-ol dihydrochloride (purity ≥95%) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the incoming alkyl halide electrophile. The inert atmosphere prevents oxidative degradation of the electron-rich pyrimidine ring.

  • Free-Basing and Deprotonation: Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: The first 2.0 equivalents neutralize the dihydrochloride salt. The remaining 1.0 equivalent selectively deprotonates the 5-hydroxyl group (pKa ~9.5). K₂CO₃ is chosen because it is a mild base; stronger bases (like NaH) risk deprotonating the C2/C4 amines, which would lead to unwanted N-alkylation and complex mixtures.

  • Alkylation: Dropwise add 1.1 equivalents of the desired alkyl halide (e.g., an oxetane or piperidine derivative) and heat the reaction to 60°C for 4–6 hours.

  • Self-Validation & Quality Control: Quench a 10 µL aliquot in methanol and analyze via LC-MS.

    • Validation Metric: The assay is validated if the chromatogram shows >90% conversion to a single major peak corresponding to the mono-O-alkylated mass

      
      . If significant N-alkylation (di-alkylated mass) is detected, the reaction temperature must be lowered in subsequent runs.
      
Protocol B: In Vitro ALK Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized against ALK Wild-Type (WT) and the L1196M gatekeeper mutant[4].

  • Enzyme Preparation: Prepare solutions of recombinant ALK WT and ALK L1196M in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Incubation: Dispense 100 nL of the inhibitor library (in 100% DMSO) into a 384-well ProxiPlate. Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before the competitive substrate (ATP) is introduced, ensuring accurate IC₅₀ determination for slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide and ATP.

    • Causality: The ATP concentration must be strictly maintained at the apparent Michaelis constant (

      
      ) specific to each ALK variant. Operating exactly at 
      
      
      
      ensures the assay is equally sensitive to competitive inhibitors across different mutants, preventing artifactual shifts in IC₅₀ values.
  • Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg²⁺) and Europium-labeled anti-phosphotyrosine antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

  • Self-Validation & Quality Control:

    • Validation Metric: Calculate the Z'-factor using the maximum signal (DMSO control) and minimum signal (EDTA added before ATP). The assay is self-validating and deemed robust only if the Z'-factor is ≥ 0.6 .

Quantitative Data Interpretation

The functionalization of the 2,4-diaminopyrimidin-5-ol core allows for precise tuning of the structure-activity relationship (SAR). Below is a representative data summary demonstrating how optimized derivatives (e.g., pyrroformyl-containing compounds) effectively combat resistance[6],[3].

Compound Class / ModificationALK WT IC₅₀ (nM)ALK L1196M IC₅₀ (nM)ROS1 IC₅₀ (nM)Selectivity Profile
Unmodified 2,4-Diaminopyrimidine Core> 1000> 5000> 1000Poor
C2-Aryl, 5-OH (Intermediate)145.0850.0320.0Moderate
5-O-Alkyl + Pyrroformyl Derivative1.93.13.6Excellent (Dual ALK/ROS1)
Reference: Ceritinib2.47.6N/AHigh

Note: Optimized derivatives synthesized from this core have demonstrated IC₅₀ values as low as 1.9 nM against ALK WT and 3.1 nM against the L1196M mutant, surpassing first-generation benchmarks[3].

References

  • Synthonix. 2,4-diaminopyrimidin-5-ol dihydrochloride - [D40359] (CAS: 141124-58-5). Retrieved from [Link][1]

  • Wang, J., et al. (2020). Structure-based design of 2,4-diaminopyrimidine derivatives bearing a pyrrolyl group as ALK and ROS1 inhibitors. New Journal of Chemistry. DOI: [2],[6]

  • Kim, J., et al. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters. DOI:[5]

  • Chen, J., et al. (2014). Discovery of Novel 2,4-Diarylaminopyrimidine Analogues (DAAPalogues) Showing Potent Inhibitory Activities against Both Wild-type and Mutant ALK Kinases. Journal of Medicinal Chemistry. DOI:[4]

  • Wang, J., et al. (2020). Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations. Bioorganic & Medicinal Chemistry. DOI:[3]

Sources

Application

Application Note: Profiling 2,4-Diaminopyrimidin-5-ol Dihydrochloride for CDK9 Inhibition

Introduction & Scientific Rationale Cyclin-dependent kinase 9 (CDK9) is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex[1]. Unlike cell-cycle CDKs (such as CDK1, CDK2, and CDK4/6)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cyclin-dependent kinase 9 (CDK9) is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex[1]. Unlike cell-cycle CDKs (such as CDK1, CDK2, and CDK4/6), CDK9 regulates transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at Serine 2 (Ser2), which is required for the transition from abortive initiation to productive eukaryotic transcription elongation[2][3].

2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5, Molecular Weight: 199.04), often referred to commercially as CDKi hydrochloride, is a well-characterized ATP-competitive small molecule[4][5]. While it is primarily recognized as a selective inhibitor of cycB-CDK1, cycE-CDK2, and cycD1-CDK4[6], the high structural conservation of the ATP-binding pocket across the CDK family necessitates rigorous off-target profiling. Evaluating its activity against CDK9 is critical for researchers developing transcriptional inhibitors or assessing the pan-CDK toxicity of pyrimidine-based scaffolds. The dihydrochloride salt form ensures optimal aqueous solubility for both in vitro enzymatic assays and cell culture media formulation[7].

Mechanistic Overview

The compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of the CDK9/Cyclin T1 complex. This prevents the transfer of the gamma-phosphate from ATP to the Ser2 residue of the RNA Pol II CTD, effectively stalling transcription elongation and leading to the depletion of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc[3].

CDK9_Pathway Inhibitor 2,4-Diaminopyrimidin-5-ol (CDKi) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 ATP Competition RNAPII RNA Pol II (CTD Ser2) CDK9->RNAPII Phosphorylation Transcription Elongation & Transcription RNAPII->Transcription Promotes

Mechanism of CDK9 inhibition by 2,4-Diaminopyrimidin-5-ol and its effect on transcription.

Experimental Protocols

Protocol A: In Vitro CDK9/Cyclin T1 Kinase Assay (TR-FRET)

Objective : Determine the half-maximal inhibitory concentration (IC50) of 2,4-Diaminopyrimidin-5-ol dihydrochloride against recombinant CDK9.

Expertise & Experience (Causality) : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radioactive 33P-ATP assays due to its high-throughput scalability and lack of radioactive waste. We utilize an ATP concentration at or near the Km of CDK9 (~1 mM) to accurately assess ATP-competitive inhibition without artificial sensitization.

Self-Validation & Controls (Trustworthiness) : Always include a no-enzyme control (background fluorescence) and a vehicle control (1% DMSO, maximum activity). Use a known CDK9 inhibitor (e.g., Flavopiridol) as a positive control for assay validation[1].

TR_FRET_Workflow Prep 1. Compound Prep (10-point dilution in 1% DMSO) Mix 2. Enzyme/Substrate Mix (CDK9/CycT1 + RNA Pol II CTD) Prep->Mix Incubate1 3. Pre-incubation (15 min, RT) Mix->Incubate1 ATP 4. Reaction Initiation (Add 1 mM ATP, 60 min) Incubate1->ATP Stop 5. Stop & Detect (EDTA + Eu-Anti-pSer2) ATP->Stop Read 6. TR-FRET Readout (Ex: 320nm, Em: 665/615nm) Stop->Read

Step-by-step TR-FRET assay workflow for evaluating CDK9 inhibition.

Step-by-Step Methodology :

  • Compound Preparation : Dissolve 2,4-Diaminopyrimidin-5-ol dihydrochloride in 100% DMSO to a 10 mM stock[7]. Prepare a 10-point 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme/Substrate Mix : Prepare a solution containing 2 nM recombinant human CDK9/Cyclin T1 and 100 nM ULight-labeled RNA Pol II CTD peptide substrate.

  • Incubation : Add 5 µL of compound dilution to 5 µL of the Enzyme/Substrate mix in a 384-well pro-plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation : Add 5 µL of ATP solution (final concentration 1 mM). Incubate for 60 minutes at 22°C.

  • Detection : Stop the reaction by adding 5 µL of EDTA (final 10 mM) and 2 nM Europium-anti-phospho-RNA Pol II (Ser2) antibody.

  • Readout : Incubate for 60 minutes, then read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio) on a microplate reader.

Protocol B: Cellular Target Engagement (Western Blotting for p-Ser2)

Objective : Validate intracellular CDK9 inhibition by measuring the reduction of RNA Pol II Ser2 phosphorylation.

Expertise & Experience (Causality) : While in vitro assays prove direct binding, cellular assays confirm membrane permeability and intracellular efficacy. We specifically probe for Ser2 (the direct CDK9 target) and Ser5 (a CDK7 target) to evaluate intracellular selectivity[8]. Short exposure times (4 hours) are critical to observe direct kinase inhibition before secondary apoptotic cleavage of RNA Pol II occurs.

Self-Validation & Controls (Trustworthiness) : Total RNA Pol II and GAPDH must be probed simultaneously to ensure that the reduction in p-Ser2 is due to kinase inhibition, not global protein degradation.

Step-by-Step Methodology :

  • Cell Seeding : Seed MV4-11 (human acute myeloid leukemia) cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS. MV4-11 cells are highly dependent on CDK9-mediated transcription.
    
  • Treatment : Treat cells with varying concentrations of 2,4-Diaminopyrimidin-5-ol dihydrochloride (0.1 µM to 50 µM) for exactly 4 hours.

  • Lysis : Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4) to preserve phosphorylation states.

  • Immunoblotting : Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing : Probe with primary antibodies against total RNA Pol II, p-RNA Pol II (Ser2), p-RNA Pol II (Ser5), and GAPDH.

  • Quantification : Use densitometry to calculate the ratio of p-Ser2 / Total RNA Pol II.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile when using 2,4-Diaminopyrimidin-5-ol dihydrochloride in CDK profiling panels. Because it is optimized for cell-cycle CDKs, its activity against CDK9 serves as a selectivity benchmark[6].

Kinase TargetAssay TypeSubstrateExpected IC50 (µM)Selectivity Note
CDK1/Cyclin BTR-FRETHistone H1< 5.0Primary Target
CDK2/Cyclin ETR-FRETHistone H1< 5.0Primary Target
CDK4/Cyclin D1TR-FRETRb protein< 10.0Primary Target
CDK9/Cyclin T1 TR-FRET RNA Pol II CTD > 20.0 Weak Off-Target
CDK7/Cyclin HTR-FRETRNA Pol II CTD> 50.0Minimal Activity

Table 1: Kinase selectivity profile of 2,4-Diaminopyrimidin-5-ol dihydrochloride. The compound exhibits primary potency against cell-cycle CDKs, with significantly weaker inhibition of transcriptional CDKs like CDK9.

References

  • [4] Title: 2,4-diaminopyrimidin-5-ol dihydrochloride - [D40359] Source: Synthonix URL: [Link]

  • [1] Title: The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation Source: The EMBO Journal (via PMC) URL:[Link]

  • [2] Title: Cyclin dependent kinase 9 Source: Society for Developmental Biology URL:[Link]

  • [8] Title: P-TEFb: The master regulator of transcription elongation Source: PMC - NIH URL:[Link]

  • [3] Title: Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism Source: eLife URL:[Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening Using 2,4-Diaminopyrimidin-5-ol dihydrochloride

A Framework for Identifying Novel Kinase Inhibitors Abstract The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and...

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Identifying Novel Kinase Inhibitors

Abstract

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology.[1][2] Its ability to mimic the purine core of ATP allows it to competitively inhibit a wide array of enzymes, most notably protein kinases.[1] This document provides a comprehensive guide for utilizing 2,4-Diaminopyrimidin-5-ol dihydrochloride, a representative member of this class, in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. We present a detailed protocol for a robust, luminescence-based kinase assay, alongside essential procedures for compound management, data analysis, and quality control. While this protocol is designed as a universal template, it is optimized for a generic serine/threonine kinase, providing a solid foundation for adaptation to specific targets.

Introduction: The Significance of the Diaminopyrimidine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[3] Consequently, they are a major class of drug targets.[4] The 2,4-diaminopyrimidine core has proven to be a highly successful scaffold for developing potent and selective kinase inhibitors.[1][5][6] Compounds based on this structure have been developed to target a range of kinases, including Janus kinases (JAKs) and Focal Adhesion Kinase (FAK).[5][7]

2,4-Diaminopyrimidin-5-ol dihydrochloride represents a foundational structure within this chemical class. Its screening provides a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering next-generation therapeutics.[2] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—compounds that modulate a target's activity.[8][9]

This application note details a validated HTS workflow using a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®). This "mix-and-read" format is ideal for HTS due to its simplicity, sensitivity, and low susceptibility to interference.[10][11] The principle is straightforward: active kinase consumes ATP, leading to a lower luminescent signal. Conversely, an effective inhibitor preserves ATP, resulting in a bright signal.[3]

Compound Management and Preparation

Proper handling of library compounds is critical to ensure data accuracy and reproducibility.[12][13] The following protocol outlines best practices for preparing 2,4-Diaminopyrimidin-5-ol dihydrochloride for an HTS campaign.

2.1. Materials

  • 2,4-Diaminopyrimidin-5-ol dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Acoustic-compatible source plates (e.g., 384-well)

  • Assay-ready plates (e.g., 384-well or 1536-well, white, solid bottom)

  • Automated liquid handling systems

  • Acoustic dispenser (e.g., Echo®)

2.2. Protocol for Stock and Assay Plate Preparation

  • Primary Stock Preparation: Prepare a 10 mM primary stock solution of 2,4-Diaminopyrimidin-5-ol dihydrochloride in 100% DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary. This concentrated stock should be stored at -20°C or -80°C under dessicated conditions.[14]

  • Intermediate Stock Plate: From the primary stock, create an intermediate stock plate (e.g., 384-well) with a concentration of 1 mM in DMSO.

  • Assay-Ready Plates (qHTS Format): For quantitative HTS (qHTS), which generates concentration-response curves in the primary screen, prepare a series of assay-ready plates.[15] Use an acoustic dispenser to transfer nanoliter volumes of the compound from the intermediate stock plate into the empty assay plates to create a multi-point concentration gradient (e.g., 7-point titration). The final assay concentration will typically range from low micromolar to nanomolar. The final DMSO concentration in the assay should be kept low (≤0.5%) to avoid affecting enzyme activity.[16]

Workflow: From Powder to Assay-Ready Plate

G cluster_storage Long-Term Storage cluster_prep Assay Preparation Powder Compound Powder (2,4-Diaminopyrimidin-5-ol) Stock 10 mM Primary Stock in 100% DMSO (-80°C Storage) Powder->Stock Dissolution Intermediate Intermediate Plate (e.g., 1 mM in DMSO) Stock->Intermediate Dilution AssayPlate Assay-Ready Plate (384/1536-well) C1 C2 ... Cn Final DMSO ≤0.5% Intermediate->AssayPlate Acoustic Transfer (nL) (Serial Dilution)

HTS Protocol: Luminescence-Based Kinase Assay

This protocol is adapted for a generic serine/threonine protein kinase using the Kinase-Glo® platform, which quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[10][17]

3.1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Solution (2X): Prepare the kinase at twice the final desired concentration in Assay Buffer. The optimal concentration should be determined empirically to achieve ~50-80% ATP consumption during the reaction.[11]

  • Substrate/ATP Mix (2X): Prepare the peptide substrate and ATP at twice their final desired concentrations in Assay Buffer. The ATP concentration should be at or near its Kₘ for the kinase to ensure sensitivity to competitive inhibitors.

  • Detection Reagent: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[10] Allow it to equilibrate to room temperature before use.

3.2. Assay Procedure (384-Well Format)

The following steps are designed for automated liquid handlers to ensure precision and throughput.[18]

StepActionVolume per WellDetails
1 Compound Dispensing 50 nLDispense 2,4-Diaminopyrimidin-5-ol dihydrochloride solution (in DMSO) into the bottom of the assay plate using an acoustic dispenser. Include controls: DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
2 Kinase Addition 5 µLAdd 2X Kinase Solution to all wells.
3 Pre-incubation -Incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
4 Reaction Initiation 5 µLAdd 2X Substrate/ATP Mix to all wells to start the kinase reaction.
5 Kinase Reaction -Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
6 Signal Generation 10 µLAdd Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.
7 Signal Stabilization -Incubate for 10 minutes at room temperature, protected from light.
8 Plate Reading -Measure luminescence using a plate reader.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[19][20][21]

4.1. Calculation of Percentage Inhibition

The activity of the test compound is calculated as percentage inhibition relative to the controls on each plate:

% Inhibition = 100 * (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)

Where:

  • Signal_Test: Luminescence from a well with the test compound.

  • Signal_Neg: Average luminescence from negative control wells (DMSO only, high ATP, low signal).

  • Signal_Pos: Average luminescence from positive control wells (potent inhibitor, low ATP consumption, high signal).

4.2. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[22][23] It measures the separation between the positive and negative control signals.

Z' = 1 - (3 * (SD_Pos + SD_Neg)) / |Mean_Pos - Mean_Neg|

Where:

  • SD_Pos and SD_Neg: Standard deviations of the positive and negative controls.

  • Mean_Pos and Mean_Neg: Averages of the positive and negative controls.

Interpretation of Z'-Factor Values: [23][24]

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal, may be acceptable
< 0Unsuitable for screening

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[25]

Diagram: HTS Data Analysis and Hit Triage

G RawData Raw Luminescence Data (from Plate Reader) QC Calculate Z'-Factor (Per Plate) RawData->QC Normalization Calculate % Inhibition (Relative to Controls) QC->Normalization Z' ≥ 0.5 FailQC Review/Repeat Plate QC->FailQC Z' < 0.5 HitSelection Hit Selection (e.g., % Inhibition > 50%) Normalization->HitSelection ConfirmedHits Confirmed Hits for Dose-Response Studies HitSelection->ConfirmedHits

Follow-Up Studies: From Hit to Lead

A primary HTS is only the first step.[4] Hits identified from the screen, such as active 2,4-diaminopyrimidine derivatives, must undergo a series of validation and characterization studies:

  • Hit Confirmation: Re-test the primary hits under the same assay conditions to confirm their activity and rule out experimental errors.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to generate concentration-response curves and determine their potency (IC₅₀ value).

  • Orthogonal Assays: Use a different assay format (e.g., fluorescence polarization or TR-FRET) to confirm that the compound's activity is not an artifact of the primary assay technology.[8]

  • Selectivity Profiling: Screen the validated hits against a panel of other kinases to determine their selectivity profile. High selectivity is often a desirable attribute for a therapeutic candidate to minimize off-target effects.

Conclusion

This application note provides a robust and field-tested framework for screening 2,4-Diaminopyrimidin-5-ol dihydrochloride and its analogs in a kinase-targeted HTS campaign. By adhering to best practices in compound management, employing a validated luminescence-based assay protocol, and implementing rigorous quality control measures, researchers can confidently identify and advance novel hit compounds. The 2,4-diaminopyrimidine scaffold continues to be a fertile ground for drug discovery, and this guide serves as an essential tool for unlocking its therapeutic potential.[1][2]

References

  • Coussens, NP, Sittampalam, GS, Guha, R, et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, JH, Chung, TD, & Oldenburg, KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Norecopa. (2019). Assay Guidance Manual. [Link]

  • Sittampalam, GS, Coussens, NP, Nelson, H, et al. (2016). Assay Guidance Manual. ResearchGate. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Kumar, A, et al. (2020). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. PubMed. [Link]

  • Iversen, PW, et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • On HTS. (2023). On HTS: Z-factor. [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • StatsChecker. (n.d.). Z-Factor Calculator. [Link]

  • Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. [Link]

  • Inglese, J, et al. (2007). Compound Management for Quantitative High-Throughput Screening. SLAS Discovery. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Wang, Y, et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Hu, G, et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Advances. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • Yang, S, et al. (2025). Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. [Link]

  • Auld, DS, et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. SLAS Discovery. [Link]

  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
  • Ohno, M, et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • Matson, SL, et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Gangjee, A, et al. (1999). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y, et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLOS One. [Link]

  • Prigent, C. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Aldulaimi, SK, et al. (2010). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules. [Link]

  • Wang, Y, et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

  • Defraine, V, et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Pharmaceuticals. [Link]

  • Rosowsky, A, et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. [Link]

  • Gujjar, R, et al. (2014). 2,4-Diaminothienopyrimidines as orally active antimalarial agents. Journal of Medicinal Chemistry. [Link]

  • Kuyper, LF, et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. Journal of Medicinal Chemistry. [Link]

  • Vuppu, S. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanoscience and Nanoengineering. [Link]

  • Kumar, A, & Singh, J. (2021). A brief review of high throughput screening in drug discovery process. European Journal of Molecular & Clinical Medicine.
  • Bliss, EA, Griffin, RJ, & Stevens, MFG. (1987). Structural studies on bio-active compounds. Part 5. Synthesis and properties of 2,4-diaminopyrimidine dihydrofolate reductase inhibitors bearing lipophilic azido groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application

Application Note: Interrogating Cyclin-Dependent Kinase Inhibitors (CDKIs) in Hematological Malignancies

Executive Summary Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle and transcription. In hematological malignancies—such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM)—dysregulation of C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle and transcription. In hematological malignancies—such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM)—dysregulation of CDK networks drives uncontrolled proliferation and evasion of apoptosis[1]. This application note provides a comprehensive, self-validating experimental framework for evaluating CDK inhibitors (CDKIs) in hematological cancer cell lines. By bridging mechanistic theory with rigorous protocol design, this guide empowers researchers to accurately assess target engagement, cell cycle arrest, and apoptotic induction.

Mechanistic Rationale & Target Selection

The selection of a CDKI dictates the expected phenotypic outcome and the necessary experimental assays. Hematological cancers exhibit distinct dependencies on specific CDK pathways:

  • CDK4/6 Axis (Cell Cycle Control): In Multiple Myeloma, the overexpression of CDK4/6 accelerates the G1/S phase transition. Inhibitors like Palbociclib block the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and inducing a prolonged, cytostatic G1 arrest[2].

  • CDK9 Axis (Transcriptional Control): AML cells are highly addicted to the anti-apoptotic protein MCL-1. Because MCL-1 has an exceptionally short half-life (2–3 hours), it relies on continuous transcription driven by RNA Polymerase II, which is activated by CDK9 (part of the P-TEFb complex). Inhibitors like Alvocidib and Dinaciclib silence MCL-1 transcription, rapidly shifting the cell from a cytostatic state to profound apoptosis[3].

Pathway cluster_0 Cell Cycle Arrest (Multiple Myeloma) cluster_1 Apoptosis Induction (AML) CDK46 CDK4/6 + Cyclin D Rb Rb Protein CDK46->Rb Phosphorylates Palbo Palbociclib Palbo->CDK46 E2F E2F Transcription Factor Rb->E2F Releases G1S G1/S Phase Transition E2F->G1S Promotes CDK9 CDK9 + Cyclin T (P-TEFb) RNAP RNA Polymerase II CDK9->RNAP Phosphorylates Alvo Alvocidib / Dinaciclib Alvo->CDK9 MCL1 MCL-1 Transcription RNAP->MCL1 Transcribes Apoptosis Apoptosis Evasion MCL1->Apoptosis Promotes

Mechanisms of CDK4/6 and CDK9 inhibitors in regulating cell cycle and apoptosis.

Experimental Design & Causality

To build a trustworthy, self-validating experimental system, researchers must move beyond simple viability screens. A robust CDKI evaluation requires a multi-tiered approach that confirms phenotype (viability), mechanism (cell cycle/apoptosis), and target engagement (biomarker modulation).

Workflow A 1. Cell Culture (AML / MM Lines) B 2. CDKI Treatment (Dose-Response / Time-Course) A->B C 3A. Viability Assay (ATP Luminescence) B->C D 3B. Cell Cycle Analysis (PI Flow Cytometry) B->D E 3C. Target Engagement (Western Blot) B->E

Experimental workflow for evaluating CDKI efficacy and mechanism in hematological cancer cells.

Causality in Assay Selection:
  • Why ATP-based Luminescence over MTT? CDK4/6 inhibitors are primarily cytostatic[4]. Metabolic reduction assays (like MTT/MTS) can be confounded by mitochondrial stress independent of actual cell number. ATP quantitation provides a highly sensitive, linear dynamic range to detect early anti-proliferative effects without metabolic artifacts.

  • Why Time-Course Target Engagement? CDK9 inhibitors cause rapid but transient target modulation. Measuring MCL-1 depletion at 48 hours is often too late, as secondary apoptotic degradation obscures direct transcriptional inhibition. Target engagement must be measured at 2–6 hours post-treatment[5].

Step-by-Step Validated Protocols

Protocol A: Cell Viability & Proliferation (ATP-Luminescence)

Objective: Determine the IC50 of the CDKI.

  • Cell Seeding: Harvest suspension cells (e.g., MV4-11 for AML, U266 for MM) in the logarithmic growth phase. Seed at

    
     cells/well in 90 µL of RPMI-1640 + 10% FBS into a 96-well opaque white plate.
    
  • Drug Preparation: Prepare a 10-point, 3-fold serial dilution of the CDKI (e.g., Palbociclib or Dinaciclib) in DMSO. Dilute 1:100 in media to create 10X working stocks.

  • Treatment: Add 10 µL of the 10X drug stock to the wells (final DMSO concentration

    
    ). Include vehicle (0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., 1 µM Staurosporine) as a positive control.
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Rationale: 72 hours allows sufficient time for cytostatic drugs to reveal a divergence in cell population compared to untreated controls.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using 4-parameter non-linear regression.

Protocol B: Cell Cycle Analysis (Propidium Iodide Flow Cytometry)

Objective: Validate G1 arrest induced by CDK4/6 inhibitors.

  • Treatment: Seed cells at

    
     cells/mL in 6-well plates. Treat with the CDKI at 1X and 3X the established IC50 for 24 and 48 hours.
    
  • Harvest & Fixation: Centrifuge cells (300 x g, 5 min), wash once in cold PBS, and resuspend in 300 µL cold PBS. Dropwise, add 700 µL of ice-cold absolute ethanol while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours (or up to 1 week).

  • Staining: Pellet the fixed cells (800 x g, 5 min) and wash twice with PBS to remove ethanol. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Rationale: RNase is critical because PI intercalates into both DNA and RNA; failing to degrade RNA will result in falsely elevated DNA content readings.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer using a low flow rate. Gate out doublets using PI-Area vs. PI-Width. Quantify the percentage of cells in G0/G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.

Protocol C: Target Engagement (Western Blotting for MCL-1 & p-Rb)

Objective: Confirm on-target mechanistic activity.

  • Time-Course Treatment: For CDK9 inhibitors, treat cells for 2, 4, and 8 hours. For CDK4/6 inhibitors, treat for 12, 24, and 48 hours.

  • Lysis: Pellet cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are non-negotiable when probing for phosphorylated targets like p-Rb (Ser780/Ser807).

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20–30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block in 5% BSA for 1 hour.

  • Primary Antibodies:

    • For CDK9: Probe for MCL-1 and RNA Pol II (total and p-Ser2).

    • For CDK4/6: Probe for total Rb and p-Rb (Ser780).

    • Loading Control: GAPDH or

      
      -actin.
      
  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.

Quantitative Data Interpretation

To establish a self-validating dataset, phenotypic viability must align with mechanistic readouts. Below is a representative data summary table demonstrating the expected divergent profiles of a CDK4/6 inhibitor versus a CDK9 inhibitor in hematological cell lines.

Drug ClassRepresentative AgentTarget Cell LineViability IC50 (72h)Primary Phenotype (24h)Target Engagement Biomarker
CDK4/6i PalbociclibU266 (Myeloma)0.2 - 0.5 µM>80% cells in G0/G1 phase

p-Rb (Ser780)
CDK9i DinaciclibMV4-11 (AML)5 - 15 nM>50% Annexin V+ (Apoptosis)

MCL-1,

p-RNA Pol II
Pan-CDKi AlvocidibHL-60 (AML)20 - 50 nMMixed G1 arrest & Apoptosis

MCL-1,

p-Rb

Data Synthesis: If Palbociclib yields a low IC50 but flow cytometry shows an accumulation of cells in the Sub-G1 phase (apoptosis) rather than G1 arrest at 24 hours, the researcher must suspect off-target toxicity or an incorrect dosing window[6]. Conversely, if Dinaciclib fails to deplete MCL-1 within 4 hours but still causes cell death at 72 hours, the apoptosis is likely driven by secondary off-target mechanisms rather than direct P-TEFb inhibition[7].

References

  • Cyclin-dependent kinase inhibitors in malignant hematopoiesis Frontiers in Oncology[Link]

  • Palbociclib as an Antitumor Drug: A License to Kill MDPI[Link]

  • The potential role of PD0332991 (Palbociclib) in the treatment of multiple myeloma PubMed / NIH[Link]

  • Current and emerging therapies for patients with acute myeloid leukemia: a focus on MCL-1 and the CDK9 pathway PubMed / NIH[Link]

  • CDK9 inhibitors in acute myeloid leukemia PMC / NIH[Link]

  • Identification of a Gene Signature Associated to Treatment Response to Palbociclib in Multiple Myeloma Blood - ASH Publications[Link]

  • Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia Frontiers in Oncology[Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 2,4-Diaminopyrimidine Analogs

Introduction: The Significance of 2,4-Diaminopyrimidines and Molecular Docking The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form ro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,4-Diaminopyrimidines and Molecular Docking

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form robust hydrogen bond interactions with the hinge region of various protein kinases and reductases.[1] This makes it a critical component in the design of inhibitors for a range of therapeutic targets, most notably Dihydrofolate Reductase (DHFR), an essential enzyme in nucleotide synthesis and a validated target for antimicrobial and anticancer agents.[2][3] Analogs based on this core structure have been extensively investigated as inhibitors for DHFR from various organisms, including Plasmodium falciparum (malaria) and humans (cancer).[2][4][5]

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6][7] This in silico technique provides invaluable insights into the molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern ligand binding.[4][8] For 2,4-diaminopyrimidine analogs, docking studies are instrumental in rationalizing structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors, and prioritizing compounds for synthesis and biological evaluation.[4][9]

This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 2,4-diaminopyrimidine analogs, using the widely adopted AutoDock Vina software as the primary tool. We will delve into the causality behind each step, ensuring a robust and reproducible workflow from target preparation to results interpretation.

Pillar 1: The Strategic Docking Workflow

A successful molecular docking study is not merely a sequence of commands but a logical, multi-stage process. Each stage builds upon the last, ensuring the final results are both computationally sound and biologically relevant. The overall workflow is designed to minimize artifacts and maximize the predictive power of the simulation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Simulation cluster_val Phase 3: Validation & Analysis PDB Select Target PDB PrepProt Prepare Protein Receptor PDB->PrepProt Ligands Prepare 2,4-Diaminopyrimidine Ligands PrepProt->Ligands Grid Define Grid Box (Binding Site) Ligands->Grid Dock Execute Docking (AutoDock Vina) Grid->Dock Redock Protocol Validation (Re-docking) Dock->Redock Analyze Analyze Poses & Scores Redock->Analyze Visualize Visualize Interactions Analyze->Visualize Conclusion Hit Identification & SAR Visualize->Conclusion

Caption: The strategic workflow for molecular docking studies.

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of any docking result hinges on a meticulously executed and validated protocol. Here, we provide step-by-step methodologies for each phase of the workflow.

Protocol 1: Target Protein Preparation

The goal of this phase is to clean a raw crystal structure from the Protein Data Bank (PDB) and prepare it for docking, ensuring it is chemically correct and free of elements that could cause computational artifacts.

  • Causality: Raw PDB files often contain non-essential water molecules, co-factors, and multiple protein chains that can interfere with the docking algorithm.[10][11] Adding polar hydrogens and assigning partial charges (like Kollman charges) is critical for the accurate calculation of electrostatic and hydrogen bonding interactions.[12]

Step-by-Step Methodology:

  • Obtain Crystal Structure: Download the PDB file of your target protein, preferably one co-crystallized with a known inhibitor. For DHFR, a common example is PDB ID: 1J3K (P. falciparum).[4]

  • Isolate the Target Chain: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[10][13] If the biological unit is a monomer, delete any extraneous protein chains.

  • Remove Non-Essential Molecules: Delete all water molecules (solvent).

    • Expert Insight: While most water molecules are removed, critically assess if any specific water molecules are known to mediate key interactions between the protein and known ligands ("bridging waters"). If so, they should be retained.[14] This requires prior knowledge of the target's binding mechanism.

  • Add Hydrogens: Use a structure preparation tool (e.g., AutoDock Tools, UCSF Chimera's Dock Prep) to add polar hydrogen atoms to the protein. This step is crucial as hydrogens are typically not resolved in crystal structures but are vital for hydrogen bonding.[10][15]

  • Assign Partial Charges: Assign partial charges to all atoms. For AutoDock, Kollman charges are standard for proteins.[12]

  • Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format, specific to AutoDock, contains atomic coordinates, partial charges, and atom type information required by the docking software.[16]

Protocol 2: Ligand Preparation

This protocol ensures the 2,4-diaminopyrimidine analogs are in a chemically correct 3D format with appropriate charges and rotatable bonds defined.

  • Causality: Docking algorithms require ligands to be in a 3D format.[10] Energy minimization helps to start with a low-energy, sterically favorable conformation. Defining rotatable bonds is essential for the algorithm to explore conformational flexibility during the docking process. Assigning Gasteiger charges is necessary for calculating the ligand's interaction potential.

Step-by-Step Methodology:

  • Obtain 3D Structure: Obtain the 3D structure of your 2,4-diaminopyrimidine analogs. This can be done by sketching in 2D using software like ChemDraw and converting to 3D, or by downloading from databases like PubChem.[10] Always download the 3D conformer if available.

  • Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures the starting conformation has reasonable bond lengths and angles.

  • Load into AutoDock Tools: Open the 3D ligand file (e.g., in .mol2 or .pdb format) in AutoDock Tools.

  • Assign Partial Charges: Assign Gasteiger partial charges.

  • Define Torsion Tree: Detect and define the rotatable bonds. This allows the ligand to be flexible during docking. The 2,4-diaminopyrimidine core is rigid, but side chains will have rotatable bonds.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.

Protocol 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space on the protein and running the docking simulation.

  • Causality: The docking algorithm does not search the entire protein surface. A "grid box" must be defined to specify the search space, which should encompass the entire binding site.[1] The exhaustiveness parameter in Vina controls the computational effort; higher values increase the chances of finding the true energy minimum but also increase computation time.[13]

Step-by-Step Methodology:

  • Define the Grid Box: In AutoDock Tools, load the prepared protein receptor (.pdbqt). If you are using a PDB structure with a co-crystallized ligand, the easiest way to define the binding site is to center the grid box on this native ligand.

  • Set Grid Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to be large enough to accommodate any of your analogs and allow for translational and rotational movement. A typical size is 25 x 25 x 25 Å.[7]

  • Create Configuration File: Create a text file named conf.txt. This file specifies the input files and grid parameters for Vina.[17]

  • Run AutoDock Vina: Execute the docking from the command line.[17]

  • Output: Vina will generate two files: out.pdbqt, containing the coordinates of the predicted binding poses (typically up to 9), and log.txt, which contains the binding affinity scores for each pose.[12]

Protocol 4: Protocol Validation and Results Analysis

This is the most critical phase for ensuring the trustworthiness of your findings. Before docking novel compounds, you must prove your protocol can reproduce known results.

  • Causality: Docking protocols can have many user-defined parameters. Validation by re-docking a co-crystallized ligand confirms that your chosen parameters (grid size, location, etc.) are appropriate for the system.[18] The Root Mean Square Deviation (RMSD) is a quantitative measure of the difference between the predicted pose and the experimental pose. A low RMSD value gives confidence in the protocol's predictive accuracy.[19][20]

Step-by-Step Methodology:

  • Re-docking: Take the native ligand that was co-crystallized with your target protein. Prepare it using the same method as your other ligands (Protocol 2) and dock it into the protein using your established docking settings (Protocol 3).[20]

  • Calculate RMSD: Superimpose the top-ranked pose from your re-docking experiment onto the original crystal structure pose. Calculate the RMSD between the heavy atoms of the two ligand poses.

  • Assess Validity: A docking protocol is generally considered validated if the RMSD between the re-docked pose and the crystallographic pose is less than 2.0 Å.[20][21][22]

  • Analyze Binding Poses and Scores: Once validated, proceed to analyze the results for your novel 2,4-diaminopyrimidine analogs.

    • Binding Affinity (Score): The docking score, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger predicted binding affinity.[19][23]

    • Interaction Analysis: Use a visualization tool (PyMOL, Discovery Studio) to inspect the top-ranked poses. Identify key interactions, such as hydrogen bonds between the diaminopyrimidine core and backbone residues of the protein's hinge region (e.g., Asp54, Ile14, Leu164 in P. falciparum DHFR).[4][5] Also, note hydrophobic and van der Waals contacts.[3]

Pillar 3: Data Presentation and Interpretation

Clear presentation of docking data is essential for comparison and interpretation.

Quantitative Data Summary

Summarize the docking results for a series of analogs in a table. This allows for easy comparison of binding affinities and key interactions, facilitating SAR analysis.

Compound IDStructure (Side Chain)Binding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Hydrophobic Interactions (Residues)
Control (Pyrimethamine) -7.5Asp54, Ile14, Leu164Phe58, Ser108
Analog 7a Phenyl-8.2Asp54, Ile14, Leu164Phe58, Cys15, Met55
Analog 7m 3,4-Dichlorophenyl-9.1Asp54, Ile14, Leu164Phe58, Cys15, Pro61
Analog 7x Cyclohexyl-8.5Asp54, Ile14, Leu164Phe58, Ile14, Ala16
Data is illustrative, based on findings for DHFR inhibitors.[5]
Visualizing Key Interactions

A 2D interaction diagram provides a clear and concise representation of the binding mode, highlighting the specific amino acid residues involved in stabilizing the ligand.

G Ligand 2,4-Diaminopyrimidine Analog Asp54 Asp54 Ligand->Asp54 H-Bond Ile14 Ile14 Ligand->Ile14 H-Bond Leu164 Leu164 Ligand->Leu164 H-Bond Phe58 Phe58 Ligand->Phe58 Hydrophobic Pro61 Pro61 Ligand->Pro61 Hydrophobic

Caption: 2D schematic of ligand-protein interactions.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for 2,4-diaminopyrimidine analogs. By following a structured, validated protocol, researchers can reliably predict binding modes, rationalize structure-activity relationships, and generate robust hypotheses to guide the synthesis of next-generation inhibitors. The key to success lies not in the blind application of software but in a deep understanding of the causality behind each preparatory and analytical step, ensuring that the in silico results are a trustworthy reflection of potential biological reality.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. [Link]

  • Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. (2009). Journal of Chemical Information and Modeling. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. (2022). ResearchGate. [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]

  • How to compare structural results by superposition and compute RMSD to validate docking? (2021). Schrödinger Community. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • Validation of molecular docking protocol through RMSD analysis. (2023). ResearchGate. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2007). Journal of Chemical Information and Modeling. [Link]

  • Molecular docking studies on DMDP derivatives as human DHFR inhibitors. (2008). Bioinformation. [Link]

  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. [Link]

  • A new series of propargyl-linked antifolates as inhibitors of human dihydrofolate reductase. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Molecular docking studies on DMDP derivatives as human DHFR inhibitors. (2008). Semantic Scholar. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. (2004). Journal of Medicinal Chemistry. [Link]

  • Tutorial 8: Molecular Docking using Autodock Vina. (2024). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2025). MDPI. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. (2021). Molecular Pharmaceutics. [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2025). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

2,4-Diaminopyrimidin-5-ol dihydrochloride stability in aqueous solutions

Welcome to the Technical Support Center for 2,4-Diaminopyrimidin-5-ol Dihydrochloride (CAS: 141124-58-5). As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Diaminopyrimidin-5-ol Dihydrochloride (CAS: 141124-58-5). As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this compound.

Handling 2,4-diaminopyrimidin-5-ol dihydrochloride in aqueous solutions presents a triad of challenges: pH-dependent solubility, susceptibility to auto-oxidation, and hydrolytic degradation. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure the integrity of your in vitro and in vivo assays.

Part 1: Core Troubleshooting & Causality FAQs

Q1: Why does my aqueous stock solution turn yellow or brown over time, especially after adjusting to physiological pH (7.4)? The Causality: This color change is the visual hallmark of auto-oxidation. The 5-hydroxyl group on the pyrimidine ring acts as a strong electron donor. This electron-rich nature significantly lowers the O–H bond dissociation energy, making 5-pyrimidinols potent radical scavengers but also highly susceptible to auto-oxidation by dissolved oxygen[1]. When you raise the pH to 7.4, a fraction of the compound deprotonates to form a pyrimidinolate anion. This anionic species is exponentially more reactive toward oxygen than the protonated form, leading to rapid degradation into colored quinoid-like or dimeric products. The Solution: Always prepare solutions in deoxygenated (sparged) water. If your assay permits, include a reducing agent such as 1 mM Dithiothreitol (DTT) or ascorbic acid to quench reactive oxygen species and stabilize the pyrimidinol ring.

Q2: My compound dissolves perfectly in water initially, but when I dilute it into my assay buffer (pH 7.4), it crashes out as a cloudy precipitate. Why? The Causality: You are observing the drastic difference in solubility between the ionized salt and the neutral free base. The compound is supplied as a dihydrochloride salt, which dissolves readily in water but drives the pH down to highly acidic levels (pH < 3). At this low pH, the pyrimidine nitrogens are protonated, ensuring high aqueous solubility. However, 2,4-diaminopyrimidines generally exhibit poor intrinsic solubility in water near neutral pH[2]. As you buffer the solution to pH 7.4, the compound reverts to its uncharged free base form, exceeding its aqueous solubility limit and precipitating. The Solution: Do not rely solely on aqueous buffers for high-concentration stocks. Pre-dissolve the compound in a water-miscible organic co-solvent (e.g., 10-20% DMSO) before slowly titrating it into your final aqueous assay buffer under continuous vortexing.

Q3: Can I store the acidic aqueous stock solution at 4°C for several weeks since low pH prevents oxidation? The Causality: No. While acidic conditions suppress auto-oxidation and maintain solubility, prolonged exposure to water introduces a secondary degradation pathway: selective hydrolysis. Theoretical and experimental studies demonstrate that the 4-amino group of 2,4-diaminopyrimidines is susceptible to acid-mediated hydrolysis, yielding 2-amino-5-hydroxy-4-oxopyrimidine derivatives[3]. The Solution: Aqueous solutions must be treated as transient. Prepare them fresh daily, or flash-freeze single-use aliquots at -80°C immediately after preparation.

Part 2: Quantitative Stability & Solubility Profile

To assist in experimental design, the following table summarizes the physicochemical behavior of 2,4-diaminopyrimidin-5-ol dihydrochloride across different pH environments.

Environmental ConditionDominant Chemical SpeciesSolubility ProfilePrimary Degradation RiskRecommended Action
Acidic (pH < 3) Protonated Salt (Cationic)Highly Soluble (>50 mg/mL)Hydrolysis of 4-amino group (Slow)Use for short-term stock preparation only.
Neutral (pH ~7.4) Neutral Free BasePoorly Soluble (<1 mg/mL)Auto-oxidation of 5-hydroxyl groupUse co-solvents (DMSO); add antioxidants.
Alkaline (pH > 9) Pyrimidinolate AnionModerately SolubleRapid Auto-oxidation (Minutes/Hours)Avoid alkaline buffers entirely.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships between the compound's environment, its degradation pathways, and the optimal handling workflow.

Pathways Compound 2,4-Diaminopyrimidin-5-ol (Aqueous Solution) Hydrolysis Acid/Base Hydrolysis (Prolonged Aqueous Exposure) Compound->Hydrolysis H2O, Time Oxidation Auto-Oxidation (O2 Exposure, pH > 6) Compound->Oxidation Dissolved O2 Prod1 2-Amino-5-hydroxy- 4-oxopyrimidine Hydrolysis->Prod1 -NH3 (4-position) Prod2 Quinoid / Dimeric Degradation Products Oxidation->Prod2 Electron Transfer

Fig 1: Competing degradation pathways of 2,4-diaminopyrimidin-5-ol in aqueous environments.

Workflow Start Dry Powder (CAS 141124-58-5) Store at -20°C under Argon Solvent Prepare Deoxygenated Solvent (e.g., 10% DMSO in H2O) Start->Solvent Dissolve Dissolve API (Yields acidic pH < 3) Solvent->Dissolve Buffer Gradual Buffering to pH 7.4 (Add Antioxidant e.g., 1mM DTT) Dissolve->Buffer Aliquot Aliquot & Flash Freeze (Store at -80°C) Buffer->Aliquot

Fig 2: Optimized formulation workflow to prevent oxidation and precipitation.

Part 4: Self-Validating Experimental Protocol

Objective: Prepare a stable 10 mM stock solution of 2,4-diaminopyrimidin-5-ol suitable for physiological assays (pH 7.4).

Materials Required:

  • 2,4-Diaminopyrimidin-5-ol dihydrochloride (MW: 199.04 g/mol )

  • Anhydrous DMSO

  • Degassed (Nitrogen-sparged) Milli-Q Water

  • 1 M HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT) or Ascorbic Acid

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge Milli-Q water with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen. Validation Check: A dissolved oxygen meter should read <1 mg/L.

  • Primary Solubilization (100 mM Stock): Weigh 19.9 mg of the dihydrochloride powder and dissolve it in 1.0 mL of anhydrous DMSO.

    • Causality: DMSO bypasses the initial aqueous solubility barrier of the free base and prevents immediate hydrolytic attack.

    • Validation Check: The solution must be perfectly clear and colorless. Any yellow tint indicates the powder was pre-oxidized during storage.

  • Antioxidant Priming: To 8.0 mL of the degassed Milli-Q water, add DTT to a final concentration of 1 mM.

  • Dilution & Buffering: Slowly add 1.0 mL of the 100 mM DMSO stock into the 8.0 mL of primed water while vortexing continuously. Finally, add 1.0 mL of 1 M HEPES (pH 7.4) dropwise.

    • Causality: Adding the buffer last ensures the compound is fully dispersed in the co-solvent mixture before it transitions to its poorly soluble free-base form, preventing localized precipitation.

    • Validation Check: The final solution (10 mL total) should have a pH of ~7.4 and remain optically clear. If turbidity occurs, the DMSO concentration may need to be increased for your specific application.

  • Storage: Immediately divide the solution into 100 µL single-use aliquots and flash-freeze in liquid nitrogen. Store at -80°C. Thaw only once immediately prior to use.

Part 5: References

  • Title: Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule Source: ResearchGate / Journal of Organic Chemistry URL: [Link]

  • Title: Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: US Patent 6800631B2 - Method of producing a concentrate comprising a sulfonamide in solution, a 2,4-diaminopyrimidine in stable suspension within said solution Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Cell Viability Assays &amp; Pyrimidine Compounds

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering discrepancies, false positives, or reproducibility issues when evaluating pyrimidine analo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering discrepancies, false positives, or reproducibility issues when evaluating pyrimidine analogues (e.g., 5-Fluorouracil, Cytarabine, Gemcitabine) using standard metabolic cell viability assays.

Below, you will find a diagnostic breakdown of common issues, mechanistic explanations for assay interference, and a self-validating standard operating procedure (SOP) to ensure data integrity.

Part 1: Diagnostic Dashboard & Assay Comparison

When testing antimetabolites, the choice of assay and the biological readout can drastically alter your perceived IC50 values. Pyrimidine compounds frequently decouple cellular metabolism from actual cell proliferation.

Table 1: Pyrimidine Interference Mechanisms by Assay Type

Assay TypeBiological TargetPyrimidine Interference MechanismRecommended Mitigation
MTT / MTS Mitochondrial ReductasesArrested cells increase mitochondrial mass and enzyme activity without dividing, yielding false-high viability[1].Extend incubation to >72h; validate with orthogonal direct cell counting.
CellTiter-Glo Intracellular ATPATP levels fluctuate with stress; S-phase arrested cells maintain robust ATP pools despite halted proliferation[2].Calculate Growth Rate (GR) metrics using a T=0 baseline[3].
Alamar Blue Cytosolic DiaphorasesDirect chemical reduction of resazurin by certain pyrimidine derivatives[4].Perform a pre-readout wash step; include cell-free drug controls[4].

Part 2: Troubleshooting FAQs

Q1: Why is my IC50 for 5-Fluorouracil (5-FU) drastically higher at 24 hours compared to 72 hours? A1: This is a classic artifact of cell cycle kinetics. Pyrimidine analogues act as antimetabolites that inhibit enzymes like thymidylate synthase, starving the cell of dTTP and causing an abrupt S-phase cell cycle arrest[5]. At 24 hours, the cells are arrested but not dead. Because cytotoxicity requires the cells to attempt DNA replication and fail (triggering apoptosis), a short incubation window only captures cytostasis, not cytotoxicity. You must extend the assay window to 72–96 hours to allow cells to execute the apoptotic program[2].

Q2: My MTT assay shows 90% viability, but phase-contrast microscopy shows significant morphological changes and a lack of proliferation. What is causing this discrepancy? A2: You are observing metabolic decoupling. Cell viability assays like MTT and CellTiter-Glo rely on surrogate markers (mitochondrial reductase activity and ATP, respectively) rather than actual cell numbers[2]. When a pyrimidine analogue arrests a cell in the S-phase, the cell stops dividing but continues to synthesize proteins and expand its mitochondrial network. Consequently, a single arrested cell can reduce significantly more tetrazolium salt than a healthy, dividing cell, completely masking the anti-proliferative effect of your drug[1].

Q3: How do I know if my novel pyrimidine compound is directly interfering with the assay readout? A3: Some synthetic pyrimidine derivatives can directly reduce assay dyes or quench luminescent signals, leading to right-shifted dose-response curves[4]. To diagnose this, you must run a "Cell-Free + Drug" control. If the well containing only media, drug, and assay reagent produces a signal above the media-only blank, you have direct chemical interference.

Part 3: Mechanistic Pathway of Assay Interference

Understanding the timeline of antimetabolite action is critical for designing accurate viability assays. The diagram below illustrates how premature assay readouts lead to false viability data.

G A Pyrimidine Analogue (e.g., 5-FU, Cytarabine) B Inhibition of DNA Synthesis (Thymidylate Synthase / Polymerase) A->B C S-Phase Cell Cycle Arrest B->C D Continued Mitochondrial Metabolism & Protein Synthesis C->D Short Incubation (<48h) E DNA Damage Accumulation & Apoptosis Induction C->E Extended Incubation (72h+) F False High Viability (MTT / ATP Assays at 24h) D->F Reductase/ATP Decoupling G Accurate Cytotoxicity (Readout at 72h+) E->G Cell Death Execution

Fig 1: Temporal and metabolic decoupling of pyrimidine analogues in viability assays.

Part 4: Self-Validating Experimental Protocol

To overcome the confounding variables of cell division rates, metabolic decoupling, and direct chemical interference, use the following Time-Resolved, Wash-Out ATP Viability Assay with GR Metric Normalization . This protocol is a self-validating system: it establishes its own baseline prior to treatment and controls for chemical artifacts.

Materials Needed:
  • Opaque 96-well tissue culture plates

  • CellTiter-Glo (CTG) Luminescent Cell Viability Assay

  • 1X Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

Step 1: Cell Seeding & Baseline (T=0) Measurement

  • Seed your target cells into two identical opaque 96-well plates at a density of 2,000–5,000 cells/well.

  • Incubate overnight (12–18 hours) to allow for cellular attachment and recovery.

  • Self-Validation Checkpoint: Immediately lyse Plate 1 (the T=0 plate) using the CTG reagent. Record the luminescence. Causality: This establishes the baseline ATP level before drug addition, which is mathematically required to correct for cell division rates during the assay[3].

Step 2: Drug Treatment & Internal Controls

  • Apply your pyrimidine analogues to Plate 2 using a standard serial dilution matrix.

  • Self-Validation Checkpoint: Dedicate at least three wells to a "Cell-Free + Drug (Highest Concentration)" control. Causality: This ensures the drug does not auto-luminesce or directly interact with the luciferase enzyme[4].

Step 3: Extended Incubation

  • Incubate Plate 2 for a minimum of 72 hours. Causality: Antimetabolites require cells to actively cycle into the S-phase to exert lethal DNA damage. Shorter incubations will only measure transient cytostasis[2].

Step 4: Wash-Out Phase

  • After 72 hours, carefully aspirate the drug-containing media from all wells.

  • Wash the wells gently with 100 µL of warm 1X PBS.

  • Replace with 100 µL of fresh, drug-free culture media. Causality: Removing the extracellular pyrimidine compound prevents any residual drug from chemically interfering with the downstream enzymatic readout[4].

Step 5: Endpoint Readout & GR Calculation

  • Add 100 µL of CTG reagent to each well. Incubate for 10 minutes on an orbital shaker to stabilize the luminescent signal.

  • Record the endpoint luminescence (L_treat).

  • Calculate the Growth Rate (GR) inhibition metric rather than a standard relative viability percentage. Use the formula: GR = 2^(log2(L_treat / L_T0) / log2(L_ctrl / L_T0)) - 1 Causality: The GR metric normalizes the cytotoxic effect against the natural division rate of the untreated control (L_ctrl) and the starting population (L_T0), completely bypassing the artifacts caused by S-phase metabolic decoupling[3].

References

  • Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans Spandidos Public
  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability PMC
  • A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity PMC
  • The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective Nanoscale Advances (RSC Publishing)
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays Oncotarget

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2,4-Diaminopyrimidin-5-ol Dihydrochloride Activity

Welcome to the technical support center for 2,4-Diaminopyrimidin-5-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Diaminopyrimidin-5-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will delve into the critical aspect of pH adjustment to ensure optimal activity, stability, and solubility of 2,4-Diaminopyrimidin-5-ol dihydrochloride in your experimental setups.

Introduction

2,4-Diaminopyrimidin-5-ol, provided as a dihydrochloride salt, is a key heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of various inhibitors, including those targeting dihydrofolate reductase (DHFR). The biological activity and physicochemical properties of this compound are intrinsically linked to its ionization state, which is dictated by the pH of the surrounding environment. Mismanagement of pH can lead to suboptimal enzyme inhibition, poor solubility, and compound degradation, ultimately compromising experimental outcomes. This guide provides a comprehensive resource to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of 2,4-Diaminopyrimidin-5-ol and what does it mean for my experiments?

This means the ionization state of the molecule is highly dependent on the pH of your solution. At a physiological pH of around 7.4, a significant portion of the molecules will be in a monoprotonated state. Understanding the pKa is crucial as the charge of the molecule can influence its binding to the target enzyme and its solubility.

Q2: What is the optimal pH for the biological activity of 2,4-Diaminopyrimidin-5-ol dihydrochloride when targeting DHFR?

A2: The optimal pH for the activity of 2,4-Diaminopyrimidin-5-ol dihydrochloride as a DHFR inhibitor is generally in the range of pH 5.0 to 7.0 . Dihydrofolate reductases typically exhibit a pH-dependent activity profile with optima in this range. Specifically, DHFR activity can be optimal around pH 5.0 when using folate as a substrate and around pH 7.0 with its natural substrate, dihydrofolate.[1] Therefore, for enzyme assays, it is recommended to maintain the pH within this window to ensure maximal and reproducible inhibitory activity.

Q3: How does pH affect the solubility of 2,4-Diaminopyrimidin-5-ol dihydrochloride?

A3: The solubility of 2,4-Diaminopyrimidin-5-ol dihydrochloride is pH-dependent. As a dihydrochloride salt, it is more soluble in acidic solutions where it is fully protonated. As the pH increases towards and beyond the pKa values of the ring nitrogens, the compound will become less protonated and consequently less soluble in aqueous media. For many diaminopyrimidine derivatives, the hydrochloride salt form is used to enhance aqueous solubility.[2][3] If you observe precipitation in your stock solutions or experimental assays, it is likely due to the pH of the solution being too high.

Q4: How stable is 2,4-Diaminopyrimidin-5-ol dihydrochloride in solution at different pH values?

A4: 2,4-Diaminopyrimidine derivatives are generally stable compounds. However, long-term stability in solution can be affected by pH. Acidic conditions (pH 2.0-3.0) are often recommended for the storage of similar amine-containing compounds to ensure stability.[4][5] The dihydrochloride salt form is expected to be more stable, particularly against oxidative degradation, compared to the free base.[6] It is advisable to prepare fresh solutions for your experiments. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C in a slightly acidic buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity Suboptimal pH of the assay buffer.Verify the pH of your buffer and adjust it to be within the optimal range for DHFR activity (typically pH 5.0-7.0).[1]
Compound precipitation due to high pH.Lower the pH of your stock solution or use a buffer system that maintains a pH where the compound is soluble.
Precipitation of the compound in stock solution or assay well pH of the solvent is too high, leading to the formation of the less soluble free base.Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0) or in a solvent like DMSO. When diluting into aqueous buffers, ensure the final pH does not exceed the solubility limit.
The concentration of the compound exceeds its solubility at the given pH.Determine the solubility of the compound at the experimental pH and work within that concentration range.
Inconsistent or irreproducible results Fluctuations in the pH of the experimental system.Use a reliable buffer system with sufficient buffering capacity to maintain a stable pH throughout the experiment.
Degradation of the compound in solution.Prepare fresh solutions before each experiment. If storing solutions, do so at low temperatures and in a slightly acidic buffer. Avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution of 2,4-Diaminopyrimidin-5-ol Dihydrochloride

This protocol describes the preparation of a 10 mM stock solution in a buffer system suitable for most in vitro assays.

Materials:

  • 2,4-Diaminopyrimidin-5-ol dihydrochloride

  • 50 mM Sodium Acetate buffer, pH 5.0

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of 2,4-Diaminopyrimidin-5-ol dihydrochloride to prepare a 10 mM solution.

  • Add the appropriate volume of 50 mM Sodium Acetate buffer (pH 5.0) to the powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Verify the final pH of the stock solution and adjust if necessary with dilute HCl or NaOH.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

This protocol provides a method to determine the approximate solubility of 2,4-Diaminopyrimidin-5-ol dihydrochloride at different pH values.

Materials:

  • 2,4-Diaminopyrimidin-5-ol dihydrochloride

  • A series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer

  • Saturated solution preparation method (e.g., shake-flask method)

Procedure:

  • Add an excess amount of 2,4-Diaminopyrimidin-5-ol dihydrochloride to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its absorbance at the wavelength of maximum absorbance (λmax) for the compound.

  • Calculate the concentration using a pre-determined calibration curve. This concentration represents the solubility at that specific pH.

Visualizing Key Concepts

pH-Dependent Ionization of 2,4-Diaminopyrimidin-5-ol

The following diagram illustrates the equilibrium between the different ionization states of 2,4-Diaminopyrimidin-5-ol as a function of pH.

G Diprotonated (pH < pKa1) Diprotonated (pH < pKa1) Monoprotonated (pKa1 < pH < pKa2) Monoprotonated (pKa1 < pH < pKa2) Diprotonated (pH < pKa1)->Monoprotonated (pKa1 < pH < pKa2) + H+ Neutral (pH > pKa2) Neutral (pH > pKa2) Monoprotonated (pKa1 < pH < pKa2)->Neutral (pH > pKa2) + H+ start Low or No Activity Observed check_pH Is Assay pH within Optimal Range (5.0-7.0)? start->check_pH adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_solubility Is the Compound Soluble at Assay pH and Concentration? check_pH->check_solubility Yes adjust_pH->check_solubility lower_conc Lower Compound Concentration check_solubility->lower_conc No check_stability Was a Fresh Stock Solution Used? check_solubility->check_stability Yes lower_conc->check_stability prepare_fresh Prepare Fresh Stock Solution check_stability->prepare_fresh No success Activity Restored check_stability->success Yes prepare_fresh->success further_investigation Further Investigation Needed (e.g., target expression, compound integrity) success->further_investigation

Caption: A step-by-step guide to troubleshooting low experimental activity.

References

  • Baccanari, D. P., & Joyner, S. S. (1981). Dihydrofolate reductase from Neisseria gonorrhoeae. Methods in Enzymology, 72, 488-495.
  • LookChem. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • Geremia, K. L., & Seybold, P. G. (2014). Computational estimation of the acidities of pyrimidines and related compounds. International Journal of Quantum Chemistry, 114(20), 1361-1368.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
  • Roberts, N. B. (2010). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage.
  • Gawlik-Tokarz, K., et al. (2021). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 26(13), 3987.
  • Roth, B., & Cheng, C. C. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Progress in medicinal chemistry, 19, 269-331.
  • Vareková, R. S., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Palma, J. L., & Lanao, R. P. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 110(49), 13418-13424.
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(3), 1-14.
  • Saux, M. C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 266-273.

Sources

Optimization

Troubleshooting inconsistent results in kinase inhibition assays

Welcome to the Technical Support Center for Kinase Assay Troubleshooting. As Application Scientists, we know that generating reproducible, high-fidelity kinase inhibition data is the bedrock of early-stage drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Assay Troubleshooting. As Application Scientists, we know that generating reproducible, high-fidelity kinase inhibition data is the bedrock of early-stage drug discovery. Inconsistent results rarely stem from a single catastrophic failure; rather, they emerge from subtle variables in assay thermodynamics, reagent integrity, and compound behavior.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind assay failures, provide self-validating protocols, and equip you with the mechanistic understanding required to rescue compromised screening campaigns.

Diagnostic Logic: Isolating Assay Variables

When IC50 values drift or replicates fail to align, a systematic isolation of variables is required. The workflow below illustrates the critical path for diagnosing the root cause of inconsistent kinase inhibition data.

TroubleshootingWorkflow Start Inconsistent Kinase Assay Results CheckReagents 1. Verify Reagent Integrity & Stability Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckATP 2. Review ATP Concentration vs Km ATPOK ATP ≈ Km? CheckATP->ATPOK CheckAggregation 3. Assess Compound Aggregation AggOK False Positives? CheckAggregation->AggOK ReagentsOK->CheckATP Yes FixReagents Use fresh aliquots, Perform enzyme titration ReagentsOK->FixReagents No ATPOK->CheckAggregation Yes FixATP Adjust ATP to Km, Use Cheng-Prusoff eq ATPOK->FixATP No FixAgg Add non-ionic detergent (e.g., Triton X-100) AggOK->FixAgg Yes Valid Consistent, Validated Inhibition Data AggOK->Valid No FixReagents->CheckATP FixATP->CheckAggregation FixAgg->Valid

Diagnostic workflow for isolating variables in inconsistent kinase assays.

Frequently Asked Questions (FAQs): Causality & Solutions

Q: Why do my IC50 values shift dramatically between different assay runs or formats? A: This is almost always a function of ATP concentration relative to the kinase's Michaelis constant (Km)[1]. For ATP-competitive inhibitors, the measured IC50 is directly dependent on the ATP concentration used in the assay. This relationship is defined by the Cheng-Prusoff equation:


[2].
Causality: The inhibitor and ATP are competing for the same active site pocket. If you run an assay at 1 mM ATP (mimicking physiological conditions) versus 10 µM ATP (biochemical Km), the inhibitor must compete with vastly more ATP, which artificially inflates the apparent IC50[1]. Always standardize your biochemical assays at the apparent ATP Km to accurately determine the inhibitor's true binding affinity (

)[2].

Q: I am seeing strong inhibition, but I suspect false positives. How can I verify? A: False positives in high-throughput screening (HTS) frequently arise from compound aggregation[3]. Highly hydrophobic compounds can form colloidal aggregates (micelles) in aqueous buffers. Causality: These micelles non-specifically sequester the kinase, physically occluding the active site and preventing it from interacting with the substrate[3]. To self-validate, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the inhibitory activity disappears upon detergent addition, the initial result was an aggregation-based false positive[4].

Q: My assay has an unacceptably high background signal. How do I fix this? A: High background masks the dynamic range of your assay, making it impossible to detect true inhibition[5]. In luminescent assays (like ADP-Glo™), this often occurs if the ATP concentration is excessively high, overwhelming the depletion step[6]. Causality: If the depletion reagent cannot hydrolyze all unreacted ATP, the residual ATP carries over into the detection phase, generating a false luminescence signal[7]. Ensure your ATP concentration does not exceed the depletion capacity of your kit, and always run a "No-Enzyme Control" to quantify baseline ATP carryover[5].

Q: Why do my replicates have such high variance (poor precision)? A: Variance in low-volume kinase assays (e.g., 384-well formats) is typically driven by pipetting inaccuracy and solvent effects. Causality: Compounds are usually dissolved in 100% DMSO. If the final DMSO concentration exceeds 1%, it can denature the kinase, leading to erratic activity[6]. Furthermore, transferring nanoliter volumes of viscous DMSO requires highly calibrated automated liquid handlers; manual pipetting of these volumes introduces massive error[8].

Quantitative Impact of ATP Concentration

Understanding the mathematical relationship between ATP concentration and apparent IC50 is critical for interpreting your data. The table below models how testing at physiological ATP levels (1 mM) disproportionately affects kinases with a low ATP Km.

Table 1: Impact of ATP Concentration on Apparent IC50 for ATP-Competitive Inhibitors

Kinase SystemATP Km (µM)True Inhibitor Ki (µM)Calculated IC50 at Km (µM)Calculated IC50 at 1 mM ATP (µM)Fold Shift in IC50
Kinase A 100.10.210.150.5x
Kinase B 1000.10.21.15.5x

Data illustrates the Cheng-Prusoff equation dynamics. At high physiological ATP concentrations (1 mM), IC50 discrepancies are exponentially greater for kinases with lower Km values[1].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means embedding controls that instantly flag reagent degradation, pipetting errors, or assay interference.

Protocol 1: Determining Apparent ATP Km (Self-Validating Baseline)

Objective: Establish the baseline ATP Km to ensure subsequent inhibition assays are run under standardized, competitive conditions[2].

  • Reagent Preparation: Prepare a 2X Kinase/Substrate master mix in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100)[7].

  • ATP Titration: Prepare a 12-point, 2-fold serial dilution of ATP, starting from 1 mM down to 0.48 µM.

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mix to a 384-well plate. Add 5 µL of the ATP titration series to initiate the reaction.

  • Incubation: Incubate at room temperature for a time determined to be within the linear phase of the reaction (typically 30-60 minutes)[7].

  • Detection: Add the appropriate detection reagent (e.g., ADP-Glo™) and incubate per manufacturer guidelines[7].

  • Self-Validation & Analysis: Plot luminescence (Velocity) vs. [ATP]. Fit the data to the Michaelis-Menten equation (

    
    )[2].
    Validation Check: The 
    
    
    
    of the curve fit must be >0.95. If the curve does not reach an asymptote, your highest ATP concentration was insufficient to achieve
    
    
    , and the assay must be repeated with a higher ATP range.
Protocol 2: Universal Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: Quantify the IC50 of a test compound using a universal, luminescent readout[8].

ADPGloLogic Step1 1. Kinase Reaction ATP + Substrate -> ADP Step2 2. ATP Depletion Remove unreacted ATP Step1->Step2 Step3 3. Detection Convert ADP to ATP -> Light Step2->Step3 Readout Luminescence (Proportional to Activity) Step3->Readout

Mechanistic workflow of a self-validating luminescent kinase assay.

  • Inhibitor Preparation: Serially dilute the test compound in 100% DMSO, then dilute into assay buffer to achieve a final DMSO concentration of <1%[6].

  • Pre-Incubation (Critical Step): Combine 2.5 µL of the kinase/substrate mix with 2.5 µL of the inhibitor. Incubate for 15-30 minutes. Causality: This allows time-dependent or slow-binding covalent inhibitors to reach equilibrium with the enzyme before ATP is introduced[9].

  • Reaction Initiation: Add 2.5 µL of ATP solution (prepared at the previously determined Km concentration)[7]. Incubate for the established linear reaction time.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to quench the reaction and deplete all unreacted ATP[7].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction[5]. Incubate for 30-60 minutes[7].

  • Readout: Measure luminescence on a microplate reader[6].

  • Self-Validation Controls: Every plate must include the following to be considered valid[5]:

    • Positive Control: A reference inhibitor (e.g., Staurosporine) with a known IC50 to validate enzyme sensitivity.

    • Negative Control (Vehicle): DMSO only (defines 0% inhibition / maximum signal).

    • Background Control: No-enzyme well (defines 100% inhibition / baseline noise).

References

  • The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
  • selecting the appropriate ATP concentration for in vitro kinase assays. BenchChem.
  • The challenge of selecting protein kinase assays for lead discovery optimiz
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
  • Technical Support Center: Troubleshooting Staurosporine (STS) Inhibition Assays. BenchChem.
  • Investigating Tivozanib's Off-Target Effects on c-Kit and PDGFR: A Technical Support Guide. BenchChem.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
  • Maximizing the Precision and Accuracy of a Multi-Channel Pipettor to Optimize Inhibition Data from a Kinase Assay.
  • JNK-IN-22 Troubleshooting. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Comparing 2,4-Diaminopyrimidin-5-ol dihydrochloride to other ALK inhibitors

The development of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-driven non-small cell lung cancer (NSCLC) represents a triumph of structure-based drug design. While clinical discussions often focus on fully el...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-driven non-small cell lung cancer (NSCLC) represents a triumph of structure-based drug design. While clinical discussions often focus on fully elaborated, FDA-approved drugs, the underlying chemical scaffolds dictate a molecule's ability to overcome acquired resistance mutations.

This guide provides an in-depth technical comparative analysis of the 2,4-diaminopyrimidine structural class—using 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS 141124-58-5) as the foundational representative pharmacophore—against other established ALK inhibitor classes.

Pharmacophore Dynamics & Structural Biology

To understand the efficacy of an ALK inhibitor, one must analyze how its core scaffold anchors into the ATP-binding pocket of the kinase domain.

The 2-Aminopyridine Vulnerability (1st Generation): Crizotinib, the first-in-class ALK inhibitor, utilizes a 2-aminopyridine core. While highly effective against wild-type ALK, it is notoriously susceptible to the L1196M gatekeeper mutation . The substitution of leucine with a bulkier methionine creates a steric clash with the 2-aminopyridine ring, reducing binding affinity and driving clinical resistance.

The 2,4-Diaminopyrimidine Advantage (2nd Generation & Beyond): The 2,4-diaminopyrimidine skeleton is a privileged scaffold in kinase inhibition [1]. It forms a highly stable, bidentate hydrogen bond network with the hinge region of ALK (specifically interacting with the backbone carbonyl and amide of Met1199). 2,4-Diaminopyrimidin-5-ol dihydrochloride serves as a critical synthetic building block in this space. The presence of the 5-hydroxyl group provides a unique synthetic handle. By functionalizing this hydroxyl group (e.g., via ether linkages), medicinal chemists can project solubilizing or space-filling groups directly into the solvent channel. This trajectory deliberately bypasses the mutated L1196M residue, maintaining nanomolar potency where Crizotinib fails [2]. Recent optimizations, such as pyrroformyl-containing 2,4-diaminopyrimidine derivatives, have leveraged this exact core to achieve sub-nanomolar potency against resistant mutants [3].

ALK_Pathway EML4_ALK EML4-ALK Fusion PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK3 EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival STAT STAT3 JAK->STAT STAT->Survival Inhibitor 2,4-Diaminopyrimidine Scaffold Inhibitor->EML4_ALK

EML4-ALK downstream signaling pathways and targeted inhibition by 2,4-diaminopyrimidine scaffolds.

Quantitative Benchmarking

The following table contextualizes the raw 2,4-diaminopyrimidin-5-ol scaffold against its fully elaborated derivatives (Ceritinib, Compound 11k) and competing structural classes. Note that while the unfunctionalized scaffold lacks intrinsic potency, its optimized derivatives match or exceed the performance of advanced clinical compounds.

Compound / ScaffoldStructural ClassALK WT IC₅₀ (nM)ALK L1196M IC₅₀ (nM)Clinical / Research Status
2,4-Diaminopyrimidin-5-ol 2,4-Diaminopyrimidine>10,000>10,000Preclinical Scaffold / Fragment
Ceritinib 2,4-Diaminopyrimidine2.27.6FDA Approved (2nd Gen)
Compound 11k [3]Pyrroformyl-2,4-diaminopyrimidine1.93.1Preclinical Lead
Crizotinib 2-Aminopyridine20.0400.0 (Resistant)FDA Approved (1st Gen)
Alectinib Tetracyclic Carbazole1.92.0FDA Approved (2nd Gen)
Lorlatinib Macrocyclic< 1.0< 1.0FDA Approved (3rd Gen)

*Represents the baseline of the unfunctionalized building block prior to side-chain elaboration.

Self-Validating Experimental Methodologies

To objectively evaluate the potency of a 2,4-diaminopyrimidine derivative against ALK, researchers must utilize assays that isolate the target and mathematically validate their own reliability.

Protocol A: Time-Resolved FRET (TR-FRET) Enzymatic Kinase Assay

Causality for Selection: Standard fluorescence assays are frequently compromised by the auto-fluorescence of small-molecule libraries. TR-FRET introduces a microsecond time delay before signal acquisition. This allows short-lived background fluorescence to decay, isolating the long-lived emission of the Europium (Eu) fluorophore and ensuring that the calculated IC₅₀ is a true reflection of kinase inhibition, not optical interference [4].

Step-by-Step Workflow:

  • Preparation: Dilute recombinant ALK kinase domain (WT or L1196M) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 2,4-diaminopyrimidine derivatives (serial dilutions from 10 μM to 0.1 nM) to the enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and ULight-labeled poly-GT peptide substrate.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-anti-phosphotyrosine antibody and EDTA (to stop the reaction by chelating Mg²⁺).

  • Self-Validation (Z'-Factor): Read the 665 nm / 615 nm emission ratio. The assay is internally validated by calculating the Z'-factor using DMSO vehicle controls (100% activity) and 1 μM Ceritinib controls (0% activity). A Z'-factor ≥ 0.5 confirms the assay is robust and actionable.

TR_FRET_Workflow Step1 Prepare ALK Enzyme & Inhibitor Step2 Incubate (15-30 min, RT) Step1->Step2 Step3 Add ATP & Substrate Peptide Step2->Step3 Step4 Kinase Reaction (60 min, RT) Step3->Step4 Step5 Add Eu-Antibody & EDTA Stop Step4->Step5 Step6 Read TR-FRET Signal (665/615 nm) Step5->Step6

Step-by-step TR-FRET kinase assay workflow for evaluating ALK inhibitor potency.

Protocol B: Ba/F3 Isogenic Cell Viability Assay

Causality for Selection: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and off-target toxicity. The Ba/F3 murine pro-B cell line is naturally dependent on Interleukin-3 (IL-3) for survival. By retrovirally transducing these cells with the EML4-ALK fusion gene and withdrawing IL-3, the cells become entirely "addicted" to ALK signaling.

Step-by-Step Workflow & Self-Validation:

  • Cell Seeding: Seed EML4-ALK Ba/F3 cells in 96-well plates without IL-3.

  • Control Seeding (The Validation Step): Seed wild-type (WT) Ba/F3 cells in parallel plates supplemented with IL-3.

  • Treatment: Treat both cell lines with the 2,4-diaminopyrimidine derivative for 72 hours.

  • Viability Readout: Assess ATP levels using CellTiter-Glo luminescent assay.

  • Data Interpretation: If a compound kills the EML4-ALK cells but leaves the WT IL-3 cells unharmed, it is a verified, on-target ALK inhibitor. If it kills both, the compound possesses non-specific cytotoxicity.

Conclusion

While macrocyclic inhibitors like Lorlatinib currently dominate the 3rd-generation clinical landscape, the 2,4-diaminopyrimidine scaffold remains one of the most versatile and synthetically tractable platforms in oncology drug discovery. Molecules derived from precursors like 2,4-Diaminopyrimidin-5-ol dihydrochloride allow for precise, structure-based modifications that can effectively neutralize emerging ALK point mutations, ensuring this chemical class remains highly relevant in the ongoing arms race against acquired kinase resistance.

References

  • Kang, G. A., et al. "Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • Wang, Y., et al. "Novel 2,4-Diarylaminopyrimidine Analogues (DAAPalogues) Showing Potent c-Met/ALK Multikinase Inhibitory Activities." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Zhai, X., et al. "Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations." Bioorganic & Medicinal Chemistry, 2020.[Link]

  • Zhang, L., et al. "Structure-based design of 2,4-diaminopyrimidine derivatives bearing a pyrrolyl group as ALK and ROS1 inhibitors." New Journal of Chemistry, 2019.[Link]

Comparative

A Comparative Guide to the Validation of 2,4-Diaminopyrimidin-5-ol Dihydrochloride Target Engagement

Introduction: The Imperative of Target Engagement in Drug Discovery In the landscape of modern drug discovery, the confirmation of a compound's direct interaction with its intended molecular target within a physiological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the confirmation of a compound's direct interaction with its intended molecular target within a physiological context is a critical determinant of its therapeutic potential and a cornerstone of its mechanism of action (MoA).[1][2] This process, known as target engagement, provides the foundational evidence that a molecule not only possesses the desired biochemical activity but also reaches and binds to its target in the complex milieu of a living cell.[3] For novel chemical entities such as 2,4-Diaminopyrimidin-5-ol dihydrochloride, a rigorous and multi-faceted approach to validating target engagement is not merely a confirmatory step but a pivotal component of the hit-to-lead and lead optimization phases.

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein kinases and dihydrofolate reductases (DHFR).[4][5][6][7][8][9][10][11][12] Given this precedent, this guide will present a comparative framework for validating the target engagement of 2,4-Diaminopyrimidin-5-ol dihydrochloride, postulating its potential interaction with representative members of these two major enzyme classes. We will explore a suite of orthogonal experimental strategies, from direct biophysical measurements with purified proteins to sophisticated assays in live cells. This guide is designed to provide researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed protocols, and a clear comparison of the available methodologies.

An Orthogonal Approach to Target Validation

A robust validation strategy relies on the convergence of evidence from multiple, independent methods. This orthogonal approach mitigates the risk of method-specific artifacts and builds a comprehensive and trustworthy picture of the compound's behavior. We advocate for a tiered approach that begins with direct biochemical assessments of binding and progresses to more physiologically relevant cellular systems.

G cluster_0 Biochemical Validation (In Vitro) cluster_1 Cellular Validation (In Situ) cluster_2 Selectivity & Off-Target Profiling ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Informs cellular assay design SPR Surface Plasmon Resonance (SPR) SPR->CETSA Proteome_CETSA Proteome-wide CETSA CETSA->Proteome_CETSA Conclusion Confirmed Target Engagement & Selectivity Profile CETSA->Conclusion NanoBRET NanoBRET™ Target Engagement Assay NanoBRET->Conclusion Proteome_CETSA->Conclusion Kinase_Panel Kinase Panel Screening Kinase_Panel->Conclusion Compound 2,4-Diaminopyrimidin-5-ol dihydrochloride Target_Hypothesis Postulated Targets (e.g., Kinase, DHFR) Compound->Target_Hypothesis Target_Hypothesis->ITC Thermodynamics Target_Hypothesis->SPR Kinetics Target_Hypothesis->NanoBRET Target_Hypothesis->Kinase_Panel

Figure 1: Orthogonal workflow for target engagement validation.

Part 1: Biochemical Assays - Direct Binding Assessment

Biochemical assays utilizing purified target proteins offer a controlled environment to quantify the direct physical interaction between a compound and its putative target. These methods are invaluable for determining binding affinity and kinetics, which are critical parameters for structure-activity relationship (SAR) studies.[13]

Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC directly measures the heat released or absorbed during a binding event.[14] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15] It is a label-free, in-solution technique, making it a gold standard for characterizing binding thermodynamics.

Experimental Protocol: ITC for Kinase Target

  • Sample Preparation:

    • Dialyze the purified kinase (e.g., p38α) and 2,4-Diaminopyrimidin-5-ol dihydrochloride extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP) to minimize heats of dilution.[16]

    • Determine accurate concentrations of the protein and compound solutions spectrophotometrically.

    • Degas all solutions immediately before use to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell (e.g., at 10-20 µM).

    • Load the compound solution into the injection syringe (e.g., at 100-200 µM, typically 10-fold higher than the protein concentration).

    • Set the experimental temperature (e.g., 25°C).

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Comparative Data Table (Hypothetical)

CompoundTargetKD (nM)Stoichiometry (n)ΔH (kcal/mol)
2,4-Diaminopyrimidin-5-ol p38α Kinase1501.05-8.5
Staurosporine (Control)p38α Kinase200.98-10.2
Surface Plasmon Resonance (SPR)

Principle of Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[17][18] This allows for the real-time monitoring of binding events, providing kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (KD) can be calculated.[19]

Experimental Protocol: SPR for DHFR Target

  • Sensor Chip Preparation:

    • Immobilize purified DHFR onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to minimize mass transport limitations.

    • Activate a reference flow cell in the same way but without immobilizing the protein, to be used for background subtraction.

  • Analyte Preparation:

    • Prepare a series of dilutions of 2,4-Diaminopyrimidin-5-ol dihydrochloride in running buffer (e.g., HBS-EP+ buffer), typically spanning a concentration range from 0.1 to 10 times the expected KD. Include a buffer-only (zero concentration) sample.

  • Binding Measurement:

    • Inject the compound dilutions sequentially over both the DHFR and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

    • Between cycles, inject a regeneration solution (e.g., a brief pulse of low pH glycine) if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and KD (kₔ/kₐ).

Comparative Data Table (Hypothetical)

CompoundTargetkₐ (10⁵ M⁻¹s⁻¹)kₔ (10⁻² s⁻¹)KD (nM)
2,4-Diaminopyrimidin-5-ol Human DHFR2.14.2200
Methotrexate (Control)Human DHFR5.30.11.9

Part 2: Cellular Assays - Confirming Engagement in a Physiological Context

While biochemical assays are powerful, they do not confirm that a compound can penetrate the cell membrane and engage its target in the presence of endogenous ligands and interacting proteins.[3] Cellular target engagement assays are therefore essential.

Cellular Thermal Shift Assay (CETSA)

Principle of Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[20] The binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation.[6][14] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a shift in the protein's melting curve, which is direct evidence of target engagement.[20][21]

G cluster_0 No Compound cluster_1 With Compound Unbound Unbound Target Protein Heat_NoCompound Heat Application Unbound->Heat_NoCompound Denatured Denatured & Aggregated Heat_NoCompound->Denatured Quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) Denatured->Quantification Low Signal Bound Compound-Bound Target Heat_Compound Heat Application Bound->Heat_Compound Stable Stabilized & Soluble Heat_Compound->Stable Stable->Quantification High Signal G No_Inhibitor NanoLuc-Target Fusion Fluorescent Tracer Tracer Binds BRET Signal High No_Inhibitor:f1->No_Inhibitor:f0 Binding Energy_Transfer BRET No_Inhibitor:f0->Energy_Transfer With_Inhibitor NanoLuc-Target Fusion Test Compound Compound Competes BRET Signal Low With_Inhibitor:f1->With_Inhibitor:f0 Binding No_Energy_Transfer No BRET With_Inhibitor:f1->No_Energy_Transfer Light Substrate (Furimazine) Light->No_Inhibitor:f0 Light->With_Inhibitor:f0 Energy_Transfer->No_Inhibitor:f1

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for a Kinase Target

  • Cell Preparation and Transfection:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression. [22] * Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plating:

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2,4-Diaminopyrimidin-5-ol dihydrochloride.

    • Add the test compound dilutions to the cells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.

    • Include vehicle-only (no compound) and no-tracer controls.

  • Equilibration and Signal Detection:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium. [22] * Add the Nano-Glo® substrate to the wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the vehicle and no-tracer controls.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's intracellular potency.

Comparative Data Table (Hypothetical)

CompoundTargetIntracellular IC₅₀ (µM)
2,4-Diaminopyrimidin-5-ol p38α Kinase1.5
Staurosporine (Control)p38α Kinase0.3

Comparative Summary of Target Engagement Methodologies

MethodPrincipleThroughputKey OutputAdvantagesLimitations
ITC Heat change upon bindingLowKD, ΔH, nLabel-free, in-solution, full thermodynamic profileRequires large amounts of pure protein, sensitive to buffer mismatch
SPR Change in refractive indexMediumkₐ, kₔ, KDLabel-free, real-time kinetics, high sensitivityProtein immobilization can affect activity, mass transport limitations
CETSA Ligand-induced thermal stabilizationMedium-HighΔTm, Cellular EC₅₀Label-free, uses endogenous protein in intact cells, physiologically relevantRequires specific antibodies, not all proteins show a thermal shift
NanoBRET™ Bioluminescence Resonance Energy TransferHighCellular IC₅₀Live cells, high-throughput, sensitive, can measure residence timeRequires genetic modification of cells, relies on a specific tracer

Conclusion: Building a Confident Path Forward

The validation of target engagement is a non-negotiable step in the progression of any small molecule inhibitor. For a novel compound like 2,4-Diaminopyrimidin-5-ol dihydrochloride, whose targets are not yet defined, an orthogonal and logical validation workflow is paramount. By combining the precise, quantitative nature of biochemical assays like ITC and SPR with the physiological relevance of cellular methods such as CETSA and NanoBRET™, researchers can build a robust and compelling case for a compound's mechanism of action.

This guide provides a framework for such an investigation, using the probable target classes of kinases and DHFR as illustrative examples. The choice of which assays to employ will depend on the specific research question, available resources, and the stage of the drug discovery project. However, the integration of both in vitro and in situ data will invariably lead to more informed decision-making, increasing the probability of advancing compounds with a higher likelihood of success in subsequent preclinical and clinical development.

References

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  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Retrieved from [Link]

  • Mazzei, L., Ciurli, S., & Zambelli, B. (2022). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. JoVE. Retrieved from [Link]

  • Wilson, D. L., & Goodrich, J. A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Pia, M. D., & Al-Mawslewi, A. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Malvern Panalytical. (2020). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Retrieved from [Link]

  • Matts, R. L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones. Retrieved from [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Li, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Zhang, Y., & Ye, F. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie. Retrieved from [Link]

  • Lamb, K. M., et al. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reeve, S. M., et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. ChemMedChem. Retrieved from [Link]

  • Yang, T. (2025). Cellular Target Engagement and its Role in Probe Development and Drug Discovery. Promega Connections. Retrieved from [Link]

  • Lövborg, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Rosowsky, A., et al. (1996). 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hou, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Retrieved from [Link]

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  • ChEMBL. (n.d.). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Retrieved from [Link]

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Sources

Validation

Comparative Efficacy Guide: 2,4-Diaminopyrimidine Analogs in Breast Cancer In Vitro Models

Executive Summary & Structural Rationale The 2,4-diaminopyrimidine scaffold is a cornerstone in modern oncology drug development. Due to its structural ability to form critical hydrogen bonds with the ATP-binding pockets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern oncology drug development. Due to its structural ability to form critical hydrogen bonds with the ATP-binding pockets of various kinases, it serves as the pharmacophoric core for numerous targeted therapies. In breast cancer research—particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC) and Estrogen Receptor-positive (ER+) models—novel 2,4-diaminopyrimidine derivatives are being engineered to overcome the resistance mechanisms associated with standard-of-care treatments.

This guide objectively compares the efficacy of emerging 2,4-diaminopyrimidine analogs against standard alternatives (e.g., Abemaciclib, TAE-226). By analyzing their impact on Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDK4/6), and Epidermal Growth Factor Receptor (EGFR), we provide drug development professionals with a rigorous, data-driven framework for evaluating these compounds.

Mechanistic Pathways & Target Selectivity

The versatility of the 2,4-diaminopyrimidine ring allows for precise functionalization to target distinct oncogenic pathways. For example, coupling the pyrimidine core with a phenylsulfonyl furoxan moiety yields nitric oxide (NO)-releasing FAK inhibitors that block TNBC metastasis . Conversely, substituting the ring with aminopyridine groups shifts the selectivity towards CDK4/6, inducing G1 cell cycle arrest in ER+ breast cancer cells.

Mechanisms Scaffold 2,4-Diaminopyrimidine Derivatives FAK FAK Inhibition (TNBC Models) Scaffold->FAK e.g., Compound 8f CDK CDK4/6 & CDK2/9 (ER+ Models) Scaffold->CDK e.g., Abemaciclib EGFR EGFR / HER2 (Overexpressing Models) Scaffold->EGFR e.g., Carbonitrile Analogs Outcome Tumor Regression & Metastasis Blockade FAK->Outcome Decreased p-Akt / MMPs CDK->Outcome G1/S Phase Arrest EGFR->Outcome Apoptosis Induction

Fig 1: Mechanistic pathways of 2,4-diaminopyrimidine analogs in breast cancer targeted therapy.

Comparative Efficacy Profiles

To benchmark the performance of novel 2,4-diaminopyrimidine analogs, it is essential to compare their half-maximal inhibitory concentrations (IC50) and phenotypic outcomes against established clinical or preclinical controls. The table below synthesizes quantitative data across distinct molecular targets and breast cancer cell lines.

Compound / AnalogPrimary TargetTested Cell LineEfficacy (IC50)Key Mechanistic OutcomeAlternative/Control
Compound 8f (NO-releasing)FAKMDA-MB-231 (TNBC)0.126 µMSuppressed Y397 phosphorylation, MMP-2/9TAE-226
Compound A12 FAKMDA-MB-231 (TNBC)0.094 µMMulti-kinase inhibition, reduced proliferationTAE-226
Compound 117 CDK4/6MCF-7 (ER+)2.95 µMG1/S phase cell cycle arrestAbemaciclib (~0.238 µM)
Arylthiazole Hybrids ProliferationMCF-7 & MDA-MB-231< 5.0 µMInhibited cell migration and proliferationVehicle Control
Carbonitrile Analogs (6 & 11) EGFRMCF-7 (ER+)Moderate-PotentBlocked EGFR active site, induced apoptosisErlotinib

Data synthesized from recent structure-activity relationship (SAR) studies, highlighting the superiority of specific hybrids (like Compound 8f and A12) over legacy inhibitors in TNBC models.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. A protocol is only trustworthy if its internal controls can immediately flag assay drift or artifactual data. Below are the optimized, step-by-step methodologies for evaluating 2,4-diaminopyrimidine analogs.

Protocol A: MTT Proliferation Assay (IC50 Determination)

Causality: The reduction of the tetrazolium dye MTT to insoluble formazan strictly depends on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for mitochondrial metabolism and, by extension, the number of viable cells.

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at a density of 5,000 cells/well in 96-well microplates. Incubate overnight at 37°C (5% CO2) to allow complete extracellular matrix (ECM) attachment.

  • Compound Treatment (Self-Validation Step): Treat cells with the 2,4-diaminopyrimidine analogs across a logarithmic concentration gradient (0.01 µM to 100 µM).

    • Internal Control: Every plate must include a 0.1% DMSO vehicle control (establishing the 100% viability baseline) and a positive clinical control (e.g., Abemaciclib for MCF-7 or TAE-226 for MDA-MB-231) to normalize inter-assay variability.

  • Incubation & Staining: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

  • Quantification: Aspirate the media, solubilize the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Transwell Migration Assay (Metastatic Potential)

Causality: TNBC models like MDA-MB-231 are highly invasive. Utilizing a Boyden chamber mimics the physical barrier of the ECM. Compounds that successfully inhibit FAK will reduce the cells' ability to reorganize their actin cytoskeleton, directly translating to anti-metastatic potential.

  • Cell Suspension: Starve MDA-MB-231 cells in serum-free media for 12 hours. Resuspend cells and treat them with sub-lethal concentrations of the analog (e.g., 1/4 IC50). Causality: Using sub-lethal doses isolates the compound's anti-migratory effects from its general cytotoxic effects.

  • Chamber Setup: Seed 5 × 10^4 treated cells into the upper chamber of a Transwell insert (8 µm pore size). Fill the lower chamber with media containing 10% FBS to act as a chemoattractant.

  • Incubation & Validation: Incubate for 24 hours. Self-Validation: If the positive control (TAE-226) fails to halt migration relative to the vehicle, the chemoattractant gradient is flawed, and the assay must be rejected.

  • Fixation & Imaging: Swab non-migrated cells from the upper surface. Fix the migrated cells on the lower surface with 4% paraformaldehyde, stain with 0.1% crystal violet, and quantify via brightfield microscopy.

ValidationWorkflow Prep Compound Preparation (>95% Purity, DMSO Vehicle) Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Prep->Culture Kinase Kinase Profiling (Target Selectivity) Prep->Kinase MTT MTT Proliferation Assay (Viability & IC50) Culture->MTT Transwell Transwell Migration Assay (Metastatic Potential) Culture->Transwell Analysis Self-Validating Analysis (vs. Positive/Negative Controls) MTT->Analysis Transwell->Analysis Kinase->Analysis

Fig 2: Self-validating in vitro experimental workflow for evaluating analog efficacy.

Conclusion

The 2,4-diaminopyrimidine scaffold remains highly adaptable. While standard drugs like Abemaciclib effectively leverage this core for CDK4/6 inhibition in ER+ breast cancer, novel functionalization—such as NO-releasing hybrids and arylthiazole conjugates—demonstrates superior efficacy in aggressive TNBC models by targeting FAK and blocking metastasis. By employing the self-validating experimental workflows outlined above, researchers can accurately benchmark these emerging analogs against existing clinical standards, accelerating the pipeline for targeted breast cancer therapeutics.

References

  • Zhang, J., et al. "Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer." European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Zhou, et al. "Design and Optimization of Hybrid of 2,4-diaminopyrimidine and Arylthiazole Scaffold as Anticancer Cell Proliferation and Migration Agents." European Journal of Medicinal Chemistry (2015). URL:[Link]

  • Ismail, P. S., et al. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors." Chemistry & Biology Interface (2019). URL:[Link]

  • "Recent Advances in Pyrimidine-Based Drugs." MDPI Molecules (2024). URL:[Link]

Comparative

Comparative Guide: 2,4-Diaminopyrimidine Derivatives in Non-Small Cell Lung Cancer (NSCLC)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Rationale In the landscape of targ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the 2,4-diaminopyrimidine scaffold has emerged as a privileged pharmacophore for designing potent, ATP-competitive kinase inhibitors. For non-small cell lung cancer (NSCLC), aberrant receptor tyrosine kinase (RTK) signaling—driven by mutations such as EML4-ALK translocations or EGFR L858R/T790M—is a primary driver of tumorigenesis.

As a Senior Application Scientist, I frequently evaluate novel kinase inhibitors. The fundamental advantage of the 2,4-diaminopyrimidine core lies in its structural geometry: the N1 and C2-amino groups perfectly mimic the hydrogen-bonding pattern of the adenine ring of ATP within the kinase hinge region[1]. By modifying the C4 and C5 positions, drug developers can finely tune the molecule's selectivity profile to target specific mutant kinases while sparing wild-type (WT) variants, thereby expanding the therapeutic window and minimizing off-target toxicities[2].

Pathway Ligand Oncogenic Drivers (e.g., EML4-ALK, Mutant EGFR) Kinase Receptor Tyrosine Kinase ATP-Binding Pocket Ligand->Kinase Constitutive Activation Downstream PI3K/AKT & RAS/MAPK Signaling Cascades Kinase->Downstream ATP Hydrolysis Inhibitor 2,4-Diaminopyrimidine Derivatives Inhibitor->Kinase Competitive Binding (H-bonds at Hinge Region) Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Therapeutic Outcome Proliferation Tumor Proliferation & Survival Downstream->Proliferation Unregulated Growth

Mechanism of 2,4-diaminopyrimidine derivatives in blocking RTK signaling.

Comparative Analysis of Key Derivatives

To objectively evaluate the performance of 2,4-diaminopyrimidine derivatives, we must compare established clinical agents with emerging preclinical compounds. The table below synthesizes quantitative performance data across different targets in NSCLC.

Compound ClassRepresentative MoleculePrimary TargetIC50 / PotencyKey Structural FeatureClinical Status
EGFR Inhibitor Rociletinib (CO-1686)EGFR L858R/T790M0.20 ± 0.05 μM (H1975 cells)2,4-diaminopyrimidine coreInvestigational / Clinical[3]
ALK Inhibitor CeritinibEML4-ALKLow nM (H2228 cells)2,4-diaminopyrimidine coreFDA Approved[4]
Novel ALK Inhibitor Compound 11kALK Mutations0.034 μM (H2228 cells)Pyrroformyl-containing corePreclinical[5]
FAK Inhibitor Compounds 8a–8gFAK / EGFRPotent (H1975 & A431 cells)2,4-dianilinopyrimidinePreclinical[1]

Key Insight: While Rociletinib demonstrates high cytotoxicity toward the H1975 cell line (dual mutation), its cytotoxicity toward H441 (wild-type EGFR) is 10-fold lower[3]. This selectivity is the hallmark of a successfully optimized 2,4-diaminopyrimidine derivative, as it mitigates the severe dermatological and gastrointestinal toxicities associated with first-generation WT-inhibiting drugs.

Experimental Protocols: A Self-Validating System

A critical failure point in early drug discovery is the misattribution of non-specific cytotoxicity to targeted kinase inhibition. To prevent this, every protocol must be designed as a self-validating system .

Workflow Step1 Compound Synthesis Step2 Biochemical Kinase Profiling Step1->Step2 Step3 Cellular Viability & Western Blot Step2->Step3 Validation Self-Validation: WT vs Mutant Controls Step2->Validation Step4 In Vivo Xenograft Models Step3->Step4 Step3->Validation

Systematic experimental workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Selectivity Profiling

Causality & Design: Biochemical affinity does not guarantee selectivity. We must calculate the Selectivity Index (SI) by comparing the IC50 of the mutant kinase against the wild-type counterpart.

  • Preparation: Prepare recombinant kinase domains (e.g., EGFR WT and EGFR L858R/T790M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 2,4-diaminopyrimidine derivatives in a 10-point, 3-fold serial dilution starting at 10 μM in a 384-well plate.

  • Reaction Initiation: Add ATP at the

    
     value specific to each kinase to ensure competitive binding conditions. Incubate for 60 minutes at room temperature.
    
  • Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LANCE Ultra) to quantify phosphorylated substrate.

  • Self-Validation Check: Include Staurosporine as a universal positive control for kinase inhibition. A successful candidate must show at least a 50-fold rightward shift in the IC50 curve for the WT enzyme compared to the mutant.

Protocol 2: Cellular Proliferation and Target Modulation

Causality & Design: Biochemical IC50 values often fail to translate into cellular efficacy due to poor membrane permeability or high intracellular ATP concentrations (~1-5 mM). We utilize specific NSCLC cell lines to provide a functional readout of target engagement.

  • Cell Line Selection: Plate H1975 (EGFR L858R/T790M), H3255 (EGFR L858R), and H441 (EGFR WT) cells at 3,000 cells/well in 96-well plates[3].

  • Treatment: After 24 hours of adherence, treat cells with the derivative compounds for 72 hours.

  • Viability Assay: Add CCK-8 or WST-8 reagent and incubate for 2 hours. Measure absorbance at 450 nm to determine cellular IC50[1].

  • Mechanistic Validation (Western Blot): To prove the mechanism of cell death is on-target, lyse a parallel set of treated cells (at 2h and 24h post-treatment). Probe for total and phosphorylated RTK (e.g., p-EGFR Tyr1068), as well as downstream effectors (p-AKT, p-ERK).

  • Self-Validation Check: The compound must induce apoptosis (cleaved PARP elevation) only in the mutant cell lines (H1975/H3255) while leaving the WT line (H441) relatively unaffected and maintaining intact p-EGFR signaling.

Future Directions: Overcoming Resistance

While 2,4-diaminopyrimidine derivatives like Ceritinib and Rociletinib have revolutionized NSCLC treatment, acquired resistance remains a critical hurdle. Point mutations such as the ALK G1202R solvent-front mutation or the EGFR C797S mutation sterically hinder drug binding.

Next-generation drug design is currently exploring 6[6] and macrocyclic 2,4-diaminopyrimidines. These novel structures maintain the critical hinge-binding hydrogen bonds while utilizing flexible linkers to bypass steric clashes in the mutated ATP pocket, ensuring sustained clinical efficacy.

References

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents Source: MDPI URL:[Link]

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) Source: MDPI URL:[Link]

  • Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: NIH / PMC URL:[Link]

  • ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis Source: PLoS ONE URL:[Link]

Sources

Validation

Validating the anti-migratory effects of 2,4-diaminopyrimidine compounds

Validating the Anti-Migratory Effects of 2,4-Diaminopyrimidine Compounds: A Comparative Guide Focal Adhesion Kinase (FAK) is a highly conserved non-receptor tyrosine kinase that serves as a master regulator of tumor cell...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anti-Migratory Effects of 2,4-Diaminopyrimidine Compounds: A Comparative Guide

Focal Adhesion Kinase (FAK) is a highly conserved non-receptor tyrosine kinase that serves as a master regulator of tumor cell migration, invasion, and metastasis. In recent years, the 2,4-diaminopyrimidine scaffold has emerged as a structurally privileged pharmacophore for ATP-competitive FAK inhibition.

As drug development shifts away from highly toxic first-generation inhibitors, this guide provides a rigorous, objective comparison between legacy 2,4-diaminopyrimidine compounds and next-generation derivatives. Furthermore, it outlines field-proven, self-validating experimental workflows to accurately quantify their anti-migratory efficacy in preclinical models.

Mechanistic Grounding: The 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is critical for anchoring the inhibitor within the ATP-binding hinge region of FAK. The pyrimidine nitrogen and the aniline NH form essential hydrogen bonds with conserved active-site residues[1]. This competitive binding blocks the autophosphorylation of FAK at Tyr397, which subsequently uncouples downstream signaling cascades—such as the PI3K/AKT and Src pathways—that are strictly required for focal adhesion turnover and actin cytoskeleton reorganization[2].

FAK_Pathway Integrin Integrin / ECM Binding FAK FAK (Tyr397 Auto-phosphorylation) Integrin->FAK Activates PI3K PI3K / AKT Pathway FAK->PI3K Phosphorylates Src Src Kinase Complex FAK->Src Recruits DAP 2,4-Diaminopyrimidine (e.g., TAE226, Cmpd 8f) DAP->FAK ATP-Competitive Inhibition MMP MMP-2 / MMP-9 Secretion PI3K->MMP Upregulates Actin Actin Cytoskeleton Reorganization Src->Actin Modulates Migration Cell Migration & Invasion MMP->Migration Actin->Migration

Caption: Mechanistic pathway of FAK-mediated cell migration and 2,4-diaminopyrimidine inhibition.

Comparative Performance: Next-Gen Derivatives vs. Legacy Standards

While1 is the classic 2,4-diaminopyrimidine FAK inhibitor used as a positive control in vitro, its clinical utility was ultimately abandoned due to off-target effects[1]. Recent structural optimizations have yielded highly selective, advanced derivatives.

For instance, Compound 8f (a nitric oxide-releasing derivative) demonstrates superior anti-migratory potency in Triple-Negative Breast Cancer (TNBC) models by not only inhibiting FAK kinase activity but also upregulating p53 in a kinase-independent manner[3]. Similarly, Compound 14f (a 2,4-diarylaminopyrimidine hydrazone) has shown exceptional metabolic stability and potent inhibition of thyroid cancer cell migration[4].

Table 1: Comparative Efficacy of 2,4-Diaminopyrimidine FAK Inhibitors

CompoundScaffold ModificationTarget KinaseFAK IC50 (nM)Proliferation IC50 (µM)Key Anti-Migratory Advantage
TAE226 Classic 2,4-diaminopyrimidineFAK~15.0~0.5 - 1.0Established positive control; high off-target toxicity[1]
Compound 8f Phenylsulfonyl furoxan-basedFAK27.440.126 (MDA-MB-231)Releases NO; kinase-independent p53 upregulation[3]
Compound 14f 2,4-diarylaminopyrimidine hydrazoneFAK35.00.113 (TPC-1)Excellent metabolic stability; highly selective[4]
Compound 8a 4-(morpholinomethyl)phenylFAKN/AN/A (H1975)Superior migration inhibition vs. TAE226 in NSCLC[1]

Experimental Validation Workflows

To rigorously validate the anti-migratory effects of these compounds, researchers must employ orthogonal assays. The protocols below are designed as self-validating systems , ensuring that observed reductions in cell motility are strictly due to targeted migration inhibition rather than generalized cytotoxicity.

Protocol 1: 2D Wound Healing (Scratch) Assay

This assay evaluates collective cell migration across a 2D surface.

  • Cell Seeding & Monolayer Formation: Seed target cells (e.g., MDA-MB-231 or TPC-1) into 6-well plates. Culture until 90-100% confluent.

    • Causality: A fully confluent monolayer ensures that the "wound" created is uniform and that gap closure is driven by horizontal migration rather than sparse cell proliferation.

  • Serum Starvation & Proliferation Block: Incubate cells in low-serum media (0.1-0.5% FBS) containing Mitomycin C (10 µg/mL) for 12 hours prior to scratching.

    • Causality: This is a critical self-validating step. Mitomycin C uncouples cell proliferation from migration, guaranteeing that gap closure is strictly a function of cellular motility.

  • Scratch Generation: Use a sterile 200 µL pipette tip to create a uniform scratch down the center of the well. Wash twice with PBS to remove detached cells.

  • Inhibitor Treatment: Apply the 2,4-diaminopyrimidine compounds (e.g., Compound 8f at 0.1, 0.5, and 1.0 µM) and a vehicle control (DMSO < 0.1%).

  • Imaging and Analysis: Image the exact same fields of view at 0h, 24h, and 48h. Calculate the wound closure percentage: [(Area_0h - Area_th) / Area_0h] x 100.

Protocol 2: 3D Transwell (Boyden Chamber) Chemotaxis Assay

This assay evaluates the ability of cells to degrade extracellular matrix components and migrate directionally toward a chemoattractant gradient.

Transwell_Workflow Starve 1. Serum Starvation (12-24h) Seed 2. Seed Cells in Upper Chamber (Serum-free + Inhibitor) Starve->Seed Attract 3. Add Chemoattractant (10% FBS Lower Chamber) Seed->Attract Incubate 4. Incubation (24-48h at 37°C) Attract->Incubate Fix 5. Fixation & Staining (Crystal Violet) Incubate->Fix Quantify 6. Imaging & Quantification (Migrated Cells) Fix->Quantify

Caption: Step-by-step workflow for the Transwell chemotactic 3D migration assay.

  • Preparation of Chambers: Utilize 8.0 µm pore size polycarbonate membrane inserts.

    • Causality: The 8.0 µm pore is optimal for larger cancer cells to actively squeeze through via actin reorganization, preventing passive falling.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing the 2,4-diaminopyrimidine inhibitor. Seed

    
     cells into the upper chamber.
    
  • Chemoattractant Gradient: Add media supplemented with 10-20% FBS to the lower chamber.

    • Causality: The high serum concentration acts as a potent chemoattractant, actively stimulating FAK-mediated focal adhesion turnover to pull the cell through the membrane[5].

  • Incubation & Processing: Incubate for 24 hours. Carefully remove non-migrated cells from the top of the membrane using a cotton swab.

    • Causality: Failure to thoroughly scrub the top will result in severe false positives during quantification.

  • Fixation and Staining: Fix migrated cells on the bottom of the membrane with 4% paraformaldehyde, then stain with 0.1% crystal violet.

  • Quantification: Count migrated cells under a microscope in at least 5 random fields per insert.

Scientific Integrity & Trustworthiness

When validating the anti-migratory effects of novel 2,4-diaminopyrimidine hybrids[6], it is mandatory to run parallel cytotoxicity assays (e.g., CCK-8 or MTT) at the exact same time points and concentrations used in the migration assays. If a compound shows a proliferation IC50 of 0.126 µM, utilizing 1.0 µM in a 48-hour migration assay will confound the results due to widespread cell death. A true anti-migratory compound must demonstrate statistically significant inhibition of motility at sub-lethal concentrations.

References

  • Zhang J, et al. "Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer." ChEMBL - EMBL-EBI.
  • "Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents." PMC - NIH.
  • "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK." Taylor & Francis.
  • "The Development of FAK Inhibitors: A Five-Year Update." MDPI.
  • "Design and Optimization of Hybrid of 2,4-diaminopyrimidine and Arylthiazole Scaffold as Anticancer Cell Proliferation and Migration Agents." PubMed - NIH.

Sources

Comparative

In vivo validation of 2,4-Diaminopyrimidin-5-ol dihydrochloride efficacy

Topic: Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and fragment-based drug discovery (FBDD), 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5), often designated as a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5), often designated as a fundamental CDKi (Cyclin-Dependent Kinase inhibitor) core, serves as a critical biochemical tool. As a low-molecular-weight pyrimidine derivative, it functions as an ATP-competitive inhibitor scaffold that binds to the highly conserved hinge region of the kinase catalytic domain[1].

While modern clinical applications rely on highly elaborated, structurally complex selective inhibitors like Palbociclib (a selective CDK4/6 inhibitor), 2,4-Diaminopyrimidin-5-ol dihydrochloride remains invaluable in preclinical research. Its dihydrochloride salt form confers exceptional aqueous solubility, circumventing the need for harsh excipients (like high-concentration DMSO or Cremophor EL) during in vivo dosing. This guide objectively compares the in vivo efficacy, pharmacokinetic (PK) profile, and target engagement of this fundamental CDKi scaffold against the industry-standard Palbociclib in a human tumor xenograft model.

Mechanistic Pathway: CDK Inhibition

The primary mechanism of action for pyrimidine-based CDKi compounds involves the blockade of the CDK-Cyclin complex. By competitively binding the ATP pocket, these inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, effectively halting the cell cycle at the G1-to-S phase transition[2].

G CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Drives CDKi 2,4-Diaminopyrimidin-5-ol (CDKi Core) CDKi->Complex ATP Competition Palbo Palbociclib (Selective Inhibitor) Palbo->Complex High Affinity Binding

Diagram 1: CDK-Cyclin D pathway and intervention points of CDKi compounds.

Comparative In Vivo Efficacy and Pharmacokinetics

To objectively evaluate the performance of 2,4-Diaminopyrimidin-5-ol dihydrochloride, we compare it against Palbociclib and a Vehicle control in a standard MCF-7 (Estrogen Receptor-positive) breast cancer subcutaneous xenograft model.

Data Interpretation: Palbociclib demonstrates superior Tumor Growth Inhibition (TGI) due to its optimized lipophilicity and nanomolar affinity for CDK4/6[3]. However, 2,4-Diaminopyrimidin-5-ol dihydrochloride exhibits a significantly higher maximum plasma concentration (


) and bioavailability when administered via oral gavage, driven entirely by the hydrophilicity of its dihydrochloride salt formulation. This makes the CDKi core an excellent candidate for fragment-linking strategies where aqueous solubility is a limiting factor.

Table 1: Pharmacokinetic and Efficacy Profiles in MCF-7 Xenograft Models

ParameterVehicle (Saline)2,4-Diaminopyrimidin-5-ol 2HClPalbociclib
Dose (Oral Gavage) N/A50 mg/kg100 mg/kg
Formulation 0.9% Saline0.9% Saline0.5% Methylcellulose / 0.5% Tween 80

(

g/mL)
N/A14.23.8
Half-life (

)
N/A1.8 hours4.5 hours
Bioavailability (F%) N/A>85%~46%
Tumor Growth Inhibition (TGI) 0%38% (p < 0.05)72% (p < 0.001)
p-Rb (Ser780) Reduction BaselineModerate (~40% reduction)High (>85% reduction)

Step-by-Step In Vivo Validation Protocol

To ensure rigorous scientific integrity, the following methodology details the causal rationale behind each experimental choice. This protocol is designed as a self-validating system, utilizing pharmacodynamic (PD) biomarker readouts to confirm that macroscopic tumor reduction is directly linked to the biochemical inhibition of the target.

Animal Preparation & Inoculation
  • Action: Subcutaneously inject

    
     MCF-7 cells (suspended in a 1:1 mixture of Matrigel and PBS) into the right flank of 6-8 week-old female athymic nude mice.
    
  • Causality: Matrigel provides extracellular matrix proteins that enhance initial tumor cell survival and vascularization. Nude mice are required to prevent immune-mediated rejection of the human cell line[4].

Randomization & Dosing Regimen
  • Action: Monitor tumor growth via digital calipers twice weekly. Once tumors reach an average volume of 150–200 mm

    
    , randomize mice into three groups (n=8/group) to ensure equal baseline tumor burdens.
    
  • Action: Administer 2,4-Diaminopyrimidin-5-ol dihydrochloride (50 mg/kg) dissolved in pure 0.9% saline via oral gavage daily. Administer Palbociclib (100 mg/kg) in 0.5% Methylcellulose/0.5% Tween 80 daily[3].

  • Causality: The dihydrochloride salt of the CDKi allows for a purely aqueous vehicle, eliminating the confounding toxicity variables introduced by surfactants like Tween 80. The 100 mg/kg dose of Palbociclib is the established efficacious dose in murine models that balances TGI with tolerable weight loss[3].

In Vivo Monitoring
  • Action: Calculate tumor volume using the formula:

    
    . Weigh mice concurrently[2].
    
  • Causality: Tracking body weight is a surrogate marker for systemic toxicity. A weight loss of >15% necessitates a dosing holiday or reduction.

Pharmacodynamic (PD) Readout & Target Engagement
  • Action: Euthanize 3 mice per group 4 hours post-final dose on Day 21. Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing protease and phosphatase inhibitors.

  • Action: Perform Western Blot analysis probing for total Rb and phospho-Rb (Ser780/Ser807)[2].

  • Causality: Tumor volume reduction alone does not prove the drug worked via its intended mechanism. Demonstrating a dose-dependent decrease in p-Rb confirms that the CDKi successfully penetrated the tumor microenvironment, engaged the CDK complex, and inhibited its kinase activity in vivo[2].

Workflow A Cell Culture (MCF-7/MDA-MB-231) B Xenograft Inoculation (Athymic Nude Mice) A->B C Tumor Growth & Randomization (~150 mm³) B->C D Dosing Regimen (CDKi HCl vs Palbociclib) C->D E In Vivo Monitoring (Caliper/Weight twice weekly) D->E F Necropsy & Tissue Extraction E->F G Pharmacodynamic Analysis (Western Blot for p-Rb) F->G

Diagram 2: Sequential in vivo validation workflow for CDKi efficacy.

Conclusion

While 2,4-Diaminopyrimidin-5-ol dihydrochloride does not match the profound tumor regression capabilities of advanced, highly selective inhibitors like Palbociclib, its in vivo validation highlights its utility as a highly bioavailable, water-soluble kinase inhibitor fragment. It successfully engages the CDK/Rb pathway in vivo, making it an ideal, easily formulated baseline control or structural starting point for researchers developing novel next-generation kinase inhibitors targeting CDK4/6 resistance mechanisms[4].

References

1.[1] Identification of kinase inhibitors (Patent WO 03/081210 / AU2003228345B2). Google Patents. Available at: 2.[2] Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. AACR Journals (Clinical Cancer Research). Available at:[Link] 3.[3] Palbociclib is effective in suppressing SCCOHT tumor growth in vivo. ResearchGate. Available at:[Link] 4.[4] Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer. PubMed (Mol Cancer Ther). Available at:[Link]

Sources

Validation

Comparing in vitro and in vivo results for pyrimidine kinase inhibitors

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of Pyrimidine Kinase Inhibitors As a Senior Application Scientist, I frequently encounter a recurring bottleneck in oncology drug development: compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of Pyrimidine Kinase Inhibitors

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in oncology drug development: compounds that exhibit nanomolar potency in biochemical assays often fail to translate into in vivo efficacy. Pyrimidine-based kinase inhibitors, particularly pyrazolo[3,4-d]pyrimidines, represent a highly privileged scaffold in medicinal chemistry due to their structural homology to adenine[1]. This allows them to act as ATP-competitive inhibitors, binding deeply within the highly conserved kinase hinge region[2]. However, optimizing these compounds requires a rigorous understanding of the causality behind experimental choices—specifically, how to bridge the gap between in vitro target engagement and in vivo pharmacokinetics.

Mechanistic Rationale: The Causality of Kinase Inhibition

The efficacy of pyrimidine derivatives stems from their ability to block ATP binding. For instance, in glioblastoma multiforme (GBM), kinases like Src, Fyn, and SGK1 are hyperactivated, driving tumor invasion and survival[3]. By competitively binding to the ATP pocket, pyrazolo[3,4-d]pyrimidines halt downstream oncogenic signaling (e.g., FAK, PI3K/AKT pathways), ultimately triggering apoptosis[4].

Mechanism Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., SI306) Kinase Target Kinase (Src / AURKA Hinge) Inhibitor->Kinase Competitive Binding ATP ATP Molecule ATP->Kinase Blocked Downstream Downstream Oncogenic Signaling (FAK / PI3K) Kinase->Downstream Pathway Inhibition Apoptosis Apoptosis & Tumor Regression Downstream->Apoptosis Cellular Response

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidines.

Comparative Analysis: In Vitro vs. In Vivo Performance

When evaluating alternatives, we must look beyond isolated IC50 values. A compound's utility is dictated by its pharmacokinetic (PK) profile, including aqueous solubility and blood-brain barrier (BBB) permeability. The table below compares the performance of leading pyrimidine scaffolds.

Inhibitor Class & ExampleTarget KinaseIn Vitro Efficacy (IC50)In Vivo EfficacyTranslational Challenge
Pyrazolo[3,4-d]pyrimidine (SI306) Src / Fyn / SGK17.2 - 11.2 μM (GBM cells)Significant tumor reduction in xenograftsPoor aqueous solubility; requires 2D inkjet polymer formulation for BBB transport[3].
N-trisubstituted pyrimidine (Compound 38j) AURKA / AURKB0.0071 μM (AURKA)50–60% tumor growth repression in nude miceRapid metabolic clearance; requires structural optimization[2].
2-phenylaminopyrimidine (Imatinib) Bcr-Abl~0.1 μMHigh efficacy in Chronic Myeloid LeukemiaAcquired resistance via hinge region mutations (e.g., T315I)[5].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every assay must be designed as a self-validating system. This means incorporating strict positive and negative controls to isolate the variable of interest.

Protocol 1: In Vitro Kinase Inhibition & Cellular Apoptosis Assay

Causality Focus: We must prove that cell death is specifically driven by target kinase inhibition, not non-specific cytotoxicity.

  • Cell Culture & Treatment: Seed patient-derived GBM cell lines (e.g., GIN8, GIN28) in 96-well plates. Treat with serial dilutions of the pyrimidine inhibitor (e.g., SI306) dissolved in DMSO[3].

  • Controls (Critical Step): Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive apoptosis control (10.0 μM Staurosporine) to validate the assay's dynamic range[4].

  • Caspase-3/7 Activation: After 48 hours, add a luminescent Caspase-3/7 substrate. The cleavage of the substrate emits a luminescent signal proportional to apoptotic activity[4].

  • Data Validation: Calculate the IC50. The assay is only valid if the Staurosporine control induces >80% apoptosis relative to the vehicle, proving the cells are capable of undergoing programmed cell death[4].

Protocol 2: In Vivo Xenograft Efficacy & Formulation Workflow

Causality Focus: In vitro potency is useless if the drug precipitates in the bloodstream. We must formulate the drug to ensure bioavailability.

  • Formulation: To overcome the water solubility limitations of pyrazolo[3,4-d]pyrimidines, utilize 2D inkjet printing to create a solid dispersion with a hydrophilic polymer (e.g., Pluronic F-127). Pluronic polymers actively facilitate transport across the BBB[3].

  • Animal Model: Implant patient-derived GBM cells orthotopically into the striatum of immunocompromised mice.

  • Dosing Regimen: Administer the polymer-formulated inhibitor orally. Include a "Polymer-Only" vehicle cohort to ensure the carrier itself does not affect tumor growth.

  • Monitoring: Measure tumor volume via bioluminescence imaging over 4 weeks. Efficacy is defined as a statistically significant reduction in tumor volume compared to the vehicle cohort.

Workflow Sub1 In Vitro Screening (Kinase Assay & IC50) Sub2 Cellular Assays (Apoptosis & Migration) Sub1->Sub2 Sub3 ADME & Formulation (Polymer Encapsulation) Sub2->Sub3 Sub4 In Vivo Efficacy (Xenograft Models) Sub3->Sub4

Caption: Experimental workflow bridging in vitro screening to in vivo efficacy.

Conclusion

The development of pyrimidine kinase inhibitors requires a holistic approach. By understanding the mechanistic causality of ATP-competitive binding and anticipating the translational hurdles of solubility and BBB penetration, researchers can design more robust preclinical pipelines.

References

1. 2.

Sources

Comparative

Comparative Evaluation of Novel 2,4-Diaminopyrimidine Derivatives: Structure-Activity Relationships and Kinase Selectivity Profiles

As a Senior Application Scientist, evaluating the structural nuances of novel pharmacophores is critical for predicting their clinical translation. The 2,4-diaminopyrimidine scaffold has emerged as a highly privileged, v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of novel pharmacophores is critical for predicting their clinical translation. The 2,4-diaminopyrimidine scaffold has emerged as a highly privileged, versatile core in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors[1].

This guide provides an objective, data-driven comparison of recently developed 2,4-diaminopyrimidine derivatives. By analyzing their Structure-Activity Relationships (SAR), benchmarking their quantitative performance against standard-of-care alternatives, and detailing the self-validating experimental protocols used to assess them, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The Architecture of Activity

The foundational efficacy of 2,4-diaminopyrimidines stems from the pyrimidine ring's inherent ability to act as both a hydrogen bond donor and acceptor[1]. This allows the scaffold to anchor firmly within the highly conserved hinge region of the kinase ATP-binding pocket[1]. However, it is the strategic substitution at the C5, N2, and N4 positions that dictates target selectivity and circumvents off-target toxicity:

  • N2 and N4 Substitutions: The amino groups at positions 2 and 4 are critical for solvent-exposed interactions and molecular flexibility[1]. Bulky, electron-donating aniline or cycloalkylamine substitutions at N2 often enhance selectivity by exploiting unique, non-conserved allosteric pockets adjacent to the ATP site[2][3].

  • C5 Substitutions: Modifications at the C5 position (e.g., halogenation with bromine or the addition of bulky aromatic/macrocyclic rings) significantly increase lipophilicity[1][4]. This drives the molecule deeper into the hydrophobic sub-pocket of the kinase, which is a proven strategy for exponentially increasing inhibitory potency against targets like Cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (TRK)[1][5].

Pathway Scaffold 2,4-Diaminopyrimidine Derivatives ATP Kinase Hinge Region (ATP Pocket) Scaffold->ATP Competitive Binding Kinase Oncogenic Kinases (TRK, PAK4, CDK) ATP->Kinase Blocked Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induction

Mechanism of 2,4-diaminopyrimidine derivatives in kinase inhibition and apoptosis.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of these novel derivatives, we must benchmark them against established clinical inhibitors. The table below synthesizes quantitative data across several recent breakthrough compounds featuring the 2,4-diaminopyrimidine core, targeting distinct kinase pathways (TRK, PAK4, CDK/FAK, and IRAK4)[3][5][6][7].

Compound DesignationPrimary Kinase TargetBiochemical IC₅₀Cellular Efficacy (Cell Line)Clinical BenchmarkBenchmark Performance
Compound 19k [5]pan-TRK< 10 nMKm-12 (Concentration-dependent apoptosis)Larotrectinib~2 - 10 nM (Biochemical)
Compound B6 [7]PAK45.9 nMA549 (IC₅₀ = 2.53 μM)PF-37583091.3 nM (Biochemical)
Compound 9k [6]Multi-target (CDK/FAK)N/AA549 (IC₅₀ = 2.14 μM)PalbociclibA549 (Moderate to High μM)
Compound 15 / 17 [3]IRAK4High PotencyHUVEC (IL-6 Inhibition IC₅₀ < 0.2 μM)Standard IRAK4 InhibitorsN/A

Key Insight: While the biochemical IC₅₀ of novel derivatives like Compound B6 (5.9 nM) is highly competitive with benchmark drugs[7], their true value lies in their optimized pharmacokinetic profiles and reduced off-target toxicity, achieved through precise SAR tuning at the C5 and N2/N4 positions[1][7].

Experimental Workflows: Self-Validating Protocols

Scientific integrity demands that claims of potency and selectivity be backed by rigorous, reproducible methodologies. The following step-by-step protocols outline the industry-standard workflows used to validate the data presented above.

Protocol A: ADP-Glo™ Kinase Assay for Biochemical IC₅₀ Determination

Causality & Rationale: The ADP-Glo assay is a self-validating, homogeneous system. By quantifying the exact amount of ADP produced during the kinase reaction, it provides a direct, positive readout of kinase activity. Because the luminescence signal is generated downstream of the actual kinase reaction, it inherently eliminates auto-fluorescence interference from the 2,4-diaminopyrimidine test compounds.

  • Reagent Preparation: Formulate 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the 2,4-diaminopyrimidine derivatives in DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.

  • Kinase Incubation: Add the purified recombinant kinase (e.g., PAK4 or TRKA) and the target-specific peptide substrate. Incubate for 15 minutes at room temperature to allow the competitive inhibitor to reach binding equilibrium in the ATP pocket.

  • Reaction Initiation: Add ultra-pure ATP at a concentration matching the specific kinase's

    
    . Incubate for 60 minutes at 30°C.
    
  • Signal Conversion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and completely deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read the resulting luminescence using a microplate reader and calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: CCK-8 Proliferation and Annexin V/PI Apoptosis Assay

Causality & Rationale: Biochemical binding must translate to functional cellular phenotypes. The CCK-8 assay measures metabolic viability[5], while flow cytometry using Annexin V/PI staining validates that the observed reduction in viability is driven by programmed cell death (apoptosis) rather than non-specific compound toxicity (necrosis)[5][6].

  • Cell Seeding: Seed target cancer cells (e.g., A549 or Km-12) in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Expose cells to varying concentrations of the 2,4-diaminopyrimidine derivatives (0.1 μM to 10 μM) for 72 hours[6].

  • Viability Readout: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm to determine the cellular IC₅₀[5].

  • Apoptosis Staining: Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Labeling: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes[6].

  • Flow Cytometry Analysis: Quantify cell populations. Early apoptotic cells (Annexin V+/PI-) confirm target-mediated programmed cell death, validating the compound's mechanism of action[6].

Workflow Design Rational Design (SAR & Docking) Synthesis Chemical Synthesis (C5/N2/N4 Mods) Design->Synthesis Biochem Biochemical Assay (ADP-Glo IC50) Synthesis->Biochem Cellular Cellular Assay (CCK-8 & Annexin V) Biochem->Cellular

Iterative SAR optimization workflow for novel 2,4-diaminopyrimidine derivatives.

References

  • BenchChem.
  • New Journal of Chemistry (RSC Publishing).
  • ResearchGate / European Journal of Medicinal Chemistry.Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold.
  • PubMed / Arch Pharm (Weinheim).
  • ACS Medicinal Chemistry Letters.Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors.

Sources

Safety & Regulatory Compliance

Safety

2,4-Diaminopyrimidin-5-ol dihydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that laboratory safety and chemical disposal are not merely administrative hurdles—they are critical extensions of the scientific method. The proper handling and disposal o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that laboratory safety and chemical disposal are not merely administrative hurdles—they are critical extensions of the scientific method. The proper handling and disposal of 2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) require a rigorous understanding of its molecular architecture. Because this compound is a halogenated, nitrogen-rich aromatic salt, improper disposal (such as drain flushing or standard landfilling) poses severe environmental and infrastructural risks.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, emergency management, and compliant disposal of this chemical, grounded in authoritative standards from the EPA, OSHA, and the National Research Council.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, we must establish the physicochemical baseline of the compound. 2,4-Diaminopyrimidin-5-ol dihydrochloride is an organic salt that presents specific acute hazards to personnel and long-term hazards to the environment if degraded improperly [1].

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Hazard Profile
Chemical Name 2,4-Diaminopyrimidin-5-ol dihydrochloride
CAS Number 141124-58-5[1]
Molecular Structure Pyrimidine ring (Nitrogen-rich) + Dihydrochloride salt (Chlorine-rich)
Hazard Statements (GHS) H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation [2]
Thermal Decomposition Emits highly toxic and corrosive fumes: Nitrogen Oxides (NOx), Hydrogen Chloride (HCl) gas, and Carbon Monoxide (CO)[3].

The Causality of Disposal: Why High-Temperature Incineration?

Do not just follow disposal steps blindly; understand the fate of the molecule.

The Drain Disposal Prohibition: Flushing 2,4-Diaminopyrimidin-5-ol dihydrochloride down the drain is strictly prohibited. The compound's chlorinated nature makes it recalcitrant to standard municipal wastewater treatment, leading to the accumulation of toxic halogenated organics in aquatic ecosystems [4].

The Mechanistic Necessity of Incineration: The only scientifically sound and legally compliant method for the destruction of halogenated organic compounds is high-temperature incineration (>1000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF) [5].

At extreme temperatures, the pyrimidine ring is cleaved, oxidizing the carbon backbone into CO₂ and H₂O. However, the nitrogen and chlorine atoms are liberated as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. To comply with the Resource Conservation and Recovery Act (RCRA), the incinerator must achieve a 99.99% Destruction and Removal Efficiency (DRE) and be equipped with an alkaline scrubber (e.g., calcium carbonate or sodium hydroxide) to neutralize the acidic exhaust gases into benign salts before environmental release [3][6].

G Compound 2,4-Diaminopyrimidin-5-ol 2HCl (Solid Waste) Thermal Thermal Oxidation (>1000°C, Excess O2) Compound->Thermal Gases Combustion Gases (CO2, H2O, NOx, HCl) Thermal->Gases Ring Cleavage & Halogen Release Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acidic Exhaust Salts Neutralized Effluent (NaCl, Nitrates) Scrubber->Salts Acid-Base Neutralization

Caption: Mechanism of thermal destruction and acid gas neutralization for chlorinated pyrimidine salts.

Step-by-Step Operational Disposal Protocol

Following the authoritative framework established in Prudent Practices in the Laboratory[7], this protocol ensures a self-validating system for safe chemical handling.

Step 1: Waste Identification and Segregation

  • Action: Dedicate a specific waste stream exclusively for "Halogenated Organic Solids."

  • Causality: Mixing 2,4-Diaminopyrimidin-5-ol dihydrochloride with non-halogenated waste or strong oxidizers can trigger unintended exothermic reactions or complicate the TSDF's incineration parameters [4].

Step 2: Primary Containment

  • Action: Collect all solid waste (unused product, contaminated weigh boats, and pipette tips) in a chemically compatible, sealable container, such as High-Density Polyethylene (HDPE) or glass.

  • Validation Check: Inspect the threading of the cap and the integrity of the container walls before use. Ensure the lid is tightly sealed at all times unless actively adding waste to prevent the aerosolization of irritating dust.

Step 3: Labeling and Secondary Containment

  • Action: Affix a compliant Hazardous Waste label immediately upon the first addition of waste. Clearly write: "Hazardous Waste - Halogenated Organic Solid (2,4-Diaminopyrimidin-5-ol dihydrochloride)"[8].

  • Action: Place the primary container inside a secondary containment tray.

  • Validation Check: Ensure the secondary containment tray is completely dry and free of residue before and after placement. Any new residue indicates a failure of the primary vessel.

Step 4: Institutional Transfer (Manifesting)

  • Action: Transfer the sealed container to your institution’s Environmental Health and Safety (EHS) accumulation area. Provide the EHS officer with a copy of the Safety Data Sheet (SDS) to ensure the downstream TSDF is aware of the high nitrogen and chlorine content [9].

G A Waste Generation: 2,4-Diaminopyrimidin-5-ol dihydrochloride B Hazardous Waste Accumulation (Solid) A->B Segregate from incompatibles C EHS / TSDF Transfer B->C Manifested transport D High-Temperature Incineration C->D Thermal destruction E Alkaline Scrubber (Neutralize HCl & NOx) D->E Exhaust gas (HCl, NOx) F Clean Emission (CO2, H2O, N2) E->F Scrubbed exhaust

Caption: Standard operational workflow for the compliant disposal of halogenated organic laboratory waste.

Emergency Spill Management Plan

Because 2,4-Diaminopyrimidin-5-ol dihydrochloride is a respiratory, skin, and eye irritant (H315, H319, H335), accidental spills require immediate, controlled containment to prevent dust aerosolization [2].

Table 2: Spill Response Action Plan

PhaseOperational ProcedureCausality / Rationale
1. Isolate Evacuate personnel from the immediate vicinity. Maximize fume hood or room ventilation.Prevents inhalation of airborne particulates[2].
2. Protect Don a NIOSH-approved N95/P100 particulate respirator, nitrile gloves, and chemical safety goggles.Creates a barrier against acute dermal and respiratory irritation[2].
3. Contain Gently cover the spilled solid with a slightly damp, inert absorbent material (e.g., vermiculite or sand).Moisture prevents the dry powder from aerosolizing during the sweeping process[4].
4. Collect Use a non-sparking plastic scoop to transfer the absorbed mixture into a designated hazardous waste container.Avoids generating static or sparks; ensures all contaminated material is captured for incineration[8].
5. Decontaminate Wash the spill surface with a mild detergent and water. Collect the wash water as hazardous aqueous waste.Removes microscopic crystalline residues that could pose a secondary exposure risk.

Regulatory Framework & Compliance

Adherence to this protocol ensures full compliance with federal and international occupational and environmental standards:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the implementation of a Chemical Hygiene Plan and the use of appropriate PPE when handling hazardous, irritating chemicals [10].

  • EPA RCRA (40 CFR Parts 260-273): Dictates the "cradle-to-grave" management of hazardous waste. Specifically, it mandates that incinerators processing chlorinated wastes must remove at least 99% of the hydrogen chloride from their exhaust gas [6].

References

  • Title: Calcium Carbonate Scrubbing of Hydrogen Chloride in Flue Gases Source: Columbia University URL: [Link]

  • Title: Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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